molecular formula C19H21N7O6 B1670598 Dihydrofolic acid CAS No. 4033-27-6

Dihydrofolic acid

货号: B1670598
CAS 编号: 4033-27-6
分子量: 443.4 g/mol
InChI 键: OZRNSSUDZOLUSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid is a member of dihydrofolic acids.

属性

IUPAC Name

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNSSUDZOLUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962569
Record name N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4033-27-6, 42572-30-5
Record name 7,8-Dihydrofolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dihydrofolic Acid Synthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The bacterial dihydrofolic acid (DHF) synthesis pathway is a cornerstone of microbial physiology and a validated, highly successful target for antimicrobial chemotherapy. Unlike their mammalian hosts, who obtain folates from their diet, most bacteria are dependent on the de novo synthesis of this essential cofactor. Tetrahydrofolate (THF), the biologically active form of folate, is crucial for the synthesis of nucleic acids, amino acids, and other key metabolites. Consequently, the enzymes within this pathway represent attractive targets for the development of new antibacterial agents. This technical guide provides an in-depth exploration of the core DHF synthesis pathway in bacteria, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps, presents quantitative kinetic data, outlines experimental protocols for enzyme analysis, and visualizes the intricate molecular processes.

Introduction to the Bacterial Folate Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with precursors from central metabolism and culminates in the production of DHF, which is subsequently reduced to tetrahydrofolate (THF).[1][2][3][4] The overall pathway can be conceptually divided into three main stages: the synthesis of the pteridine (B1203161) precursor, the synthesis of p-aminobenzoic acid (PABA), and the condensation of these two moieties followed by the addition of glutamate.

The essentiality of this pathway in bacteria, coupled with its absence in humans, provides a therapeutic window for selective toxicity.[1][3] This principle is clinically exemplified by the sulfonamides and trimethoprim, which target dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), respectively.[2]

Core Enzymatic Steps in this compound Synthesis

The synthesis of this compound from chorismate and GTP involves a series of conserved enzymatic reactions. The key enzymes and their respective roles are detailed below.

p-Aminobenzoic Acid (PABA) Biosynthesis

PABA, a critical precursor for dihydropteroate synthesis, is produced from chorismate, a branch-point intermediate in the shikimate pathway.[5][6] This conversion is catalyzed by two enzymes in many bacteria, such as Escherichia coli:

  • Aminodeoxychorismate Synthase (ADC Synthase; PabA and PabB): This enzyme complex converts chorismate and glutamine into 4-amino-4-deoxychorismate (ADC) and glutamate.[7] In E. coli, it is a heterodimer composed of PabA (the glutaminase (B10826351) subunit) and PabB (the synthase subunit).[7] PabA hydrolyzes glutamine to provide ammonia, which is then used by PabB to aminate chorismate.[7]

  • Aminodeoxychorismate Lyase (ADC Lyase; PabC): This enzyme catalyzes the elimination of pyruvate (B1213749) from ADC, leading to the aromatization of the ring to form PABA.[5][6]

In some bacteria, such as Lactococcus lactis, the pabB and pabC genes are fused.[6][8]

Pteridine Precursor Synthesis and Dihydropteroate Formation

The pteridine moiety of folate is synthesized from guanosine (B1672433) triphosphate (GTP). This sub-pathway involves several key enzymes:

  • GTP Cyclohydrolase I (GTPCH; FolE): This enzyme catalyzes the complex conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][9] This is the first committed step in the pteridine branch of the pathway.

  • Dihydroneopterin Aldolase (DHNA; FolB): DHNA cleaves 7,8-dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP) and glycolaldehyde.[10][11]

  • 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK; FolK): HPPK catalyzes the transfer of a pyrophosphate group from ATP to HMDP, yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[12]

  • Dihydropteroate Synthase (DHPS; FolP): This enzyme catalyzes the condensation of DHPPP with PABA to form 7,8-dihydropteroate (DHP).[1][12] DHPS is the target of sulfonamide antibiotics.

Dihydrofolate and Tetrahydrofolate Synthesis
  • Dihydrofolate Synthase (DHFS; FolC): DHFS catalyzes the ATP-dependent addition of L-glutamate to dihydropteroate, forming dihydrofolate (DHF).[1][13]

  • Dihydrofolate Reductase (DHFR; FolA): The final step in the formation of the active cofactor is the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF) by DHFR, using NADPH as a cofactor.[1][13] DHFR is the target of the antibiotic trimethoprim.

Visualization of the this compound Synthesis Pathway

The following diagrams illustrate the core enzymatic steps and the interconnectedness of the PABA and pteridine synthesis branches.

DHF_Synthesis_Pathway cluster_PABA p-Aminobenzoic Acid (PABA) Synthesis cluster_Pteridine_DHF Pteridine and Dihydrofolate Synthesis Chorismate Chorismate ADC 4-Amino-4-deoxychorismate Chorismate->ADC PabA/PabB (ADC Synthase) Glutamine Glutamine Glutamine->ADC PABA p-Aminobenzoic Acid ADC->PABA PabC (ADC Lyase) DHP 7,8-Dihydropteroate PABA->DHP GTP GTP DHNTP 7,8-Dihydroneopterin Triphosphate GTP->DHNTP GTPCH (FolE) DHN 7,8-Dihydroneopterin DHNTP->DHN Phosphatase HMDP 6-Hydroxymethyl-7,8- dihydropterin DHN->HMDP DHNA (FolB) DHPPP 6-Hydroxymethyl-7,8- dihydropterin Pyrophosphate HMDP->DHPPP HPPK (FolK) DHPPP->DHP DHPS (FolP) DHF Dihydrofolate (DHF) DHP->DHF DHFS (FolC) THF Tetrahydrofolate (THF) DHF->THF DHFR (FolA)

Caption: Overview of the bacterial this compound synthesis pathway.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the DHF synthesis pathway can vary between bacterial species. The following tables summarize representative kinetic data for key enzymes.

Table 1: Kinetic Parameters of Dihydropteroate Synthase (DHPS)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Bacillus anthracisDHPPP0.8 ± 0.11.2 ± 0.1[14]
PABA1.5 ± 0.21.2 ± 0.1[14]
Yersinia pestisDHPPP1.0 ± 0.21.5 ± 0.1[14]
PABA2.5 ± 0.51.5 ± 0.1[14]

Table 2: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliDHF1.112[15]
NADPH8.612[15]
Streptococcus pneumoniaeDHF4.6 ± 0.531.5 ± 1.0[15]
NADPH15.1 ± 1.631.5 ± 1.0[15]
Mycobacterium tuberculosisDHF4.8 ± 0.40.50 ± 0.01[16]
NADPH13 ± 10.50 ± 0.01[16]

Table 3: Kinetic Parameters of Other Key Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
GTP Cyclohydrolase IEscherichia coliGTP100-1100.2-0.3[9]
Dihydroneopterin AldolaseStaphylococcus aureusDHNP16 ± 20.23 ± 0.01[10]
Escherichia coliDHNP2.5 ± 0.30.06 ± 0.002[10]
Dihydrofolate SynthasePlasmodium falciparumDHP0.88-[17]
ATP22.8-[17]
Glutamate5.97-[17]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the DHF synthesis pathway.

Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures DHPS activity by coupling the production of dihydropteroate to its reduction by DHFR, which is monitored by the oxidation of NADPH.[12]

Materials:

  • 6-hydroxymethyl-7,8-dihydropterin (HMDP)

  • ATP

  • p-aminobenzoic acid (PABA)

  • Recombinant HPPK

  • Recombinant DHPS

  • Recombinant DHFR

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 8.5

Procedure:

  • Prepare a reaction mixture containing assay buffer, HMDP, ATP, PABA, NADPH, and an excess of HPPK and DHFR.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the DHPS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

DHPS_Assay_Workflow cluster_workflow DHPS Coupled Assay Workflow HMDP_ATP HMDP + ATP DHPPP DHPPP HMDP_ATP->DHPPP HPPK DHP Dihydropteroate DHPPP->DHP DHPS (Enzyme of Interest) PABA PABA PABA->DHP DHP_NADPH DHP + NADPH THP_NADP Tetrahydropteroate + NADP+ DHP_NADPH->THP_NADP DHFR (Coupling Enzyme) Spectrophotometer Monitor A340 THP_NADP->Spectrophotometer

Caption: Workflow for the coupled DHPS activity assay.

Dihydrofolate Reductase (DHFR) Activity Assay (Direct Spectrophotometric Assay)

This assay directly measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[16][18][19][20][21][22][23]

Materials:

  • Dihydrofolate (DHF)

  • NADPH

  • Recombinant DHFR

  • Assay Buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0[22]

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and NADPH.

  • Add the DHFR enzyme to the cuvette and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding DHF.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate the reaction rate based on the change in absorbance over time.

DHFR_Assay_Workflow cluster_workflow DHFR Direct Assay Workflow DHF_NADPH DHF + NADPH THF_NADP THF + NADP+ DHF_NADPH->THF_NADP DHFR (Enzyme of Interest) Spectrophotometer Monitor A340 THF_NADP->Spectrophotometer

Caption: Workflow for the direct DHFR activity assay.

Dihydroneopterin Aldolase (DHNA) Activity Assay (HPLC-based)

DHNA activity can be determined by measuring the formation of its product, 6-hydroxymethyl-7,8-dihydropterin (HMDP), using high-performance liquid chromatography (HPLC).

Materials:

  • 7,8-Dihydroneopterin (DHNP)

  • Recombinant DHNA

  • Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3[24]

  • Quenching Solution: 1 N HCl

  • Oxidizing Solution: 1% I₂ in 2% KI

  • Reducing Solution: 2% Ascorbic acid

Procedure:

  • Incubate DHNP with DHNA in the assay buffer at the desired temperature.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with 1 N HCl.

  • Oxidize the pterin (B48896) products by adding the iodine solution.

  • Stop the oxidation by adding ascorbic acid.

  • Analyze the samples by reverse-phase HPLC with fluorescence detection to quantify the amount of HMDP formed.

Regulation of the this compound Synthesis Pathway

The biosynthesis of folate in bacteria is a tightly regulated process to ensure an adequate supply of the cofactor for cellular needs without wasteful overproduction.[25][26] Feedback inhibition is a common regulatory mechanism, where the end-products of the pathway, such as DHF and THF, can inhibit the activity of early enzymes in the pathway.[25][26] For example, in some lactic acid bacteria, the presence of external folate can downregulate the entire biosynthetic pathway.[25][26]

Conclusion

The this compound synthesis pathway remains a critical area of study in microbiology and a fertile ground for the discovery of novel antimicrobial agents. A thorough understanding of the enzymes involved, their kinetics, and their regulation is paramount for the rational design of new inhibitors that can overcome existing resistance mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this essential bacterial pathway and contribute to the development of next-generation antibiotics.

References

A Technical Guide to the Function of Dihydrofolic Acid in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolic acid (DHF) is a pivotal, yet often overlooked, intermediate in cellular metabolism. While not a direct one-carbon donor, its existence is central to the regeneration of the active folate coenzyme, tetrahydrofolic acid (THF). This essential recycling process, catalyzed by the enzyme dihydrofolate reductase (DHFR), sustains the metabolic pathways responsible for the de novo synthesis of purines, thymidylate, and several amino acids. Consequently, the DHF-THF axis represents a critical node for cellular proliferation and a validated target for therapeutic intervention in cancer and infectious diseases. This technical guide provides an in-depth examination of the function of DHF, presenting quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic context.

The Core Function of this compound: The Obligatory Intermediate

This compound (DHF) is a derivative of folic acid (Vitamin B9) that occupies a crucial position within the folate cycle.[1] Its primary role is not to act as a coenzyme itself, but to serve as the direct substrate for dihydrofolate reductase (DHFR), the enzyme responsible for regenerating tetrahydrofolic acid (THF).[2] THF is the biologically active form of folate, which, upon acquiring one-carbon units, gives rise to a family of coenzymes that are essential for key biosynthetic pathways.[3][4]

The most significant production of intracellular DHF occurs during the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[5][6] In this reaction, the enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP), using 5,10-methylenetetrahydrofolate as the one-carbon donor.[7][8] This process is unique in folate metabolism as the THF moiety is oxidized, releasing DHF as a product.[5][6]

For the cell to continue producing dTMP and maintain other folate-dependent pathways, this DHF must be rapidly reduced back to THF. This NADPH-dependent reduction is catalyzed by DHFR.[9][10] The interruption of this single reaction leads to the depletion of the THF pool, halting DNA synthesis and, consequently, cell proliferation.[11] This makes the DHF to THF conversion a critical bottleneck in cellular metabolism and a prime target for chemotherapy.[9][11]

The Folate Cycle

The folate cycle encompasses the series of reactions that interconvert folate derivatives to supply one-carbon units for biosynthesis. DHF is an integral part of this cycle, linking the thymidylate synthesis pathway back to the main pool of THF derivatives required for purine (B94841) and amino acid synthesis.

Role in Thymidylate Synthesis

The synthesis of dTMP from dUMP is the only metabolic reaction that generates DHF directly from a THF derivative.[6] This positions DHF as the direct product of a pathway essential for DNA replication. The tight coupling of the thymidylate synthase and DHFR activities creates a sub-cycle dedicated to regenerating the THF cofactor.[8][10]

Role in Purine Synthesis

While DHF is not directly involved in donating one-carbon units for purine synthesis, its efficient recycling is paramount. The synthesis of the purine ring requires two one-carbon donations from 10-formyl-THF.[12] Depletion of the THF pool due to the inhibition of DHFR starves the purine synthesis pathway of its necessary cofactors, leading to a broader shutdown of nucleic acid production.

Quantitative Data

Understanding the kinetics of the enzymes that metabolize DHF is crucial for drug development and metabolic modeling.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR)
Organism/Enzyme SourceSubstrateK_m (μM)k_cat (s⁻¹)Notes
Human (recombinant)7,8-DHF~0.05-Measured at low substrate concentrations to avoid substrate inhibition.[13]
Human (placental)7,8-DHF--Folic acid showed noncompetitive inhibition with a K_i of 0.05 µM.[13]
E. coli7,8-DHF-12Chemistry step (hydride transfer) is significantly faster (~950 s⁻¹).[14]
S. pneumoniae7,8-DHF-31.5Hydride transfer is at least partially rate-limiting.[14]
P. falciparum (3D7, sensitive)7,8-DHF3.2 ± 0.6-Specific activity: 442 ± 39 nmol min⁻¹ mg⁻¹.[15]
P. falciparum (HB3, resistant)7,8-DHF42.6 ± 1.6-Specific activity: 634 ± 25 nmol min⁻¹ mg⁻¹.[15]
P. falciparum (3D7, sensitive)NADPH4.5 - 11.6-Similar across sensitive and resistant clones.[15]
Table 2: Representative Intracellular Folate Concentrations
Cell LineMetaboliteConcentration (ng / mg protein)Method
Lymphoblastoid Cells5-methyl-THF0.003 - 0.526LC-MS/MS[16]
Lymphoblastoid CellsFolic Acid (FA)0.004 - 0.526LC-MS/MS[16]
Lymphoblastoid CellsHomocysteine (Hcy)0.341 - 71.053LC-MS/MS[16]
Lymphoblastoid Cells (Example)5-methyl-THF0.275LC-MS/MS[17]
Lymphoblastoid Cells (Example)Folic Acid (FA)0.008LC-MS/MS[17]

Note: Direct measurement of intracellular DHF is challenging due to its low abundance and instability. Most studies quantify more stable folate derivatives.

Experimental Protocols

Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity

This protocol is based on the principle that the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF leads to a decrease in absorbance at 340 nm.[9][18][19]

Materials:

  • Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes.

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5 (or pH 6.5 for some protocols).[9]

  • DHFR Substrate Solution: 2.3 mM this compound (DHF) in Assay Buffer. Prepare fresh immediately before use as it is unstable.

  • NADPH Solution: 0.11 mM NADPH in Assay Buffer. Prepare fresh.

  • Enzyme solution: Purified DHFR or clarified cell/tissue lysate.

  • Ultrapure water.

Procedure:

  • Reaction Mixture Preparation: In a 1 ml quartz cuvette, prepare the reaction mixture. A typical setup is as follows (final concentrations may vary):

    • 800 µL Assay Buffer

    • 100 µL NADPH Solution (final concentration ~0.1 mM)

    • 50 µL Enzyme solution (e.g., cell lysate at 0.5-1 mg protein/ml)

  • Blank Measurement: Prepare a blank cuvette containing all components except the DHFR substrate (DHF). Use this to zero the spectrophotometer at 340 nm.

  • Initiate Reaction: Start the kinetic measurement. To the sample cuvette, add 50 µL of the DHF Substrate Solution (final concentration ~0.07 mM) and mix immediately by inverting the cuvette with parafilm.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 15 seconds. Ensure the temperature is constant (e.g., 25°C).

  • Calculation of Activity:

    • Determine the maximum linear rate of absorbance decrease (ΔA_340/min).

    • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹. A common value used for the difference in extinction between NADPH and NADP+ is 11,800 M⁻¹cm⁻¹ or 12,000 M⁻¹cm⁻¹.[19]

    • One unit of DHFR activity is defined as the amount of enzyme that oxidizes 1.0 µmol of NADPH per minute under the specified conditions.[20]

Quantification of Intracellular Folates by LC-MS/MS

This protocol provides a general workflow for the analysis of intracellular folate pools, which is essential for understanding the metabolic state of the cell.[21][22]

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 reverse-phase column.[21]

  • Extraction Buffer: 50:50 Methanol:Water containing antioxidants like 25 mM sodium ascorbate (B8700270) and 25 mM NH₄OAc, pH 7.0. Keep ice-cold.[22]

  • Cultured cells on plates.

  • Cell scraper.

  • Microcentrifuge tubes.

  • Internal standards (stable isotope-labeled folate derivatives).

Procedure:

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium from the cell plate.

    • Immediately add 1 mL of ice-cold Extraction Buffer to the plate to quench enzymatic activity.

    • Place the plate on ice for 10-30 minutes. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Spike with internal standards.[22]

  • Protein Denaturation and Clarification:

    • Heat the tubes (e.g., 60-100°C for 5-10 minutes) to fully denature proteins.[22]

    • Centrifuge at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the folate extracts to a new tube.

    • For improved stability and analysis, some protocols employ a derivatization step, such as reductive methylation, at this stage.[21]

    • Depending on the expected concentration, samples may be dried down and reconstituted in a smaller volume or purified further using solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the different folate species using a suitable chromatographic gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, using specific parent-to-daughter ion transitions for each folate derivative and its corresponding internal standard.

  • Data Analysis:

    • Construct calibration curves using known concentrations of folate standards.

    • Quantify the amount of each folate species in the sample by comparing its peak area to that of its internal standard and the calibration curve.

    • Normalize the results to the initial cell number or total protein content of the sample.

Visualizations: Metabolic Pathways and Workflows

The Central Role of DHF in the Folate Cycle

Folate_Cycle Folic_Acid Folic Acid (Dietary Intake) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP (Thymidylate) Methylene_THF->dTMP Thymidylate Synthase (TS) Methionine Methionine Cycle Methyl_THF->Methionine Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dUMP->dTMP dTMP->DHF

Caption: The Folate Cycle, highlighting the critical reduction of DHF to THF by DHFR.

The Thymidylate Synthesis Cycle

Thymidylate_Cycle cluster_thymidylate Thymidylate Synthesis cluster_regeneration THF Regeneration dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF Methylene_THF 5,10-Methylene-THF Methylene_THF->TS DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP THF->Methylene_THF via SHMT NADPH NADPH NADPH->DHFR

Caption: The cyclic pathway of thymidylate synthesis and mandatory THF regeneration.

Experimental Workflow for DHFR Activity Assay

DHFR_Workflow start Start: Prepare Reagents prep_reaction Prepare Reaction Mix (Buffer, NADPH, Enzyme) start->prep_reaction blank Measure Blank (No DHF) prep_reaction->blank initiate Initiate Reaction (Add DHF) blank->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure calculate Calculate Rate (ΔA/min) measure->calculate end End: Determine Enzyme Activity calculate->end

Caption: A streamlined workflow for the spectrophotometric DHFR enzyme activity assay.

Conclusion

This compound is not merely a metabolic byproduct but a linchpin in the folate-dependent one-carbon metabolism. Its singular fate—reduction to tetrahydrofolic acid by DHFR—is indispensable for sustaining the synthesis of nucleotides and ensuring cellular viability. The absolute reliance of proliferating cells on this reaction has cemented DHFR as a cornerstone target in pharmacology. A thorough understanding of DHF's metabolic role, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals seeking to further explore and exploit this critical metabolic axis.

References

Dihydrofolic Acid vs. Folic Acid: A Technical Guide to Their Core Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid and its reduced derivative, dihydrofolic acid (DHF), are pivotal molecules in one-carbon metabolism, essential for the biosynthesis of nucleotides and certain amino acids. While structurally similar, their distinct chemical properties and metabolic fates have significant implications for cellular function and therapeutic intervention. This technical guide provides an in-depth comparison of this compound and folic acid, focusing on their chemical structures, metabolic pathways, and enzymatic interactions. Quantitative data are presented in structured tables for direct comparison, and detailed experimental protocols for relevant assays are provided. Furthermore, key metabolic and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of their differential roles.

Introduction

Folate, a B-vitamin, is crucial for a variety of metabolic processes, primarily those involving the transfer of one-carbon units.[1] Its synthetic, fully oxidized form, folic acid, is widely used in dietary supplements and food fortification.[2] this compound (DHF) is a key intermediate in folate metabolism, serving as the direct precursor to the biologically active form, tetrahydrofolate (THF).[3][4] The enzymatic reduction of both folic acid and DHF is catalyzed by dihydrofolate reductase (DHFR), an enzyme that is a major target for various therapeutic agents, including anticancer and antimicrobial drugs.[3][5] Understanding the fundamental differences between folic acid and DHF is therefore critical for researchers and professionals involved in drug development and the study of metabolic pathways.

Chemical Structure and Properties

Folic acid and this compound share a common core structure, consisting of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamate (B1630785) tail. The key distinction lies in the oxidation state of the pteridine ring.

  • Folic Acid: The pteridine ring is fully oxidized (aromatic).[6]

  • This compound (7,8-dihydrofolate): The pteridine ring is partially reduced at the 7 and 8 positions.[3]

This seemingly minor structural difference has a profound impact on their chemical properties and biological activity.

PropertyFolic AcidThis compound
Chemical Formula C₁₉H₁₉N₇O₆C₁₉H₂₁N₇O₆
Molar Mass 441.4 g/mol 443.4 g/mol [7]
Pteridine Ring Fully oxidized (aromatic)[6]Partially reduced at positions 7 and 8[3]
Stability More stableLess stable

Metabolic Pathway and Bioactivation

The conversion of folic acid to the biologically active tetrahydrofolate (THF) is a two-step reductive process, both steps being catalyzed by the enzyme dihydrofolate reductase (DHFR) and requiring NADPH as a cofactor.[2][8]

  • Folic Acid → this compound (DHF): The first reduction is the conversion of the synthetic folic acid to DHF. This step is notably slow in humans.[9][10]

  • This compound (DHF) → Tetrahydrofolate (THF): The second reduction converts DHF to THF. This is the primary physiological function of DHFR.[11]

THF is the central molecule in one-carbon metabolism, accepting, and donating one-carbon units for various biosynthetic reactions, including the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.

Folate Metabolism Folic Acid Folic Acid DHF This compound (DHF) Folic Acid->DHF DHFR (slow) NADPH -> NADP+ THF Tetrahydrofolate (THF) DHF->THF DHFR (fast) NADPH -> NADP+ One-Carbon Units One-Carbon Units THF->One-Carbon Units Carries -CH3, -CH2-, -CHO One-Carbon Donors One-Carbon Donors One-Carbon Donors->THF e.g., Serine Biosynthetic Pathways Biosynthetic Pathways One-Carbon Units->Biosynthetic Pathways Purine Synthesis Thymidylate Synthesis

Figure 1: Metabolic conversion of folic acid to tetrahydrofolate.

Enzymatic Kinetics: Dihydrofolate Reductase (DHFR)

The efficiency of DHFR in reducing folic acid versus DHF is markedly different. DHF is the preferred, physiological substrate for DHFR.

Kinetic ParameterFolic Acid (Substrate)This compound (Substrate)SpeciesReference
Km (μM) 1.8~0.5 (substrate inhibition above 1 μM)Rat Liver[9]
Km (μM) 0.5Not specifiedHuman Liver[9]
Vmax (relative) ~850 times slower than with DHF-Rat Liver[9]
Vmax (nmol/min/g wet weight liver) < 0.02~26Human Liver[9]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, salt concentration) and the source of the enzyme.

The significantly lower Vmax for folic acid indicates that its reduction by DHFR is a rate-limiting step in its metabolic activation.[9] This has led to concerns about the accumulation of unmetabolized folic acid in circulation, especially with high levels of supplementation.[7]

Bioavailability

While folic acid is generally considered to have high bioavailability from supplements, its metabolic activation is slow. The bioavailability of naturally occurring food folates, which are primarily in reduced forms like THF and its derivatives, is generally lower and more variable than that of synthetic folic acid. However, once absorbed, these reduced forms can directly enter the metabolic pool without the need for the initial slow reduction step required by folic acid.

Studies comparing the bioavailability of different folate forms have shown that reduced derivatives like 5-methyltetrahydrofolate (5-MTHF) can lead to a more significant increase in plasma folate levels compared to folic acid.[12][13]

Role in Drug Development

The central role of DHFR in nucleotide synthesis makes it a prime target for therapeutic intervention, particularly in cancer and infectious diseases.[5] DHFR inhibitors, such as methotrexate, competitively inhibit the binding of DHF to the enzyme, thereby blocking the production of THF and halting DNA synthesis in rapidly dividing cells.

The significant difference in the affinity of DHFR for folic acid versus DHF is a critical consideration in the design and evaluation of DHFR inhibitors. Assays for screening potential inhibitors typically use DHF as the substrate due to its much higher reaction rate, which provides a more sensitive and physiologically relevant measure of enzyme activity.

DHFR_Inhibition cluster_0 Normal DHFR Function cluster_1 DHFR Inhibition DHF This compound (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis DHF_inhib This compound (DHF) DHFR_inhib DHFR DHF_inhib->DHFR_inhib Blocked X DHFR_inhib->Blocked Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR_inhib Inhibition of\nNucleotide Synthesis Inhibition of Nucleotide Synthesis Blocked->Inhibition of\nNucleotide Synthesis

Figure 2: Mechanism of DHFR inhibition.

Experimental Protocols

Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity

This protocol describes a standard colorimetric assay to determine DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4]

Materials and Reagents:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader) capable of kinetic readings at 340 nm

  • DHFR Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 100 mM NaCl)

  • This compound (DHF) substrate solution (e.g., 10 mM stock in assay buffer)

  • NADPH solution (e.g., 10 mM stock in assay buffer)

  • Purified DHFR enzyme or sample (cell/tissue lysate)

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR Assay Buffer.

    • Prepare fresh dilutions of DHF and NADPH in the assay buffer on the day of the experiment. Protect the DHF solution from light.[4]

  • Sample Preparation:

    • If using cell or tissue samples, homogenize in ice-cold DHFR Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

    • Collect the supernatant containing the enzyme.

  • Assay Setup (per well of a 96-well plate):

    • Add DHFR Assay Buffer to a final volume of 200 µL.

    • Add the sample (e.g., 5-50 µL of cell lysate) or purified DHFR enzyme.

    • Add NADPH to a final concentration of (e.g., 100 µM).

    • Prepare a blank well containing all components except the DHF substrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding DHF to a final concentration of (e.g., 100 µM).

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

    • Calculate the DHFR activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, DHF, NADPH) start->prep_reagents prep_sample Prepare Sample (Lysate or Purified Enzyme) prep_reagents->prep_sample setup_rxn Set up Reaction in 96-well Plate (Buffer, Sample, NADPH) prep_sample->setup_rxn initiate_rxn Initiate Reaction (Add DHF) setup_rxn->initiate_rxn measure_abs Measure Absorbance at 340 nm (Kinetic Mode) initiate_rxn->measure_abs analyze_data Analyze Data (Calculate Rate) measure_abs->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the spectrophotometric DHFR assay.

Conclusion

The distinctions between this compound and folic acid are fundamental to understanding folate metabolism and its therapeutic manipulation. While folic acid is a stable synthetic precursor, its slow enzymatic conversion to DHF by DHFR in humans presents a metabolic bottleneck. DHF, in contrast, is the immediate and preferred substrate for DHFR, leading to the rapid production of the active cofactor THF. These differences in chemical properties, metabolic activation, and enzyme kinetics have significant implications for nutritional recommendations, the interpretation of clinical studies, and the design of effective therapeutic agents targeting the folate pathway. A thorough appreciation of these core differences is essential for advancing research and development in fields reliant on the modulation of one-carbon metabolism.

References

An In-depth Technical Guide to the Core Enzymes of Dihydrofolic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key enzymes involved in dihydrofolic acid metabolism, a critical pathway for cellular proliferation and a significant target for therapeutic intervention. This compound (DHF) is a derivative of folate (vitamin B9) that plays a central role in the synthesis of nucleotides, the building blocks of DNA and RNA.[1] The enzymes that metabolize DHF are essential for maintaining the supply of tetrahydrofolate (THF), the active form of folate, which is crucial for one-carbon transfer reactions.[2][3] This document details the function, kinetics, and experimental analysis of these enzymes, offering valuable insights for research and drug development.

Core Enzymes in this compound Metabolism

The metabolism of this compound is primarily orchestrated by a set of interconnected enzymes that form the folate cycle. The principal enzymes in this pathway are Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Serine Hydroxymethyltransferase (SHMT).

Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][4] This reaction is the final step in the regeneration of THF, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[4] Due to its critical role in DNA synthesis, DHFR is a major target for a class of drugs known as antifolates, which are used in the treatment of cancer and infectious diseases.[5][6][7]

Mechanism of Action: DHFR facilitates the transfer of a hydride ion from NADPH to DHF, accompanied by protonation, to produce THF.[2] The enzyme's active site binds both DHF and NADPH, positioning them for the reduction reaction.[8]

Clinical Significance: Inhibition of DHFR disrupts the supply of THF, leading to a deficiency in the precursors required for DNA synthesis and cell division.[4] This is particularly effective against rapidly proliferating cells, such as cancer cells and certain microbes.[5] Methotrexate is a potent competitive inhibitor of human DHFR and is widely used in cancer chemotherapy.[5][6] Trimethoprim and pyrimethamine (B1678524) are selective inhibitors of bacterial and protozoal DHFR, respectively, and are used as antimicrobial agents.[5][6]

Thymidylate Synthase (TS)

Thymidylate Synthase (EC 2.1.1.45) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA.[9][10] It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2H4folate) as a one-carbon donor.[10][11] In this reaction, CH2H4folate is oxidized to dihydrofolate (DHF).[11]

Mechanism of Action: The catalytic mechanism of TS involves the formation of a covalent intermediate with dUMP.[9] The cofactor, 5,10-methylenetetrahydrofolate, then donates a methyl group to the dUMP, and the resulting intermediate is reduced to form dTMP and DHF.[9]

Clinical Significance: By producing DHF as a byproduct, TS activity is directly linked to the function of DHFR, which is required to regenerate THF from DHF. The inhibition of TS leads to an imbalance of deoxynucleotides and an accumulation of dUMP, which can cause DNA damage and cell death.[9] For this reason, TS is a significant target for anticancer drugs, such as 5-fluorouracil.[11][12]

Serine Hydroxymethyltransferase (SHMT)

Serine Hydroxymethyltransferase (EC 2.1.2.1) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon metabolism.[13][14] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-MTHF).[13][15]

Mechanism of Action: The reaction mechanism involves the formation of a Schiff base between serine and the PLP cofactor, followed by a retro-aldol cleavage to release glycine and a formaldehyde (B43269) equivalent, which is then transferred to THF to form 5,10-MTHF.[13][14]

Clinical Significance: SHMT provides the 5,10-MTHF required by thymidylate synthase for dTMP synthesis.[13] There are two major isoforms in eukaryotes: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2).[13] Dysregulation of SHMT activity has been implicated in various diseases, including cancer.[13][16] The enzyme is being explored as a potential therapeutic target.[13]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for the core enzymes of this compound metabolism. These values can vary depending on the species and experimental conditions.

Table 1: Kinetic Parameters for Dihydrofolate Reductase (DHFR)

SpeciesSubstrateKm (μM)kcat (s-1)Reference
Escherichia coliDihydrofolate0.22-[17]
Escherichia coliNADPH1.9-[17]
Human (liver)Dihydrofolate0.05-[18]
Human (liver)Folic Acid0.5-[18]
Rat (liver)Folic Acid1.8-[18]
Streptococcus pneumoniaeDihydrofolate-31.5[19]

Table 2: Kinetic Parameters for Thymidylate Synthase (TS)

SpeciesSubstrateKm (μM)kcat (s-1)Reference
Data for TS kinetics is highly variable and dependent on the source and assay conditions. Specific values should be consulted from primary literature for the organism of interest.

Table 3: Kinetic Parameters for Serine Hydroxymethyltransferase (SHMT)

SpeciesSubstrateKm (μM)kcat (s-1)Reference
Kinetic parameters for SHMT are also highly dependent on the isoform (SHMT1 vs. SHMT2) and experimental setup. Researchers are advised to consult specific studies for relevant kinetic data.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is a standard method for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[18][20]

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4

  • NADPH solution (0.1 mM in Assay Buffer)

  • Dihydrofolate (DHF) solution (60 μM in Assay Buffer)

  • Enzyme sample (cell lysate, tissue homogenate, or purified DHFR)

  • 2-mercaptoethanol (50 mM)

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 27°C.[18]

  • In a cuvette, prepare a reaction mixture containing Assay Buffer, 50 mM 2-mercaptoethanol, and 0.1 mM NADPH.[18]

  • Equilibrate the mixture at 27°C for 5 minutes.[18]

  • Record a baseline reading to account for any non-specific NADPH oxidation.[18]

  • Initiate the reaction by adding the enzyme sample to the cuvette and mix gently.

  • Immediately add 60 μM DHF to start the reaction.[18]

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 2.5 to 10 minutes).[18][20]

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM-1cm-1). The formation of THF can be calculated using a millimolar extinction coefficient of 12.3 mM-1cm-1 with DHF as the substrate.[18]

Note: For crude extracts with high background NADPH oxidase activity, an HPLC-based assay that directly measures THF production is recommended for greater accuracy.[18]

Thymidylate Synthase (TS) Activity Assay

A common method for assaying TS activity involves measuring the release of tritium (B154650) (³H) from [5-³H]dUMP into the aqueous solvent.

Materials:

  • Scintillation counter

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 1 mM DTT)

  • [5-³H]dUMP

  • 5,10-methylenetetrahydrofolate

  • Enzyme sample

  • Activated charcoal suspension

Procedure:

  • Prepare reaction mixtures containing Reaction Buffer, [5-³H]dUMP, and 5,10-methylenetetrahydrofolate.

  • Pre-incubate the mixtures at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • After a defined incubation time, stop the reaction (e.g., by adding acid).

  • Add an activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

  • Centrifuge the samples to pellet the charcoal.

  • Measure the radioactivity of the supernatant, which contains the released ³H₂O, using a scintillation counter.

  • Calculate the enzyme activity based on the amount of tritium released over time.

Serine Hydroxymethyltransferase (SHMT) Activity Assay

SHMT activity can be assayed by coupling the reaction to other enzymes or by directly measuring the products. A common method involves measuring the conversion of serine to glycine.

Materials:

  • HPLC system

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.1 mM PLP)

  • L-serine

  • Tetrahydrofolate (THF)

  • Enzyme sample

Procedure:

  • Prepare reaction mixtures containing Reaction Buffer, L-serine, THF, and PLP.

  • Pre-incubate the mixtures at the desired temperature.

  • Initiate the reaction by adding the enzyme sample.

  • After a specific time, stop the reaction (e.g., by heat inactivation or addition of acid).

  • Analyze the reaction mixture for the amount of glycine produced using an HPLC system with an appropriate column and detection method (e.g., derivatization with a fluorescent tag).

  • Quantify the glycine concentration against a standard curve to determine the enzyme activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core metabolic pathway of this compound and a typical experimental workflow for an enzyme assay.

Folate_Metabolism cluster_nucleotide Nucleotide Synthesis cluster_folate Folate Cycle dUMP dUMP TS TS dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA Serine Serine SHMT SHMT Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF Methylene_THF->TS DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR SHMT->Glycine SHMT->Methylene_THF TS->dTMP TS->DHF DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR

Caption: Metabolic pathway of this compound.

Enzyme_Assay_Workflow cluster_spectro Continuous Assay cluster_endpoint Endpoint Assay start Start prepare Prepare Reaction Mixture (Buffer, Cofactors) start->prepare equilibrate Equilibrate to Assay Temperature prepare->equilibrate add_enzyme Add Enzyme Sample equilibrate->add_enzyme add_substrate Initiate Reaction (Add Substrate) add_enzyme->add_substrate monitor Monitor Reaction (e.g., Spectrophotometry) add_substrate->monitor stop Stop Reaction (if applicable) add_substrate->stop calculate Calculate Enzyme Activity monitor->calculate analyze Analyze Products (e.g., HPLC, Scintillation) stop->analyze analyze->calculate end End calculate->end

Caption: General workflow for an enzyme activity assay.

Drug Development Targeting the Folate Pathway

The enzymes of the this compound metabolism pathway are well-established targets for drug development due to their essential role in cell proliferation.[21][22] The strategy of targeting this pathway is based on the principle that rapidly dividing cells, such as cancer cells and pathogens, have a high demand for nucleotides and are therefore more sensitive to the inhibition of folate metabolism.[7][23]

Dihydrofolate Reductase Inhibitors:

  • Methotrexate: A structural analog of dihydrofolate that competitively inhibits DHFR.[23] It is used in the treatment of various cancers and autoimmune diseases.[5]

  • Pemetrexed: A multi-targeted antifolate that inhibits DHFR, TS, and other folate-dependent enzymes.[7]

  • Trimethoprim: An antibiotic that selectively inhibits bacterial DHFR.[5]

  • Pyrimethamine: An antiprotozoal agent that targets the DHFR of parasites like Plasmodium falciparum (malaria) and Toxoplasma gondii.[5]

Thymidylate Synthase Inhibitors:

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that is converted in the cell to a metabolite that irreversibly inhibits TS.[12] It is a cornerstone of chemotherapy for many solid tumors.[24]

  • Raltitrexed: A specific TS inhibitor that acts as a folate analog.[7]

The development of new inhibitors continues to be an active area of research, with a focus on improving selectivity, overcoming drug resistance, and identifying novel allosteric inhibitors.[7][25] The structural and mechanistic differences between human and pathogen enzymes provide opportunities for the design of species-specific drugs with improved therapeutic indices.[6][24]

References

Dihydrofolic Acid as a Precursor to Tetrahydrofolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrofolic acid (DHF) is an essential precursor in the biosynthesis of tetrahydrofolate (THF), a pivotal coenzyme in a multitude of metabolic processes. The enzymatic conversion of DHF to THF is catalyzed by dihydrofolate reductase (DHFR), an enzyme of significant interest in cellular biology and pharmacology. This guide provides a comprehensive technical overview of this critical biochemical reaction, including the underlying enzymatic kinetics, detailed experimental protocols for its study, and its integration into broader metabolic pathways. The central role of DHFR as a therapeutic target is also explored, with a focus on the inhibitory mechanisms of drugs such as methotrexate (B535133). This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

The Biochemical Conversion of this compound to Tetrahydrofolate

The reduction of this compound (DHF) to 5,6,7,8-tetrahydrofolate (THF) is a fundamental reaction in cellular metabolism. This conversion is catalyzed by the enzyme dihydrofolate reductase (DHFR), which utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydride donor.[1][2] The reaction can be summarized as follows:

7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺[3]

This process is essential for replenishing the cellular pool of THF, which is a vital one-carbon carrier. THF and its derivatives are indispensable for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the metabolism of certain amino acids.[4][5] The mechanism of the DHFR-catalyzed reaction is a stepwise process that involves the protonation of DHF followed by a hydride transfer from NADPH.[1]

The regulation of DHFR activity is critical for maintaining cellular homeostasis.[1] Its inhibition leads to a depletion of THF, which in turn disrupts DNA synthesis and cell proliferation, making DHFR a key target for various therapeutic agents, particularly in cancer chemotherapy.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of DHF to THF by human DHFR and its inhibition.

ParameterSubstrateValueSpeciesReference
Km Dihydrofolate (DHF)1.6 ± 0.4 µMMycobacterium tuberculosis[8]
Km NADPH< 1 µMMycobacterium tuberculosis[8]
kcat -1.6 ± 0.1 s⁻¹Mycobacterium tuberculosis[8]
kcat -31.5 s⁻¹Streptococcus pneumoniae[9]

Table 1: Kinetic Parameters of Dihydrofolate Reductase. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.

InhibitorKiSpeciesReference
Methotrexate (MTX)< 0.03 nMHuman[10]
Methotrexate (MTX)3.4 pMHuman[11][12]
7-Hydroxy-MTX8.9 nMHuman[11]
Trimethoprim0.5 µMHuman[11]

Table 2: Inhibition Constants (Ki) for Human Dihydrofolate Reductase. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.

Signaling and Metabolic Pathways

The conversion of DHF to THF is a critical node in several interconnected metabolic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

DHF_to_THF_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH + H⁺ NADPH->DHFR NADP NADP⁺ DHFR->THF DHFR->NADP

Figure 1: Enzymatic conversion of DHF to THF.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Metabolism THF->Amino_Acids Methylene_THF->DHF Thymidylate Synthase Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate DHFR->THF

Figure 2: Role of the DHF-THF cycle in one-carbon metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DHF to THF conversion.

Spectrophotometric Assay for DHFR Activity

This protocol describes a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[13][14]

Materials:

  • DHFR Assay Buffer: 50 mM potassium phosphate, pH 7.5.

  • DHFR Enzyme: Purified recombinant DHFR or cell/tissue lysate.

  • Substrate Solution: 100 µM this compound (DHF) in assay buffer. Prepare fresh.

  • Cofactor Solution: 100 µM NADPH in assay buffer.

  • Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • In a 1 mL cuvette, add 800 µL of DHFR Assay Buffer.

  • Add 100 µL of the NADPH solution.

  • Add an appropriate amount of the DHFR enzyme solution and mix by gentle inversion.

  • Initiate the reaction by adding 100 µL of the DHF substrate solution and immediately start recording the absorbance.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease is proportional to the DHFR activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

DHFR_Assay_Workflow start Start prep Prepare Reagents (Buffer, NADPH, DHF, Enzyme) start->prep setup Set Spectrophotometer (340 nm, 25°C) prep->setup mix1 Add Buffer and NADPH to Cuvette setup->mix1 mix2 Add DHFR Enzyme mix1->mix2 start_rxn Initiate Reaction with DHF mix2->start_rxn measure Monitor Absorbance Decrease at 340 nm start_rxn->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end

Figure 3: Experimental workflow for a DHFR activity assay.
Quantification of Intracellular Folates by HPLC

This protocol outlines a general approach for the extraction and quantification of intracellular folate species, including DHF and THF, using High-Performance Liquid Chromatography (HPLC).[15][16]

Materials:

  • Cell or tissue samples.

  • Extraction Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing antioxidants like ascorbic acid and β-mercaptoethanol.

  • Solid Phase Extraction (SPE) cartridges for sample cleanup.

  • HPLC system with a C18 reverse-phase column and UV and/or fluorescence detectors.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Folate standards (DHF, THF, etc.).

Procedure:

  • Extraction: Homogenize cell or tissue samples in ice-cold extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Sample Cleanup: Pass the extract through a pre-conditioned SPE cartridge to remove interfering substances. Elute the folates with an appropriate solvent.

  • HPLC Analysis: Inject the purified extract onto the HPLC system. Separate the different folate species using a suitable gradient elution program.

  • Detection: Detect the eluting folates using a UV detector (for DHF) and a fluorescence detector (for THF and other reduced folates).

  • Quantification: Create a standard curve using known concentrations of folate standards. Quantify the folate species in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow start Start sample_prep Sample Homogenization in Extraction Buffer start->sample_prep centrifugation Centrifugation sample_prep->centrifugation cleanup Solid Phase Extraction (SPE) Cleanup centrifugation->cleanup hplc HPLC Separation (C18 Column, Gradient Elution) cleanup->hplc detection UV and Fluorescence Detection hplc->detection quantification Quantification using Standard Curve detection->quantification end End quantification->end

Figure 4: Workflow for the quantification of intracellular folates by HPLC.

Conclusion

The conversion of this compound to tetrahydrofolate by dihydrofolate reductase is a cornerstone of cellular metabolism, directly impacting DNA synthesis and cell proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical pathway. A thorough understanding of the enzymology of DHFR and its role in metabolic networks is paramount for the development of novel therapeutics that target this essential enzyme. The methodologies and information presented herein are intended to facilitate further research and innovation in this important field.

References

The Biochemical Cornerstone: A Technical Guide to Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1][2][3] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5][6] THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for DNA synthesis, repair, and cell proliferation.[7] This central role has established DHFR as a critical therapeutic target for a range of diseases, including cancer, bacterial infections, and parasitic diseases.[2][8][9] This technical guide provides an in-depth exploration of the biochemical role of DHFR, its mechanism of action, and its significance in drug development.

Core Function and Metabolic Significance

DHFR is a key enzyme in the folate metabolic pathway. This pathway is essential for providing the necessary building blocks for rapidly dividing cells. The primary reaction catalyzed by DHFR is the conversion of DHF to THF, utilizing NADPH as a cofactor.[5][6]

The THF produced is a precursor to a variety of coenzymes that participate in one-carbon transfer reactions. These reactions are vital for:

  • Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]

  • Purine Synthesis: THF derivatives are required for two steps in the de novo synthesis of purines, the building blocks of DNA and RNA.

  • Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine (B1666218) and the metabolism of histidine.

Depletion of the THF pool due to DHFR inhibition disrupts these critical metabolic processes, leading to the cessation of DNA synthesis and ultimately, cell death.[7]

The Catalytic Mechanism of DHFR

The catalytic cycle of DHFR is a well-studied, multi-step process involving significant conformational changes in the enzyme. The generally accepted mechanism involves the sequential binding of NADPH and DHF, followed by hydride transfer and the sequential release of THF and NADP+.[5][10]

Key steps in the catalytic cycle include:

  • Binding of NADPH: The cycle initiates with the binding of the cofactor NADPH to the enzyme.

  • Binding of DHF: Subsequently, the substrate dihydrofolate binds to the enzyme-NADPH complex.

  • Hydride Transfer: A hydride ion is transferred from NADPH to DHF, reducing it to THF. This step is accompanied by protonation.[5]

  • Release of NADP+: The oxidized cofactor, NADP+, is the first product to be released.

  • Release of THF: Finally, the product tetrahydrofolate is released, regenerating the free enzyme for the next catalytic cycle.

Conformational changes, particularly in the Met20 loop, are critical for the progression of the catalytic cycle, regulating substrate binding and product release.[5]

DHFR as a Therapeutic Target

The essential role of DHFR in cell proliferation has made it an attractive target for therapeutic intervention.[8] Inhibitors of DHFR can selectively target rapidly dividing cells, such as cancer cells or pathogenic microorganisms.

Anticancer Therapy: Methotrexate (B535133) is a potent competitive inhibitor of human DHFR and is widely used in cancer chemotherapy.[11][12] By mimicking the structure of DHF, methotrexate binds tightly to the active site of DHFR, leading to the depletion of THF and the inhibition of DNA synthesis in cancer cells.[11]

Antimicrobial Therapy: The structural differences between prokaryotic and eukaryotic DHFR have been exploited to develop selective antimicrobial agents. Trimethoprim, for example, is an antibiotic that selectively inhibits bacterial DHFR, showing a much lower affinity for the human enzyme.[9][13] This selectivity allows for the targeted disruption of bacterial folate metabolism with minimal effects on the host.

Quantitative Data on DHFR Kinetics and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of DHFR and the potency of its inhibitors.

Table 1: Kinetic Parameters of Dihydrofolate Reductase

Organism/EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (μM-1s-1)Reference
Escherichia coliDihydrofolate0.712.017.1[14]
Streptococcus pneumoniaeDihydrofolate4.4 ± 0.9531.5 ± 2.57.2[14]
Mycobacterium tuberculosisDihydrofolate1.6 ± 0.41.6 ± 0.1-[15]
HumanDihydrofolate---
Pneumocystis jirovecii (Wild Type)Dihydrofolate---

Data for Human and P. jirovecii DHFR are often presented in the context of inhibitor studies and can vary.

Table 2: Inhibition Constants (Ki) of Common DHFR Inhibitors

InhibitorOrganism/EnzymeKiReference
MethotrexateHuman3.4 pM[16]
MethotrexateStaphylococcus aureus (DfrB)0.71 nM[17]
TrimethoprimEscherichia coli-
TrimethoprimStreptococcus pneumoniae147 ± 49 nM[14]
TrimethoprimPneumocystis jirovecii (Wild Type)-[18]

Note: Ki values can vary significantly depending on the experimental conditions.

Experimental Protocols

Spectrophotometric Assay for DHFR Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

  • Dihydrofolate (DHF) stock solution (e.g., 10 mM in assay buffer)

  • NADPH stock solution (e.g., 10 mM in assay buffer)

  • UV/Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25 °C.

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • DHFR Assay Buffer to a final volume of 1 mL.

    • NADPH to a final concentration of 100 μM.

    • DHFR enzyme (concentration to be optimized to yield a linear rate).

  • Incubate the mixture for 3 minutes at 25 °C to allow for temperature equilibration.

  • Initiate the reaction by adding DHF to a final concentration of 100 μM.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 2-5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

DHFR Inhibition Assay for IC50 Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against DHFR.

Materials:

  • All materials from the DHFR activity assay.

  • Test inhibitor compound stock solution (e.g., in DMSO).

  • 96-well microplate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DHFR Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Enzyme Control (EC): DHFR, NADPH, and assay buffer (with DMSO vehicle if used for the inhibitor).

    • Inhibitor Wells: DHFR, NADPH, assay buffer, and varying concentrations of the test inhibitor.

    • Blank: Assay buffer and NADPH (no enzyme).

  • Add the DHFR enzyme to all wells except the blank and pre-incubate with the inhibitor for 10-15 minutes at room temperature.[19]

  • Initiate the reaction by adding DHF to all wells.

  • Immediately place the plate in a microplate reader and measure the kinetic decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Folate_Metabolism_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines SHMT SHMT THF->SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->SHMT Methylene_THF->THF TS dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR DHFR DHFR->THF NADP NADP+ DHFR->NADP TS Thymidylate Synthase (TS) SHMT->Glycine SHMT->Methylene_THF NADPH NADPH NADPH->DHFR

Caption: Folate Metabolism Pathway Highlighting DHFR's Central Role.

DHFR_Catalytic_Cycle E E (DHFR) E_NADPH E:NADPH E->E_NADPH + NADPH E_NADPH_DHF E:NADPH:DHF E_NADPH->E_NADPH_DHF + DHF E_NADP_THF E:NADP+:THF E_NADPH_DHF->E_NADP_THF Hydride Transfer E_THF E:THF E_NADP_THF->E_THF - NADP+ E_THF->E - THF DHFR_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions plate_setup Set up 96-well Plate (Controls & Inhibitor) prep_inhibitor->plate_setup prep_enzyme Prepare DHFR Enzyme Solution pre_incubation Add DHFR & Pre-incubate prep_enzyme->pre_incubation prep_reagents Prepare NADPH and DHF Solutions initiate_reaction Initiate with DHF prep_reagents->initiate_reaction plate_setup->pre_incubation pre_incubation->initiate_reaction kinetic_read Kinetic Measurement (Absorbance at 340 nm) initiate_reaction->kinetic_read calc_rates Calculate Reaction Rates kinetic_read->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

The Central Role of Dihydrofolic Acid in One-Carbon Transfer Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules critical for cellular proliferation and maintenance. Central to this network is the folate cycle, in which various forms of tetrahydrofolate (THF) act as coenzymes to accept, activate, and transfer one-carbon units at different oxidation states. Dihydrofolic acid (DHF) is a critical intermediate in this cycle, acting as the direct precursor to the biologically active THF. The enzymatic reduction of DHF to THF is a linchpin reaction, ensuring a continuous supply of one-carbon carriers. This technical guide provides an in-depth exploration of the role of this compound in one-carbon transfer reactions, with a focus on the key enzymes, their kinetics, detailed experimental protocols for their study, and their significance as therapeutic targets.

The Folate Cycle and the Pivotal Role of Dihydrofolate Reductase (DHFR)

The regeneration of THF from DHF is catalyzed by the ubiquitous enzyme Dihydrofolate Redractase (DHFR).[1] This NADPH-dependent reduction is essential for maintaining the intracellular pool of THF cofactors required for a variety of biosynthetic reactions.[2] DHF itself is produced from two main sources: the diet, through the reduction of ingested folic acid, and endogenously from the thymidylate synthase (TS) reaction, where 5,10-methylenetetrahydrofolate is oxidized to DHF during the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2]

The central role of DHFR makes it a prime target for therapeutic intervention, particularly in cancer and infectious diseases.[3] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of purines and thymidylate, ultimately halting DNA synthesis and cell division.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the central reaction catalyzed by DHFR within the folate cycle.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP

Caption: The reduction of DHF to THF by DHFR, an NADPH-dependent reaction.

Quantitative Data: Enzyme Kinetics and Inhibition

The efficacy of drugs targeting one-carbon metabolism and the efficiency of the metabolic pathways themselves are underpinned by the kinetic parameters of the involved enzymes. Below are tables summarizing key kinetic constants for DHFR and its inhibition.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR)
Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Homo sapiensDihydrofolate~0.22~6.4[4]
Homo sapiensNADPH~1.9~6.4[4]
Escherichia coliDihydrofolate0.5 - 1.212 - 30[5]
Escherichia coliNADPH1.0 - 4.012 - 30[5]
Streptococcus pneumoniaeDihydrofolate2.531.5[6]
Streptococcus pneumoniaeNADPH5.631.5[6]
Table 2: Inhibition Constants (Ki) for DHFR Inhibitors
InhibitorEnzyme SourceKi (nM)Reference
MethotrexateHomo sapiens0.03 - 0.1[7]
MethotrexateLactobacillus casei0.053[8]
TrimethoprimEscherichia coli1.0 - 5.0[3]
TrimethoprimHomo sapiens>1000[3]

Key Enzymes in One-Carbon Transfer Reactions Downstream of DHF Reduction

Once THF is generated from DHF, it serves as a scaffold for carrying one-carbon units. Two key enzymes involved in the initial capture and subsequent processing of these one-carbon units are Serine Hydroxymethyltransferase (SHMT) and Methylenetetrahydrofolate Reductase (MTHFR).

Serine Hydroxymethyltransferase (SHMT)

SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[3][9] This reaction is a major source of one-carbon units for the cell.

The reaction proceeds through a series of steps involving the formation of a Schiff base between serine and the PLP cofactor, followed by the cleavage of the Cα-Cβ bond of serine and the transfer of the hydroxymethyl group to THF.[9][10]

SHMT_Mechanism cluster_1 SHMT Catalytic Cycle Serine L-Serine SHMT_PLP SHMT-PLP Serine->SHMT_PLP THF Tetrahydrofolate (THF) Quinonoid_Intermediate Quinonoid Intermediate THF->Quinonoid_Intermediate External_Aldimine External Aldimine (Serine-PLP) SHMT_PLP->External_Aldimine Transimination External_Aldimine->Quinonoid_Intermediate Cα-Cβ cleavage Methylene_THF 5,10-Methylene-THF Quinonoid_Intermediate->Methylene_THF Glycine Glycine Quinonoid_Intermediate->Glycine Methylene_THF->THF Donates 1C unit Glycine->Serine Reverse Reaction

Caption: Simplified mechanism of the SHMT-catalyzed reaction.

Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[11] This step commits the one-carbon unit to the methionine cycle for use in methylation reactions.[12]

The product of the MTHFR reaction, 5-methyltetrahydrofolate, is the primary circulatory form of folate and is crucial for the remethylation of homocysteine to methionine.[13]

MTHFR_Pathway Methylene_THF 5,10-Methylene-THF MTHFR MTHFR Methylene_THF->MTHFR Methyl_THF 5-Methyl-THF Methionine_Cycle Methionine Cycle (Homocysteine Remethylation) Methyl_THF->Methionine_Cycle NADPH NADPH + H+ NADPH->MTHFR NADP NADP+ MTHFR->Methyl_THF MTHFR->NADP

Caption: The MTHFR-catalyzed reduction of 5,10-methylenetetrahydrofolate.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of one-carbon metabolism. This section provides detailed protocols for key assays.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[14]

  • Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes

  • DHFR enzyme preparation (purified or cell lysate)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT

  • This compound (DHF) solution: 10 mM stock in Assay Buffer (prepare fresh)

  • NADPH solution: 10 mM stock in Assay Buffer (prepare fresh)

  • Methotrexate (MTX) solution (for inhibition studies): 1 mM stock in Assay Buffer

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture containing:

    • 880 µl Assay Buffer

    • 100 µl of 10 mM NADPH solution (final concentration: 1 mM)

    • 10 µl of DHFR enzyme preparation (the amount may need to be optimized to obtain a linear rate)

  • Incubation: Incubate the reaction mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding 10 µl of 10 mM DHF solution (final concentration: 0.1 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.

  • Calculation of Activity: The rate of NADPH oxidation is proportional to DHFR activity. The activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, NADPH, and DHF solutions Start->Prepare_Reagents Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Prepare_Reagents->Prepare_Reaction_Mix Incubate Incubate at 25°C for 5 minutes Prepare_Reaction_Mix->Incubate Initiate_Reaction Add DHF to initiate the reaction Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm for 3-5 minutes Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate DHFR Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric DHFR activity assay.

HPLC Analysis of Folate Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of different folate species in biological samples.

  • Homogenization: Homogenize the tissue or cell sample in an extraction buffer (e.g., 50 mM CHES buffer, pH 7.85, containing 2% sodium ascorbate (B8700270) and 0.2 M 2-mercaptoethanol).

  • Enzymatic Digestion: Treat the homogenate sequentially with α-amylase, protease, and hog kidney conjugase to liberate folate monoglutamates from food matrices and polyglutamate tails.

  • Purification: Purify the extracted folates using solid-phase extraction (SPE) or affinity chromatography.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 30 mM potassium phosphate buffer, pH 2.2).[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the different folate derivatives. A representative gradient could be 5% to 35% B over 30 minutes.[16]

  • Detection: UV detection at 280 nm and/or fluorescence detection (excitation 290 nm, emission 350 nm).

Conclusion

This compound and its reduction to tetrahydrofolate represent a critical nexus in one-carbon metabolism. The central enzyme in this process, DHFR, is a well-established therapeutic target, and a thorough understanding of its function, kinetics, and inhibition is paramount for the development of novel therapeutics. Furthermore, the intricate interplay between DHFR and other key enzymes of the folate cycle, such as SHMT and MTHFR, highlights the complexity and tight regulation of one-carbon unit trafficking within the cell. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this vital metabolic pathway and its implications for human health and disease.

References

Cellular Uptake and Transport of Dihydrofolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolic acid (DHF) is a critical intermediate in folate metabolism. As the product of the thymidylate synthase reaction and a substrate for dihydrofolate reductase (DHFR), its efficient transport across cell membranes and subsequent intracellular reduction to tetrahydrofolate (THF) are vital for DNA synthesis, repair, and methylation.[1] Consequently, the cellular uptake and transport of DHF are of significant interest in cancer research and the development of antifolate chemotherapeutics. This technical guide provides a comprehensive overview of the mechanisms governing DHF transport, the experimental protocols to study these processes, and the signaling pathways that regulate transporter activity.

Core Transport Mechanisms

The cellular uptake of this compound is primarily mediated by three distinct transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs). Each system possesses unique characteristics regarding substrate affinity, pH dependence, and tissue distribution, which collectively regulate intracellular DHF homeostasis.

Reduced Folate Carrier (RFC/SLC19A1)

The Reduced Folate Carrier is a ubiquitously expressed integral membrane protein and a member of the major facilitator superfamily.[1][2] It functions as the primary transporter for reduced folates into mammalian cells at physiological pH (7.4).[1] RFC operates as an anion exchanger, mediating the uptake of folates in exchange for intracellular organic phosphates.[1] While RFC exhibits a high affinity for reduced folates such as 5-methyltetrahydrofolate and 5-formyltetrahydrofolate, its affinity for folic acid is considerably lower.[1]

Proton-Coupled Folate Transporter (PCFT/SLC46A1)

The Proton-Coupled Folate Transporter is a high-affinity folate transporter that is optimally active in acidic environments (pH 5.5-5.8).[3][4] This pH dependence makes PCFT particularly important for the intestinal absorption of dietary folates in the acidic microenvironment of the duodenum and jejunum.[3][4] PCFT functions as a proton-folate symporter, utilizing the proton gradient to drive the cellular uptake of folates.[5] In addition to its role in the intestine, PCFT is also expressed in the choroid plexus, where it is crucial for folate transport to the central nervous system.[6][7]

Folate Receptors (FRs)

Folate Receptors (FRα, FRβ, and FRγ) are high-affinity, GPI-anchored cell surface glycoproteins that mediate the cellular uptake of folates via receptor-mediated endocytosis.[8] FRs bind folate with high affinity (Kd < 1 nM for folic acid) and are internalized into endosomes.[8] The acidic environment within the endosome facilitates the dissociation of the folate from the receptor, and it is subsequently transported into the cytoplasm.[8] While expressed at low levels in most normal tissues, FRα is frequently overexpressed in various cancers, making it an attractive target for cancer-specific drug delivery.[8]

Quantitative Data on this compound Transport

A comprehensive understanding of DHF transport requires quantitative data on the binding affinity and transport kinetics for each transporter. While specific data for this compound is limited in the literature, the following tables summarize the available kinetic parameters for DHF and related folates.

TransporterSubstrateK_m_ / K_d_ (µM)V_max_ (pmol/mg protein/min)Optimal pHCell Line/SystemCitation
RFC (SLC19A1) This compoundData not availableData not available7.4-
Methotrexate (B535133)1-5Variable7.4Various[1]
Folic Acid>100Variable7.4Various[1]
PCFT (SLC46A1) This compoundData not availableData not available5.5-
Pemetrexed0.2-0.8Variable5.5HeLa, HepG2, Xenopus oocytes[9]
Folic Acid~1Variable5.5Various[10]
Folate Receptor α This compoundData not availableNot applicableNeutral-
Folic Acid<0.001Not applicableNeutralVarious[8]

Note: The transport kinetics of this compound through RFC and PCFT have not been extensively characterized. The provided data for methotrexate and pemetrexed, which are structurally similar antifolates, can serve as an approximation. The V_max_ is highly dependent on the expression level of the transporter in the specific cell line or tissue. For Folate Receptors, transport is mediated by endocytosis, and thus traditional V_max_ values are not applicable.

Intracellular Fate of this compound

Upon entering the cell, this compound is rapidly reduced to tetrahydrofolic acid by the enzyme dihydrofolate reductase (DHFR) , in an NADPH-dependent reaction. This conversion is essential to maintain the intracellular pool of THF, which is a vital cofactor for a multitude of one-carbon transfer reactions.

cluster_transport Cell Membrane DHF_ext Extracellular DHF RFC RFC (SLC19A1) DHF_ext->RFC pH 7.4 PCFT PCFT (SLC46A1) DHF_ext->PCFT pH 5.5 FR Folate Receptors DHF_ext->FR Endocytosis DHF_int Intracellular DHF THF Tetrahydrofolate (THF) DHF_int->THF DHFR NADPH -> NADP+ One_Carbon One-Carbon Metabolism (e.g., dTMP, Purine Synthesis) THF->One_Carbon RFC->DHF_int PCFT->DHF_int FR->DHF_int

Cellular uptake and intracellular conversion of this compound.

Experimental Protocols

Studying the cellular uptake of this compound involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.

Cell Culture

A variety of human cell lines can be utilized to study DHF transport, with the choice depending on the specific transporter of interest.

  • HeLa Cells: Express both RFC and PCFT, making them a versatile model.[11]

  • MCF-7 and HCT-116 Cells: Cancer cell lines that express folate transporters and are commonly used in antifolate drug studies.[12][13]

  • KB Cells: Known for high expression of folate receptor alpha.

Cells should be cultured in folate-deficient medium (e.g., RPMI 1640 without folic acid) supplemented with a defined concentration of folic acid or other folates, depending on the experimental design.

This compound Uptake Assay (Radiolabeled)

This is a common method to quantify the transport of DHF into cells.

Materials:

  • Cultured cells of interest

  • [³H]-Dihydrofolic acid

  • Uptake Buffer (for RFC): Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution buffered with HEPES to pH 7.4.[2]

  • Uptake Buffer (for PCFT): A buffer with a pH of 5.5, such as MES-buffered saline.[11]

  • Stop Solution: Ice-cold phosphate-buffered saline (PBS).

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Seed cells in 24- or 96-well plates and grow to near confluence.

  • On the day of the assay, aspirate the growth medium and wash the cells once with the appropriate pre-warmed uptake buffer.

  • Add the uptake buffer containing a known concentration of [³H]-DHF to initiate the uptake. For inhibition studies, pre-incubate the cells with the inhibitor for a defined period before adding the radiolabeled substrate.

  • Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes).

  • To terminate the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold stop solution.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate from parallel wells to normalize the uptake data (e.g., pmol/mg protein).

start Seed and Culture Cells wash1 Wash with Uptake Buffer start->wash1 add_substrate Add [3H]-DHF (and inhibitors if applicable) wash1->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_wash Stop with Ice-Cold PBS incubate->stop_wash lyse Lyse Cells stop_wash->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure normalize Normalize to Protein Content measure->normalize

Workflow for a radiolabeled this compound uptake assay.

HPLC-Based Dihydrofolate Transport Analysis

High-Performance Liquid Chromatography (HPLC) can be used to measure the intracellular concentration of DHF and its metabolites.

Materials:

  • Cultured cells and uptake buffers as described above.

  • Unlabeled this compound.

  • Extraction Solution: Perchloric acid or other suitable protein precipitation agent.

  • HPLC system with a UV or electrochemical detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile).

Procedure:

  • Perform the cell uptake experiment as described for the radiolabeled assay, but with unlabeled DHF.

  • After the final wash, add ice-cold extraction solution to the cells to precipitate proteins and extract the folates.

  • Centrifuge the samples to pellet the protein debris.

  • Collect the supernatant and inject a known volume into the HPLC system.

  • Separate the folates on the C18 column using an appropriate gradient or isocratic mobile phase.

  • Detect and quantify DHF and its metabolites (e.g., THF) by comparing the peak areas to those of known standards.

Signaling Pathways Regulating DHF Transport

The expression and activity of folate transporters are regulated by various signaling pathways, providing a mechanism for cells to adapt to changes in folate availability and metabolic demands.

Regulation of Reduced Folate Carrier (RFC)
  • Protein Kinase A (PKA) and Protein Kinase C (PKC): Studies have shown that RFC-mediated folate transport is under the regulation of PKA and PKC.[14][15] For instance, chronic ethanol (B145695) ingestion has been shown to decrease PKA activity, leading to reduced RFC expression and folate malabsorption.[14][15]

  • Vitamin D Receptor (VDR): The vitamin D receptor can upregulate RFC expression, suggesting a role for vitamin D in maintaining folate homeostasis, particularly at the blood-brain barrier.[10]

  • Folate Levels: Cellular folate status can post-transcriptionally regulate RFC by affecting the stability of its mRNA and the trafficking of the protein to the plasma membrane.[11]

Regulation of Proton-Coupled Folate Transporter (PCFT)
  • Nuclear Respiratory Factor 1 (NRF-1): NRF-1 has been identified as a key transcriptional regulator of the PCFT gene (SLC46A1).[3]

  • Vitamin D Receptor (VDR): Similar to RFC, PCFT expression can be increased by vitamin D3.[3]

  • Promoter Methylation: The expression of PCFT can be silenced by hypermethylation of its promoter region, a mechanism observed in some cancer cells.[3]

  • Folate Levels: PCFT mRNA levels have been shown to increase in response to folate deficiency.[3]

Regulation of Folate Receptors (FRs)
  • Hepatocyte Nuclear Factor 4-alpha (HNF4α): This transcription factor can activate a transcriptional enhancer of the FOLR1 gene, which encodes for FRα.[16][17]

  • Folate Levels: Folate deficiency can lead to an increase in FRα expression.[18]

  • JAK/STAT and ERK Signaling: Emerging evidence suggests that folate binding to FRα can activate intracellular signaling pathways such as JAK/STAT and ERK, which are independent of its role in one-carbon metabolism.[17]

cluster_rfc RFC (SLC19A1) Regulation cluster_pcft PCFT (SLC46A1) Regulation cluster_fr Folate Receptor (FRα) Regulation PKA PKA RFC_exp RFC Expression & Activity PKA->RFC_exp PKC PKC PKC->RFC_exp VDR_rfc VDR VDR_rfc->RFC_exp Folate_rfc Folate Levels Folate_rfc->RFC_exp Post-transcriptional NRF1 NRF-1 PCFT_exp PCFT Expression & Activity NRF1->PCFT_exp Transcriptional VDR_pcft VDR VDR_pcft->PCFT_exp Methylation Promoter Methylation Methylation->PCFT_exp Silencing Folate_pcft Folate Deficiency Folate_pcft->PCFT_exp HNF4a HNF4α FR_exp FRα Expression & Activity HNF4a->FR_exp Transcriptional Folate_fr Folate Deficiency Folate_fr->FR_exp JAK_STAT JAK/STAT Signaling ERK ERK Signaling FR_exp->JAK_STAT FR_exp->ERK

Signaling pathways regulating folate transporters.

Conclusion

The cellular uptake and transport of this compound are complex processes mediated by a coordinated network of transporters with distinct functional properties. A thorough understanding of these mechanisms is paramount for the rational design of novel antifolate drugs and for developing strategies to overcome drug resistance. While significant progress has been made in elucidating the roles of RFC, PCFT, and Folate Receptors in folate homeostasis, further research is needed to precisely quantify the transport kinetics of this compound itself. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance our knowledge in this critical area of cellular metabolism and cancer therapy.

References

Dihydrofolic Acid: A Technical Guide to its Natural Sources and Dietary Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolic acid (DHF), a pivotal intermediate in folate metabolism, is not a primary dietary component but is endogenously synthesized from both naturally occurring food folates and synthetic folic acid. Its biological significance is intrinsically linked to its rapid enzymatic reduction to tetrahydrofolate (THF), the active coenzyme form of vitamin B9, by dihydrofolate reductase (DHFR). This conversion is essential for one-carbon metabolism, which underpins the synthesis of nucleotides and amino acids, and is crucial for DNA synthesis, repair, and methylation. Consequently, the enzyme DHFR is a major therapeutic target in cancer and infectious diseases. This technical guide provides a comprehensive overview of the natural occurrence of DHF, its metabolic fate, and its relevance in a dietary context. It includes a summary of quantitative data, detailed experimental protocols for the analysis of DHFR activity, and a discussion on the stability of DHF.

Introduction: The Metabolic Context of this compound

This compound (DHF), chemically known as 7,8-dihydropteroylglutamate, is a derivative of folic acid.[1][2] Unlike its precursor, folic acid (pteroylglutamic acid), which is a synthetic, oxidized form used in supplements and fortified foods, and various reduced folate forms found naturally in foods, DHF is not considered a significant dietary constituent.[3] Its primary role is that of a metabolic intermediate.

DHF is formed in the body through two main pathways:

  • Reduction of Folic Acid: The synthetic folic acid ingested from fortified foods and supplements is first reduced to DHF by the enzyme dihydrofolate reductase (DHFR).[1][4]

  • Thymidylate Synthesis Cycle: During the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), a critical step in DNA synthesis, tetrahydrofolate (THF) is oxidized to DHF.[5][6]

The paramount importance of DHF lies in its immediate conversion to 5,6,7,8-tetrahydrofolate (THF) by a second NADPH-dependent reduction, also catalyzed by DHFR.[7][8] THF is the central coenzyme in one-carbon metabolism, carrying and transferring one-carbon units for the synthesis of purines, thymidylate, and certain amino acids like methionine.[5][9] The continuous regeneration of THF from DHF is therefore vital for cellular proliferation and growth.[8]

Natural Sources and Dietary Intake of this compound

Direct quantitative data on the concentration of this compound in natural food sources is scarce, as it is generally considered to be present in negligible amounts. The predominant forms of folate in food are reduced derivatives of THF, such as 5-methyltetrahydrofolate (5-MTHF).[10] However, one study analyzing a variety of commonly consumed Chinese foods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) did report quantifiable, albeit low, levels of DHF.

Table 1: this compound Content in Selected Cooked/Prepared Foods

Food CategoryFood ItemDHF (μ g/100 g)
Cereal/Carbohydrate-Based Waxy corn0.81
Steamed bread0.28
Cooked plain rice0.11
Vegetables Hot pepper1.13
Spinach0.83
Soybean sprout0.72
Broccoli0.51
Egg/Meat/Fish Boiled egg yolk1.54
Boiled egg white0.21
Braised pork belly0.15
Beverages Soymilk0.09
Source: Adapted from Islam et al. (2020).[11][12]

These findings suggest that while not a major dietary folate form, DHF can be present in small quantities in a range of prepared foods. The presence of DHF in these foods could be a result of the degradation of other labile folates during processing and cooking.

Metabolic Pathways and Dietary Relevance

The dietary relevance of DHF is indirect and is best understood through its central role in the folate metabolic pathway.

Folate Metabolism and the Central Role of DHFR

Dietary folates and synthetic folic acid are metabolized to THF, which then enters the one-carbon pool to support various biosynthetic pathways. The regeneration of THF from DHF via DHFR is a critical control point in this metabolic network.

Folate_Metabolism cluster_enzymes Dietary_Folate Dietary Folate (e.g., 5-MTHF) THF Tetrahydrofolic Acid (THF) Dietary_Folate->THF Metabolic Conversion Folic_Acid Folic Acid (Synthetic) DHF This compound (DHF) Folic_Acid->DHF Reduction DHF->THF Reduction THF->DHF Oxidation One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis, Amino Acid Metabolism) THF->One_Carbon_Metabolism DHFR DHFR (NADPH) DHFR->DHF Thymidylate_Synthase Thymidylate Synthase Thymidylate_Synthase->THF dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->dTMP Methylation

Figure 1. Simplified overview of this compound in folate metabolism.
Bioavailability Considerations

The bioavailability of different forms of folate varies. Synthetic folic acid is generally more bioavailable than naturally occurring food folates.[10] However, the conversion of folic acid to the active THF form is dependent on the activity of DHFR, which can be slow and variable in humans.[3][13] This has led to research into the use of supplemental 5-MTHF, which can bypass the DHFR-dependent reduction steps.[14][15][16][17]

Experimental Protocols

Accurate quantification of DHF and the activity of its metabolizing enzyme, DHFR, are crucial for research in nutrition, pharmacology, and clinical diagnostics.

Quantification of this compound in Food Matrices

The direct quantification of DHF in food is challenging due to its low concentration and instability. LC-MS/MS is the method of choice for the specific and sensitive quantification of various folate vitamers, including DHF.

Protocol: LC-MS/MS for DHF Quantification in Food

This protocol is a generalized procedure based on methods for folate analysis.

  • Sample Preparation and Extraction:

    • Homogenize a known weight of the food sample.

    • To prevent oxidation, perform extraction in a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.1) containing antioxidants such as 1% (w/v) sodium ascorbate (B8700270) and 0.1% (v/v) 2-mercaptoethanol.

    • Heat the homogenate (e.g., 100°C for 15 minutes) to inactivate endogenous enzymes and aid in folate release.

    • Cool the sample on ice and centrifuge to pellet solids.

    • For the analysis of total folate, enzymatic deconjugation is necessary to convert polyglutamates to monoglutamates. This is typically achieved by incubating the extract with a conjugase enzyme (e.g., from rat plasma or chicken pancreas).

    • A tri-enzyme treatment (α-amylase, protease, and conjugase) can be employed for complex food matrices.[15][18]

  • Solid-Phase Extraction (SPE) Cleanup:

    • The crude extract is often purified and concentrated using SPE. Anion exchange or affinity chromatography columns with folate-binding protein can be used.[14][19]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[9]

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for DHF and its isotopically labeled internal standard.

Table 2: Example LC-MS/MS Parameters for Folate Analysis

ParameterSetting
Column C18 Reversed-Phase (e.g., 2.6 µm, 100 x 2.1 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of folate vitamers
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
Detection Mode Multiple Reaction Monitoring (MRM)
Note: Specific parameters need to be optimized for the instrument and application.
Enzymatic Assay of Dihydrofolate Reductase (DHFR) Activity

The activity of DHFR is commonly determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[5][19]

Protocol: Spectrophotometric DHFR Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer (e.g., 0.15 mM).

    • DHF Solution: Prepare a fresh solution of DHF in the assay buffer (e.g., 0.1 mM). Due to its instability, this should be prepared immediately before use.

    • Enzyme Sample: Prepare cell or tissue lysates, or use purified DHFR.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, NADPH solution, and the enzyme sample.

    • Initiate the reaction by adding the DHF solution.

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the DHFR activity.

  • Calculation of Enzyme Activity:

    • Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, NADPH, DHF, Enzyme) Start->Prepare_Reagents Mix_Components Mix Assay Buffer, NADPH, and Enzyme in Cuvette Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction (Add DHF) Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate DHFR Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 2. Workflow for the spectrophotometric assay of DHFR activity.

Stability of this compound

The stability of folates is a critical consideration during food processing, storage, and analytical procedures. DHF, like other reduced folates, is susceptible to degradation.

  • pH: DHF is unstable at low pH. Studies have shown that at 37°C, DHF degrades at acidic pH values.[1]

  • Temperature: Thermal processing can lead to the degradation of folates. The degradation of most folates, including DHF, generally follows first-order kinetics.[10][20]

  • Oxidation: DHF is susceptible to oxidative degradation. The presence of antioxidants, such as ascorbic acid, can enhance its stability.[5][21] The food matrix itself can also influence the oxidative stability of folates.[12][13][17][22]

Conclusion and Future Directions

This compound is a metabolically significant but dietarily minor form of folate. Its importance lies in its role as a substrate for the indispensable enzyme DHFR, which maintains the pool of active THF coenzymes required for fundamental biosynthetic processes. While present in trace amounts in some foods, its dietary contribution is negligible compared to other folate vitamers.

For researchers and drug development professionals, the focus remains on the enzyme DHFR as a therapeutic target. Accurate methods for assessing DHFR activity are crucial in this context. Further research is warranted to fully elucidate the extent of DHF presence in a wider variety of foods and the impact of different food processing techniques on its stability. The development of standardized and validated methods for the direct and routine quantification of DHF in complex food matrices would be a valuable contribution to the field of nutrition science.

References

The Central Role of Dihydrofolic Acid in Amino Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical role of dihydrofolic acid (DHF) in the synthesis of essential amino acids. As the immediate precursor to the biologically active tetrahydrofolate (THF), DHF stands at the crossroads of cellular metabolism, directly influencing the production of key building blocks required for cell proliferation and survival. This document details the biochemical pathways, presents quantitative data, outlines experimental methodologies, and provides visual representations of the core processes, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

The Folate Cycle: Activating the One-Carbon Carrier

This compound itself is biologically inactive. Its function is realized upon its reduction to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). This reaction is a critical control point in cellular metabolism. THF and its derivatives, collectively known as folates, are essential coenzymes that transfer one-carbon units (e.g., methyl, methylene, formyl groups) in a variety of biosynthetic reactions.

The regeneration of THF from DHF is paramount, as DHF is produced during the synthesis of thymidylate, a necessary precursor for DNA synthesis. The continuous reduction of DHF by DHFR ensures a sustained supply of THF for various metabolic processes, including amino acid synthesis.

DHF This compound (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP

Figure 1: The reduction of this compound (DHF) to Tetrahydrofolate (THF) by Dihydrofolate Reductase (DHFR).

Core Amino Acid Synthetic Pathways Dependent on Folate Metabolism

THF and its derivatives are indispensable for the de novo synthesis and interconversion of several amino acids. The primary pathways are detailed below.

Serine and Glycine (B1666218) Interconversion

The reversible conversion of serine and glycine is a central hub in cellular metabolism, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction not only produces glycine from serine but also generates 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key one-carbon donor for other biosynthetic pathways. This reaction is a major source of one-carbon units for the cell.

Serine Serine SHMT Serine Hydroxymethyltransferase (SHMT) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT MethyleneTHF 5,10-Methylene-THF SHMT->Glycine SHMT->MethyleneTHF

Figure 2: The role of THF in the interconversion of Serine and Glycine.
Methionine Synthesis

The regeneration of methionine from homocysteine is a critical step in the methionine cycle. This reaction is catalyzed by methionine synthase (MS) and requires 5-methyltetrahydrofolate (5-CH3-THF) as the methyl group donor. 5-CH3-THF is produced from the reduction of 5,10-CH2-THF by methylenetetrahydrofolate reductase (MTHFR). This pathway is essential for maintaining the pool of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions.

Homocysteine Homocysteine MS Methionine Synthase (MS) Homocysteine->MS Methionine Methionine MethylTHF 5-Methyl-THF MethylTHF->MS THF THF MS->Methionine MS->THF MethyleneTHF 5,10-Methylene-THF MTHFR MTHFR MethyleneTHF->MTHFR MTHFR->MethylTHF R5P Ribose-5-Phosphate PurineRing Incomplete Purine Ring R5P->PurineRing Multi-step Pathway GART GART PurineRing->GART AICART AICART PurineRing->AICART IMP IMP (Inosine Monophosphate) FormylTHF 10-Formyl-THF FormylTHF->GART FormylTHF->AICART GART->PurineRing THF THF GART->THF AICART->IMP AICART->THF cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepBuffer Prepare Assay Buffer Mix Mix Buffer and NADPH in Cuvette PrepBuffer->Mix PrepSubstrates Prepare DHF and NADPH Stocks PrepSubstrates->Mix PrepEnzyme Prepare Enzyme Dilution AddEnzyme Add DHFR to Initiate PrepEnzyme->AddEnzyme Mix->AddEnzyme Measure Monitor A340 Decrease AddEnzyme->Measure CalcV0 Calculate Initial Velocity (v₀) Measure->CalcV0 Plot Plot v₀ vs. [Substrate] CalcV0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit DetermineKm Determine Km and Vmax Fit->DetermineKm

Genetic Regulation of Dihydrofolic Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydrofolic acid (DHF) metabolism, primarily orchestrated by the enzyme dihydrofolate reductase (DHFR), is a cornerstone of cellular proliferation and survival. This metabolic pathway is integral to the de novo synthesis of purines and thymidylate, essential precursors for DNA replication and repair. Consequently, the intricate genetic regulation of DHFR expression and activity presents a critical area of study, particularly in the fields of oncology and infectious diseases, where DHFR is a well-established therapeutic target. This technical guide provides an in-depth exploration of the genetic mechanisms governing this compound metabolism, with a focus on the transcriptional control of the DHFR gene. We delve into the key transcription factors, cell cycle-dependent expression, and the impact of genetic polymorphisms on DHFR function and drug response. Furthermore, this document offers detailed experimental protocols for the investigation of DHFR gene expression and enzymatic activity, alongside quantitative data to support laboratory research and drug development endeavors. Visualized pathways and experimental workflows are provided to facilitate a comprehensive understanding of the complex regulatory networks involved.

Introduction: The Central Role of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives, collectively known as folates, are vital cofactors in a series of one-carbon transfer reactions.[2] These reactions are fundamental for the biosynthesis of purines (adenine and guanine) and thymidylate, which are indispensable for DNA synthesis.[3] The DHFR-catalyzed reaction is the sole intracellular source of THF, underscoring its critical role in maintaining the fidelity and integrity of the genome, particularly in rapidly dividing cells.[4]

The pivotal function of DHFR in cellular proliferation has made it a prime target for therapeutic intervention for over half a century.[5] Antifolate drugs, such as methotrexate, competitively inhibit DHFR, leading to a depletion of the intracellular THF pool, subsequent inhibition of DNA synthesis, and ultimately, cell death.[6][7] This mechanism of action forms the basis of treatment for various cancers, including acute lymphoblastic leukemia and breast cancer, as well as autoimmune diseases like rheumatoid arthritis.[5][6] The emergence of drug resistance, often linked to alterations in DHFR expression or gene amplification, necessitates a deeper understanding of the genetic and molecular mechanisms that regulate DHFR and the broader this compound metabolism pathway.[8]

This guide will provide a detailed overview of these regulatory mechanisms, present quantitative data on DHFR expression and inhibition, and offer practical experimental protocols for researchers in this field.

Transcriptional Regulation of the DHFR Gene

The expression of the DHFR gene is tightly controlled, primarily at the transcriptional level, to meet the cellular demand for nucleotides, especially during DNA replication. The human DHFR gene is located on chromosome 5 and its expression is regulated by a TATA-less promoter, a characteristic feature of many "housekeeping" genes as well as genes involved in cell cycle progression.[9]

Key Transcription Factors: Sp1 and E2F

Two families of transcription factors, Sp1 and E2F , play a central role in modulating DHFR gene expression.[9]

  • Sp1 (Specificity Protein 1): Multiple Sp1 binding sites are present in the proximal promoter region of the DHFR gene. Sp1 is considered a key factor for maintaining the basal level of DHFR transcription. Its binding to the promoter helps to recruit the basal transcription machinery, ensuring a constitutive, low-level expression of DHFR in most tissues.

  • E2F Transcription Factors: The DHFR promoter also contains E2F binding sites, which are crucial for the cell cycle-dependent regulation of its expression. The E2F family of transcription factors are key regulators of the G1/S phase transition. In quiescent or G1-phase cells, E2F transcription factors are typically bound by members of the retinoblastoma protein (pRb) family, which represses their transcriptional activity. As cells progress towards the S phase, cyclin-dependent kinases (CDKs) phosphorylate pRb, causing it to dissociate from E2F. The liberated E2F then activates the transcription of its target genes, including DHFR, leading to a surge in the production of the enzyme needed for DNA synthesis.[10]

The interplay between Sp1 and E2F provides a mechanism for both the constitutive and cell cycle-regulated expression of DHFR.

Cell Cycle-Dependent Expression

The expression and activity of DHFR are closely linked to the cell cycle, peaking at the G1/S boundary to coincide with the onset of DNA replication.[10][11] In quiescent (G0) cells, DHFR levels are low. Upon stimulation to re-enter the cell cycle, the rate of DHFR transcription increases significantly as cells approach the S phase.[11] This increase is primarily due to the activation of E2F transcription factors, as described above. This tight regulation ensures that the building blocks for DNA are readily available when needed for replication, while preventing their unnecessary and potentially harmful accumulation during other phases of the cell cycle. Studies have shown a 10-fold increase in the rate of DHFR synthesis at the beginning of the S phase, which corresponds to a similar increase in DHFR mRNA content.[11][12]

Signaling Pathways and Regulatory Networks

The regulation of this compound metabolism is embedded within a complex network of cellular signaling pathways.

Folate-Thymidylate Synthesis Pathway

The core metabolic pathway involving DHFR is the folate-thymidylate synthesis cycle. This pathway is essential for the production of deoxythymidine monophosphate (dTMP), a precursor to thymidine (B127349) triphosphate (TTP), one of the four nucleobases in DNA.

Folate_Thymidylate_Synthesis_Pathway cluster_cycle Folate Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Methylene_THF->DHF dUMP -> dTMP dUMP dUMP dTMP dTMP Serine Serine Glycine Glycine NADPH NADPH NADP NADP+ DHFR DHFR TS Thymidylate Synthase (TS) SHMT SHMT

Folate-Thymidylate Synthesis Pathway
Cell Cycle Regulation of DHFR Expression

The transcriptional activation of the DHFR gene at the G1/S transition is a critical regulatory node. This process is controlled by the retinoblastoma (Rb)-E2F signaling pathway.

Cell_Cycle_Regulation_of_DHFR Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 CyclinE_CDK2 Cyclin E-CDK2 Mitogenic_Signals->CyclinE_CDK2 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb (Inactive) CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition DHFR_Gene DHFR Gene E2F->DHFR_Gene Activation DHFR_mRNA DHFR mRNA DHFR_Gene->DHFR_mRNA DHFR_Protein DHFR Protein DHFR_mRNA->DHFR_Protein S_Phase S Phase Entry DHFR_Protein->S_Phase Methotrexate_MoA Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Competitive Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition qPCR_Workflow Start Start: Cell/Tissue Sample RNA_Isolation 1. Total RNA Isolation Start->RNA_Isolation RNA_Quantification 2. RNA Quantification and Quality Check (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_Quantification cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (SYBR Green or TaqMan) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End End: Relative DHFR mRNA Expression Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Dihydrofolic Acid Assay for DHFR Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in the synthesis of DNA precursors.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are vital for the de novo synthesis of purines, thymidylic acid, and certain amino acids.[2] The inhibition of DHFR leads to a depletion of intracellular THF, thereby disrupting DNA synthesis and causing cell death.[2][3] This makes DHFR a significant target for therapeutic agents, particularly in cancer chemotherapy and as an antimicrobial agent.[1][4] The dihydrofolic acid assay provides a robust and straightforward method to determine DHFR activity, making it invaluable for basic research and for screening potential DHFR inhibitors.[1][3]

Principle of the Assay

The this compound assay for DHFR activity is a continuous spectrophotometric assay.[5] The principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHFR catalyzes the reduction of DHF to THF.[1][2][4] NADPH has a characteristic absorbance peak at 340 nm, while NADP+ does not.[4] The rate of the decrease in absorbance is directly proportional to the DHFR enzyme activity. The reaction is essentially irreversible at a pH of 7.5.[1]

Biochemical Reaction Pathway

The enzymatic reaction catalyzed by Dihydrofolate Reductase (DHFR) is central to folate metabolism. The following diagram illustrates the conversion of this compound and NADPH to tetrahydrofolic acid and NADP+.

DHFR_Reaction DHF 7,8-Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH + H+ NADPH->DHFR THF 5,6,7,8-Tetrahydrofolic Acid (THF) NADP NADP+ DHFR->THF DHFR->NADP

Caption: Biochemical reaction catalyzed by DHFR.

Materials and Reagents

Required Materials
  • Temperature-controlled UV/Vis spectrophotometer[1]

  • Quartz cuvettes or 96-well clear flat-bottom plates[1][2]

  • Micropipettes and tips

  • Microcentrifuge tubes

  • Ice bucket

  • Parafilm (for cuvettes)[1]

Reagent Preparation

Proper preparation and storage of reagents are critical for accurate and reproducible results.

ReagentStock ConcentrationPreparationStorage
DHFR Assay Buffer (10x) 10xCommercially available or prepare a 500 mM Potassium Phosphate buffer, pH 7.5.[1][6]2-8°C[1]
DHFR Assay Buffer (1x) 1xDilute the 10x stock solution ten-fold with ultrapure water.[1]Room Temperature[1]
NADPH 10 mMDissolve NADPH powder in 1x Assay Buffer.[1]Aliquot and store at -20°C.[1][3] Avoid repeated freeze-thaw cycles.[2][7]
This compound (DHF) 10 mMDissolve DHF powder in 1x Assay Buffer. The pH may need to be adjusted to 7.5.[1]Aliquot and store at -20°C for up to 5 days or -80°C for longer-term storage.[1][2][7] Protect from light.[3][7]
DHFR Enzyme VariesProvided in commercial kits or as a purified enzyme. Dilute in cold 1x Assay Buffer containing 0.1% BSA just before use.[6]-20°C in a glycerol-containing buffer.[1][2][7] Keep on ice during use.[2][7]
Methotrexate (B535133) (MTX) (Optional Inhibitor) 10 mMDissolve MTX powder in an appropriate solvent (e.g., DMSO or buffer).Aliquot and store at -20°C.[3]

Experimental Protocols

Standard DHFR Activity Assay Protocol

This protocol is designed for a 1 mL reaction volume in a cuvette. Adjust volumes proportionally for a 96-well plate format (typically 200 µL total volume).[8]

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm in kinetic mode.[1] Set the temperature to 25°C (or the desired reaction temperature).[6] Readings should be taken every 15-30 seconds for 3-5 minutes.[1][6]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Add reagents in the specified order. Keep all reagents on ice.[1]

ReagentVolume for 1 mL reactionFinal Concentration
1x DHFR Assay BufferVaries (to 1 mL)1x
NADPH (10 mM stock)10 µL0.1 mM[6]
DHFR Enzyme Sample10-50 µLVaries (e.g., 0.012 - 0.025 units)[6]
This compound (10 mM stock)10 µL0.1 mM
  • Reaction Initiation and Measurement: a. Add the Assay Buffer, NADPH, and enzyme solution to the cuvette. Mix gently by inversion.[6] b. Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm until it is stable.[6] c. To initiate the reaction, add the DHF solution, cover with Parafilm, and mix immediately by inversion.[1][6] d. Start the kinetic measurement immediately and record the decrease in absorbance at 340 nm for 3-5 minutes.[1][6]

Protocol for DHFR Inhibitor Screening

To screen for DHFR inhibitors, the protocol is modified to include an incubation step with the test compound.

  • Prepare Reaction Mixture: Prepare the reaction mixture as for the standard assay, but substitute a portion of the buffer with the inhibitor solution (e.g., Methotrexate or test compound).

  • Pre-incubation: Add the enzyme to the mixture containing the inhibitor and incubate for a set period (e.g., 5-15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate and Measure: Initiate the reaction by adding DHF and proceed with the kinetic measurement as described in the standard protocol.

Experimental Workflow Diagram

The following diagram outlines the key steps in performing the DHFR activity assay.

DHFR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, DHF) prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme setup_spectro Set Spectrophotometer (340 nm, Kinetic Mode) mix_reagents Combine Buffer, NADPH, and Enzyme in Cuvette setup_spectro->mix_reagents equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate initiate_rxn Initiate with DHF equilibrate->initiate_rxn measure_abs Measure Absorbance Decrease over Time initiate_rxn->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Linear Rate (ΔA340/min) plot_data->calc_rate calc_activity Calculate DHFR Activity calc_rate->calc_activity

Caption: Experimental workflow for the DHFR activity assay.

Data Analysis and Calculations

The activity of DHFR is calculated from the linear portion of the absorbance versus time curve.

  • Determine the Rate of Absorbance Change (ΔA340/min): Plot the absorbance at 340 nm against time (in minutes). Identify the linear range of the plot and calculate the slope.

    ΔA340/min = (A_initial - A_final) / (Time_final - Time_initial)

  • Calculate DHFR Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADPH consumed. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹. A more precise value of 12.3 mM⁻¹cm⁻¹ for the difference in extinction coefficients between NADPH and NADP+ can also be used.[6][9]

    Activity (µmol/min/mL or U/mL) = (ΔA340/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    Where:

    • ε (NADPH) = 6.22 mM⁻¹cm⁻¹

    • Path Length = 1 cm for a standard cuvette

Unit Definition

One unit of DHFR activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of dihydrofolate and NADPH to tetrahydrofolate and NADP+ per minute at a specified pH and temperature.[6]

Sample Data and Interpretation

The following table provides an example of expected results for a DHFR activity assay.

SampleΔA340/minCalculated Activity (U/mL)
Positive Control (Purified DHFR) -0.1240.020
Negative Control (No Enzyme) ~0~0
Sample A (Cell Lysate) -0.0620.010
Sample A + MTX (1 µM) -0.0050.0008 (Inhibited)

A significant decrease in the rate of absorbance change in the presence of an inhibitor like methotrexate indicates effective inhibition of DHFR activity.[1] For cell lysates, it is important to run a background control with a saturating concentration of an inhibitor to account for non-specific NADPH oxidation.[1]

Troubleshooting

IssuePossible CauseSolution
No change in absorbance Inactive enzymeUse a fresh enzyme aliquot; ensure proper storage.
Degraded substrate (DHF)Prepare fresh DHF solution; protect from light and store correctly.
High background absorbance Contaminants in the samplePrepare a sample background control without the DHF substrate.[8]
Non-specific NADPH oxidationRun a control with a known DHFR inhibitor (e.g., methotrexate) to determine specific activity.[1]
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay on ice or at a lower temperature; add stabilizing agents like BSA.

Conclusion

The this compound assay is a fundamental technique for quantifying DHFR activity. Its simplicity and reliability make it an essential tool for studying enzyme kinetics, screening for novel inhibitors, and investigating the role of DHFR in various biological processes. Adherence to proper reagent preparation and a standardized protocol is crucial for obtaining accurate and reproducible results.

References

Application Note & Protocol: Quantification of Dihydrofolic Acid in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolic acid (DHF) is a critical intermediate in folate metabolism. It is produced from the reduction of dietary folic acid and is subsequently reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1] THF and its derivatives, known as the active folate pool, are essential cofactors in one-carbon transfer reactions required for the de novo synthesis of purines, thymidylate, and certain amino acids.[2] Consequently, the accurate quantification of intracellular DHF levels is crucial for studying folate metabolism, assessing the efficacy of antifolate drugs like methotrexate, and understanding various pathological conditions, including cancer and neural tube defects.

The quantification of DHF in biological samples is challenging due to its low intracellular concentrations and chemical lability.[3][4] This document provides detailed protocols for two common methods for quantifying DHF in cell lysates: an enzymatic assay and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methods for DHF Quantification

Two primary methods are detailed below, offering a choice between a widely accessible enzymatic assay and a highly sensitive and specific mass spectrometry-based approach.

  • Enzymatic Assay: This method relies on the activity of dihydrofolate reductase (DHFR), which catalyzes the NADPH-dependent reduction of DHF to THF.[1] The reaction is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[5][6] This method is relatively straightforward and can be performed using a standard spectrophotometer. Commercial kits are available that simplify the procedure.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method capable of simultaneously measuring multiple folate species, including DHF, in a single run.[7][8] The method involves chromatographic separation of the analytes followed by detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7] While requiring specialized equipment, LC-MS/MS offers superior specificity and lower detection limits.[8] The inherent instability of folates necessitates careful sample handling, often involving antioxidants or chemical derivatization to ensure accurate quantification.[4]

Data Presentation

The following tables summarize the key quantitative parameters for the described methods, allowing for an easy comparison of their performance characteristics.

Table 1: Comparison of DHF Quantification Methods

ParameterEnzymatic Assay (Spectrophotometric)LC-MS/MS
Principle NADPH oxidation by DHFRChromatographic separation and mass-based detection
Detection UV Absorbance (340 nm)Mass-to-charge ratio (m/z)
Specificity Moderate (potential for interference)[9]High
Sensitivity mU/mL to pmol range[3]pg/mL to ng/mL range[7][8]
Throughput High (96-well plate compatible)Moderate to High
Equipment Spectrophotometer/Plate ReaderLC-MS/MS System
Sample Prep Simple LysisMore complex (extraction, potential derivatization)[4]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

AnalyteLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ)
This compound (DHF)0.5 - 2500[7]pg/mL levels[8]
Folic Acid0.5 - 2500[7]pg/mL levels[8]
Tetrahydrofolate (THF)0.5 - 2500[7]pg/mL levels[8]
5-Methyl-THF0.5 - 2500[7]pg/mL levels[8]

Note: Specific performance characteristics can vary based on the exact protocol, instrumentation, and biological matrix.

Experimental Protocols

Protocol 1: General Cell Lysate Preparation for Folate Analysis

This protocol describes a general method for preparing cell lysates suitable for both enzymatic and LC-MS/MS analysis. The inclusion of an antioxidant is critical to prevent folate degradation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 1% (w/v) Ascorbic Acid in PBS, freshly prepared and kept on ice

  • Cell Scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Culture cells to the desired confluency (e.g., 80-90%).

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 200-500 µL for a 10 cm dish).

  • Using a cell scraper, gently scrape the cells into the Lysis Buffer.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in the Lysis Buffer.

  • Lyse the cells by sonication on ice or by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Clarify the lysate by centrifuging at high speed (e.g., 12,000 - 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Use the lysate immediately for DHF quantification or store it at -80°C. Folate stability during long-term storage should be considered.[10]

Protocol 2: Enzymatic Quantification of DHF

This protocol is based on commercially available colorimetric assay kits that measure DHFR activity through NADPH oxidation.[6]

Materials:

  • Cell Lysate (prepared as in Protocol 1)

  • DHFR Assay Kit (e.g., Abcam ab239705 or similar) containing:

    • DHFR Assay Buffer

    • Dihydrofolate Reductase (as a positive control)

    • NADPH

    • DHFR Substrate (DHF)

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Warm the assay buffer to room temperature before use. Reconstitute NADPH and prepare dilutions as required. Keep all components on ice during use.

  • Sample and Control Preparation:

    • Sample Wells: Add 5-50 µL of cell lysate to the desired wells. Adjust the total volume to 100 µL with DHFR Assay Buffer.

    • Sample Background Control: Prepare parallel wells for each sample. Add the same amount of lysate, but in the final step, add Assay Buffer instead of the DHFR substrate. This corrects for non-specific NADPH oxidation.

    • Positive Control: Add 2-4 µL of diluted DHFR enzyme and adjust the volume to 100 µL with Assay Buffer.

  • NADPH Addition: Add the prepared NADPH solution to all sample and control wells. Mix gently.

  • Reaction Initiation:

    • To the Sample and Positive Control wells, add the DHFR Substrate (DHF) to initiate the reaction.

    • To the Sample Background Control wells, add an equal volume of DHFR Assay Buffer.

  • Measurement: Immediately measure the absorbance at 340 nm (OD340) in kinetic mode at room temperature for 10-20 minutes, taking readings every 15-30 seconds.[11]

  • Data Analysis:

    • Calculate the change in absorbance (ΔOD340) over a specific time interval (Δt) within the linear range of the reaction for each well.

    • Subtract the rate of the Sample Background Control from the rate of the corresponding Sample well to get the corrected rate.

    • The concentration of DHF in the sample is proportional to the rate of NADPH consumption. Quantify the DHF concentration by comparing the corrected rate to a standard curve generated with known concentrations of DHF.

Protocol 3: LC-MS/MS Quantification of DHF

This protocol provides a general workflow. Specific parameters (e.g., column, mobile phases, MS settings) must be optimized for the instrument used.

Materials:

  • Cell Lysate (prepared as in Protocol 1)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water, LC-MS grade

  • DHF analytical standard and isotopically labeled internal standard (e.g., ¹³C₅-DHF)

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column (e.g., Waters Atlantis dC18)[7]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw the cell lysate on ice.

    • To 100 µL of lysate, add the internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to enhance precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • LC Separation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reversed-phase column

    • Flow Rate: 0.3 mL/min[7]

    • Gradient: Develop a gradient to separate DHF from other folates and matrix components (e.g., start with 5% B, ramp to 95% B).[7]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize the MRM transitions (precursor ion → product ion) and collision energies for DHF and its internal standard using pure standards.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (DHF / Internal Standard) against the concentration of the DHF standards.

    • Quantify DHF in the cell lysates by interpolating their peak area ratios from the standard curve. The final concentration should be normalized to the initial protein concentration of the lysate.

Visualizations

Folate Metabolism Pathway

Folate_Metabolism cluster_THF_cycle Folic_Acid Folic Acid (Dietary) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH → NADP+) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Glycine->Serine Methylene_THF->THF dTMP dTMP (Thymidine Synthesis) Methylene_THF->dTMP Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF dUMP dUMP dUMP->dTMP TS Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines

Caption: Key reactions in the one-carbon folate metabolic pathway.

General Experimental Workflow for DHF Quantification

DHF_Quantification_Workflow Start Cell Culture Harvest Harvest & Wash Cells Start->Harvest Lysis Cell Lysis (with Antioxidant) Harvest->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Supernatant Collect Supernatant (Cell Lysate) Clarify->Supernatant Enzymatic Enzymatic Assay Supernatant->Enzymatic LCMS LC-MS/MS Supernatant->LCMS Enz_Plate Prepare 96-Well Plate (Samples, Controls) Enzymatic->Enz_Plate Path 1 LCMS_Prep Sample Prep (Protein Precipitation) LCMS->LCMS_Prep Path 2 Enz_Add Add NADPH & Substrate Enz_Plate->Enz_Add Enz_Read Kinetic Read at 340 nm Enz_Add->Enz_Read Enz_Data Data Analysis (Calculate Rate) Enz_Read->Enz_Data Result DHF Concentration Enz_Data->Result LCMS_Inject Inject into LC-MS/MS LCMS_Prep->LCMS_Inject LCMS_Detect Separation & Detection (MRM Mode) LCMS_Inject->LCMS_Detect LCMS_Data Data Analysis (Standard Curve) LCMS_Detect->LCMS_Data LCMS_Data->Result

Caption: Workflow for the quantification of DHF from cell culture to final result.

References

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, making them indispensable for cell proliferation and survival.[2] The critical role of DHFR in nucleotide biosynthesis has established it as a key therapeutic target for antimicrobial and anticancer agents.[3] Famous inhibitors like methotrexate (B535133) (MTX) and trimethoprim (B1683648) have been successfully used in chemotherapy and as antibiotics, respectively.[3]

These application notes provide detailed protocols for robust and reproducible screening of potential DHFR inhibitors using both biochemical and cell-based assays.

Biochemical Screening Assays

Biochemical assays directly measure the enzymatic activity of purified DHFR and its inhibition by test compounds. The most common method is a spectrophotometric assay that monitors the oxidation of NADPH.

Principle of the Spectrophotometric Assay

The enzymatic activity of DHFR is quantified by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[4] The presence of a DHFR inhibitor will slow down or halt this reaction, resulting in a diminished rate of absorbance decrease.[4]

Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway.

DHFR_Pathway Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Metabolites Purines, Thymidylate, Amino Acids THF->Metabolites DNA_RNA DNA & RNA Synthesis Metabolites->DNA_RNA DHFR Dihydrofolate Reductase (DHFR) NADPH NADPH NADP NADP+ NADPH->NADP Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition

Caption: The role of DHFR in the folate metabolic pathway.

Experimental Workflow for Biochemical Screening

The general workflow for a high-throughput biochemical screening of DHFR inhibitors is depicted below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_detection Data Acquisition & Analysis Compound_Library Compound Library Dilution Dispensing Dispense Compounds & Controls Compound_Library->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrates) Enzyme_Addition Add DHFR Enzyme Reagent_Prep->Enzyme_Addition Dispensing->Enzyme_Addition Reaction_Start Initiate with DHF/NADPH Enzyme_Addition->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Measurement Kinetic Read at 340 nm Incubation->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: High-throughput screening workflow for DHFR inhibitors.

Detailed Protocol: Spectrophotometric DHFR Inhibition Assay

This protocol is optimized for a 96-well plate format.

Materials:

  • Purified recombinant human DHFR

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate (MTX) as a positive control

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Reagent Preparation:

  • DHFR Assay Buffer (1X): Prepare the buffer and keep it at room temperature.[5]

  • DHF Stock Solution (10 mM): Due to its light sensitivity, prepare this solution fresh and protect it from light.[5] Dissolve DHF powder in the assay buffer.

  • NADPH Stock Solution (10 mM): Dissolve NADPH powder in the assay buffer.

  • MTX Stock Solution (1 mM): Dissolve MTX in the assay buffer. Prepare serial dilutions for IC50 determination.

  • DHFR Enzyme Working Solution: Dilute the purified DHFR in cold assay buffer to a concentration that gives a linear decrease in absorbance at 340 nm for at least 10 minutes.

Assay Procedure:

  • Plate Setup:

    • Test Wells: Add 2 µL of test compound dilutions.

    • Positive Control Wells: Add 2 µL of MTX dilutions.

    • Negative Control (No Inhibitor) Wells: Add 2 µL of solvent (e.g., DMSO).

    • Blank Wells: Add 2 µL of solvent.

  • Enzyme Addition: Add 88 µL of DHFR Assay Buffer to all wells. Then, add 10 µL of the DHFR enzyme working solution to all wells except the blank wells. For the blank wells, add 10 µL of DHFR Assay Buffer.

  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHF and NADPH in the assay buffer. Add 100 µL of this reaction mix to all wells to initiate the reaction. Final concentrations should be in the range of 50-100 µM for both DHF and NADPH.

  • Measurement: Immediately start measuring the absorbance at 340 nm in kinetic mode at room temperature, taking readings every 30 seconds for 10-20 minutes.[6]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vno inhibitor)] * 100

  • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary: Biochemical Assays

The following tables provide a summary of kinetic parameters for DHFR from various organisms and IC50 values for known inhibitors.

Table 1: Kinetic Parameters of DHFR

OrganismSubstrateKm (µM)kcat (s⁻¹)Reference
E. coliDHF0.226.4[7]
E. coliNADPH1.9-[7]
M. tuberculosisDHF1.61.6[8]
M. tuberculosisNADPH< 1-[8]
S. pneumoniaeDHF-31.5[9]
P. falciparum (3D7, sensitive)DHF3.2-[10]
P. falciparum (HB3, resistant)DHF42.6-[10]

Table 2: IC50 Values of DHFR Inhibitors (Biochemical Assays)

InhibitorOrganism/EnzymeIC50Reference
MethotrexateHuman DHFR3.4 pM - 9.5 nM[11]
MethotrexateM. tuberculosis DHFR237 nM[12]
PyrimethamineHuman DHFR52 µM[13]
TrimetrexateHuman DHFR4.74 nM[14]
TrimetrexateT. gondii DHFR1.35 nM[14]
WR99210P. falciparum DHFR< 0.075 nM[14]
DHFR-IN-19T. brucei DHFR9 nM[11]

Cell-Based Screening Assays

Cell-based assays are crucial for evaluating the efficacy of DHFR inhibitors in a physiological context, taking into account factors like cell permeability and metabolism. A common method is the MTT assay, which measures cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. DHFR inhibitors are expected to decrease cell viability, leading to a reduced formazan signal.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • DHFR inhibitor (e.g., Methotrexate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and methotrexate in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Quantitative Data Summary: Cell-Based Assays

Table 3: IC50 Values of Methotrexate in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
DaoyMedulloblastoma95 nM[16]
Saos-2Osteosarcoma35 nM[16]
HCT-116Colorectal Cancer13.56 nM[11]
AGSGastric Cancer6.05 nM[11]
MCF-7Breast Cancer114.31 nM[11]

Conclusion

The described protocols provide a robust framework for the screening and characterization of DHFR inhibitors. The spectrophotometric biochemical assay is ideal for high-throughput screening of large compound libraries against the purified enzyme, while the cell-based MTT assay is essential for validating the in-cellulo efficacy of promising hits. The provided quantitative data for known inhibitors can serve as a benchmark for novel compound evaluation. Careful execution of these assays will facilitate the discovery of new and potent DHFR inhibitors for therapeutic applications.

References

Application Notes and Protocols for Utilizing Dihydrofolic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolic acid (DHF) is a critical intermediate in folate metabolism and serves as the direct substrate for the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the NADPH-dependent reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, making them indispensable for DNA replication and cell proliferation.[3] Consequently, DHFR is a well-established therapeutic target for antimicrobial and anticancer drugs.[3] Accurate and reproducible methods for measuring DHFR activity using its native substrate, DHF, are paramount for basic research, drug discovery, and clinical diagnostics.

This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, primarily focusing on the spectrophotometric determination of DHFR activity.

Principle of the Assay

The most common method for assaying DHFR activity involves monitoring the decrease in absorbance at 340 nm. This change is a direct result of the oxidation of the cofactor NADPH to NADP⁺ as this compound is reduced to tetrahydrofolic acid.[3][4] The reaction is depicted below:

7,8-Dihydrofolate + NADPH + H⁺ → 5,6,7,8-Tetrahydrofolate + NADP⁺

The rate of decrease in absorbance at 340 nm is directly proportional to the DHFR activity. The molar extinction coefficient for NADPH at 340 nm is a key parameter in calculating the enzyme activity. While a value of 12.3 mM⁻¹cm⁻¹ for the difference in extinction coefficients between NADPH and NADP+ is cited, another source uses 11,800 M⁻¹cm⁻¹ for NADPH and substrate.[5]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for DHFR from various sources, providing a comparative overview for experimental design.

Table 1: Michaelis-Menten Constants (Km) for this compound and NADPH

Enzyme SourceKm for this compound (µM)Km for NADPH (µM)
Drosophila melanogaster0.3[6]5.2[6]
Soybean Seedlings17[7]30[7]
Recombinant Human DHFR4.5 ± 0.8[8]Not Specified
Human Liver DHFR0.05[9]Not Specified

Table 2: Inhibitor Constants (Ki and Kd)

InhibitorEnzyme SourceConstant TypeValue
MethotrexateDrosophila melanogasterKd0.9 nM[6]
TrimethoprimDrosophila melanogasterKi5.4 µM[6]
Folic AcidDrosophila melanogasterKi0.4 µM[6]
Folic AcidHuman Liver DHFRKi0.05 µM[9]

Experimental Protocols

Protocol 1: Standard Spectrophotometric DHFR Activity Assay

This protocol is a generalized method based on common practices and can be adapted for purified enzymes or cell lysates.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate (B84403) Buffer, pH 6.5 at 25°C. (Alternative: 0.1 M potassium phosphate buffer, pH 7.4 at 37°C[8]).

  • This compound (DHF) Stock Solution (2.3 mM): Prepare fresh immediately before use. Dissolve DHF powder in the Assay Buffer. The solubility can be increased by adding a small amount of 1 M KOH (e.g., 0.020 ml per mg of DHF). This solution is only stable for about 10 minutes.

  • NADPH Stock Solution (0.11 mM): Prepare fresh by dissolving NADPH tetrasodium (B8768297) salt in the Assay Buffer.

  • Enzyme Solution: Purified DHFR or clarified cell/tissue lysate diluted in a suitable buffer (e.g., Assay Buffer containing 0.1% w/v Bovine Serum Albumin (BSA) for stabilization).

  • UV-transparent cuvettes or microplates.

  • A temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a 3.20 ml final volume, the final concentrations should be 50 mM potassium phosphate, 0.072 mM DHF, and 0.10 mM NADPH.

  • Pipetting:

    • To a suitable cuvette, add 3.00 ml of the 0.11 mM NADPH solution.

    • Add 0.10 ml of the 2.3 mM DHF solution.

    • Mix by inversion and allow the mixture to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Baseline Reading: Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate Reaction: Add 0.10 ml of the enzyme solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Blank Measurement: Prepare a blank reaction by adding 0.10 ml of the dilution buffer (without enzyme) instead of the enzyme solution.

  • Calculate Activity: Determine the maximum linear rate of absorbance decrease per minute (ΔA340/min) for both the test and blank samples. The activity is calculated using the Beer-Lambert law, accounting for the extinction coefficient of NADPH.

Protocol 2: DHFR Inhibition Assay

This protocol is designed to screen for and characterize DHFR inhibitors.

Materials:

  • All materials from Protocol 1.

  • Inhibitor Stock Solution: Prepare a concentrated stock of the inhibitor in a suitable solvent (e.g., DMSO or Assay Buffer).

Procedure:

  • Reaction Mixture Preparation (with inhibitor):

    • Prepare a reaction mixture containing the Assay Buffer, NADPH, and the desired concentration of the inhibitor.

    • Pre-incubate this mixture for a set period (e.g., 5-10 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme. Note that for some inhibitors like methotrexate, inhibition can be very rapid.

  • Enzyme Addition: Add the enzyme solution to the pre-incubated mixture.

  • Initiate Reaction: Start the reaction by adding the DHF solution.

  • Data Acquisition and Analysis: Follow steps 5-7 from Protocol 1. The percentage of inhibition can be calculated by comparing the rate of the reaction with the inhibitor to the rate of a control reaction without the inhibitor. For determining IC50 values, a range of inhibitor concentrations should be tested.

Visualizations

Dihydrofolate Reductase (DHFR) Catalytic Cycle

DHFR_Pathway cluster_reaction Enzymatic Reduction DHF 7,8-Dihydrofolate (DHF) DHFR_E DHFR (Enzyme) DHF->DHFR_E Binds THF 5,6,7,8-Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR_E Binds NADP NADP+ DHFR_E->THF Releases DHFR_E->NADP Releases

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Experimental Workflow for DHFR Inhibition Assay

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Assay Buffer, NADPH, DHF, Enzyme, and Inhibitor Stocks Mix Combine Buffer, NADPH, and Inhibitor in Cuvette Reagents->Mix Preincubation Pre-incubate at Assay Temperature Mix->Preincubation Add_Enzyme Add DHFR Enzyme Preincubation->Add_Enzyme Initiate Initiate with DHF Add_Enzyme->Initiate Measure Monitor A340nm Decrease Initiate->Measure Calculate Calculate Reaction Rate Measure->Calculate Analyze Determine % Inhibition or IC50 Calculate->Analyze

Caption: Workflow for a typical DHFR inhibition screening assay.

Important Considerations and Troubleshooting

  • DHF Stability: this compound is unstable in solution and should be prepared fresh for each experiment. Light sensitivity is also a concern, so solutions should be protected from light.[4]

  • NADPH Purity: The purity of NADPH can affect the background rate of absorbance change. It is advisable to use high-purity NADPH.

  • Enzyme Concentration: The concentration of DHFR should be optimized to ensure a linear rate of reaction over the measurement period.

  • pH Optimum: The optimal pH for DHFR activity can vary depending on the source of the enzyme. While a pH of 6.5 is commonly used, some studies report an optimal pH of 7.4-7.5.[7][8]

  • Temperature: Assays are typically performed at 25°C or 37°C.[3][8] Consistency in temperature is crucial for reproducible results.

  • Alternative Substrates: While DHF is the primary substrate, folic acid can also be reduced by DHFR, albeit at a much slower rate.[6][9] This can be a source of inhibition if folic acid is present as a contaminant in the DHF preparation.[9]

  • Alternative Detection Methods: For enhanced sensitivity or to circumvent interference from compounds that absorb at 340 nm, HPLC-based methods that directly measure the formation of THF via fluorescence detection can be employed.[8]

References

Application Notes and Protocols for HPLC Analysis of Dihydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dihydrofolic acid (DHF) is crucial for studying folate metabolism, evaluating the efficacy of dihydrofolate reductase (DHFR) inhibitors, and understanding cellular processes like nucleotide synthesis. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of DHF. These application notes provide detailed protocols and quantitative data to guide the development and implementation of HPLC-based assays for this compound.

Introduction to this compound and its Significance

This compound is a key intermediate in the folate metabolic pathway. It is synthesized from folic acid and subsequently reduced to tetrahydrofolic acid (THF) by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[1] Because of its central role, DHFR is a major target for various therapeutic agents, including anticancer drugs like methotrexate (B535133) and antibacterial agents like trimethoprim. Therefore, methods to quantify DHF are essential for assessing DHFR activity and the impact of its inhibitors.

Principles of HPLC Analysis for this compound

The analysis of this compound by HPLC typically involves reversed-phase chromatography. A non-polar stationary phase, most commonly a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the inherent instability of reduced folates like DHF, special precautions during sample preparation and analysis are necessary to prevent oxidation. Detection is commonly achieved using UV-Vis spectroscopy, as folates have a characteristic absorbance spectrum.

Folate Metabolism Pathway

The following diagram illustrates the central role of this compound in the folate metabolic pathway.

Folate_Metabolism cluster_0 Folate Metabolism cluster_1 One-Carbon Metabolism Folic_Acid Folic Acid DHF This compound (DHF) Folic_Acid->DHF Dihydrofolate Reductase (DHFR) Folic_Acid->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DHF->THF THF->DHF Thymidylate Synthase Purine_Synthesis Purine Synthesis THF->Purine_Synthesis THF->Purine_Synthesis Methionine_Synthesis Methionine Synthesis THF->Methionine_Synthesis THF->Methionine_Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dUMP->dTMP NADPH NADPH NADP NADP+ HPLC_Workflow cluster_workflow HPLC Analysis Workflow for this compound Sample_Collection Sample Collection (e.g., Plasma, Cell Lysate) Stabilization Stabilization with Antioxidants (e.g., Ascorbic Acid) Sample_Collection->Stabilization Protein_Precipitation Protein Precipitation (e.g., Perchloric Acid) Stabilization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 282 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis

References

Application Notes: Spectrophotometric Determination of Dihydrofolic Acid Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] This reaction is critical for the de novo synthesis of purines, thymidylic acid, and certain amino acids, making THF an essential cofactor for one-carbon metabolism.[4][5][6] The inhibition of DHFR disrupts DNA synthesis and cell growth, establishing it as a key target for therapeutic agents in cancer (e.g., Methotrexate) and bacterial infections (e.g., Trimethoprim).[1][5][7]

The spectrophotometric assay for DHFR activity is a continuous assay that relies on monitoring the oxidation of NADPH to NADP⁺.[3][8] NADPH has a distinct absorbance maximum at 340 nm, whereas NADP⁺ does not.[9] Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the rate of DHFR activity. This method provides a simple, sensitive, and reliable means to measure DHFR kinetics and screen for potential inhibitors.[3][6][10]

Principle of the Assay

The enzymatic reaction catalyzed by DHFR is as follows:

7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺

The consumption of NADPH is monitored by the decrease in absorbance at 340 nm. The rate of this decrease is used to calculate the enzyme's activity based on the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the path length. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹ (or 6.22 mM⁻¹cm⁻¹).[11][12][13]

Experimental Protocols

Materials and Reagents
  • Purified Dihydrofolate Reductase (DHFR) enzyme or cell/tissue lysate

  • 7,8-Dihydrofolic acid (DHF)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5 or 7.5[14]

  • Bovine Serum Albumin (BSA) (optional, for stabilizing the enzyme)

  • Methotrexate (MTX) or other inhibitors (for inhibition studies)

  • Temperature-controlled UV/Vis spectrophotometer or 96-well plate reader

  • 1 cm pathlength quartz cuvettes or UV-transparent 96-well plates

  • Ultrapure water

Reagent Preparation
  • Assay Buffer (50 mM Potassium Phosphate, pH 6.5):

    • Prepare by dissolving Potassium Phosphate, Monobasic (KH₂PO₄) in ultrapure water.

    • Adjust the pH to 6.5 at 25°C using a 1 M KOH solution.[14]

    • Store at 4°C.

  • NADPH Stock Solution (10 mM):

    • Dissolve the required amount of NADPH tetrasodium (B8768297) salt in the Assay Buffer.

    • Due to instability, prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.[2][3][14]

    • Confirm the concentration by measuring the absorbance at 340 nm (A 1.0 ≈ 0.16 mM for a 1 cm pathlength).

  • DHF Stock Solution (2.3 mM):

    • Immediately before use, dissolve DHF powder in Assay Buffer.[14]

    • DHF is poorly soluble; facilitate dissolution by adding a small amount of 1 M KOH (e.g., 20 µL per mg of DHF).[14]

    • This solution is highly unstable and light-sensitive; it should be used within minutes of preparation and kept on ice and protected from light.[6][14]

  • DHFR Enzyme Solution:

    • If using a purified enzyme, dilute it immediately before use in a cold Assay Buffer containing 0.1% (w/v) BSA to achieve a final concentration that gives a linear rate of absorbance change for at least 3-5 minutes.[14]

    • If using cell or tissue lysates, prepare them using an appropriate lysis buffer and centrifuge to remove debris.[6] The supernatant is used for the assay.

Assay Procedure (Cuvette-based)
  • Spectrophotometer Setup: Set the spectrophotometer to kinetic mode, monitoring absorbance at 340 nm. Set the temperature to 25°C or 37°C.[2][14]

  • Reaction Mixture Preparation: In a 1 cm quartz cuvette, prepare the reaction mixture. A typical 1 mL reaction mixture would be:

    • 880 µL of Assay Buffer

    • 100 µL of 1 mM NADPH working solution (final concentration: 0.10 mM)[14]

    • 10 µL of DHFR enzyme solution

  • Blank Measurement: Mix the components by inversion and place the cuvette in the spectrophotometer. Monitor the baseline absorbance at 340 nm until it is stable. This accounts for any non-DHF-dependent NADPH oxidation.

  • Initiate Reaction: Start the reaction by adding 10 µL of 2.3 mM DHF working solution (final concentration: ~0.023 mM).

  • Data Acquisition: Immediately mix by inversion and start recording the decrease in absorbance at 340 nm every 15 seconds for 3 to 5 minutes.[2][14] The rate should be linear.

Note: For a 96-well plate format, adjust volumes accordingly (e.g., a total volume of 200 µL per well) and use a compatible plate reader.[3][6]

Data Analysis and Presentation

The activity of the DHFR enzyme is calculated from the linear portion of the kinetic trace.

1. Calculate the Rate of Absorbance Change (ΔA₃₄₀/min): Determine the slope of the linear phase of the absorbance vs. time plot.

2. Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADPH consumption.

Activity (µmol/min/mL or U/mL) = [(ΔA₃₄₀/min - Blank Rate) * Reaction Volume (mL)] / [ε * Pathlength (cm) * Enzyme Volume (mL)]

Where:

  • ε (Molar Extinction Coefficient of NADPH): 6.22 mM⁻¹cm⁻¹[11][13]

  • Pathlength: 1 cm for a standard cuvette.

  • Blank Rate: The rate of absorbance change in a control reaction without the substrate (DHF).

Unit Definition: One unit (U) of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADPH per minute under the specified assay conditions.[14]

Sample Data Table

The following table presents sample data for DHFR activity in the presence and absence of the inhibitor Methotrexate (MTX).

Sample IDEnzyme SourceInhibitor (MTX) Conc.Initial A₃₄₀Final A₃₄₀ (at 3 min)ΔA₃₄₀/minSpecific Activity (mU/mg protein)% Inhibition
1Purified hDHFR0 nM0.6250.535-0.03048.20%
2Purified hDHFR10 nM0.6220.586-0.01219.360%
3Cell Lysate0 nM0.6300.609-0.00711.30%
4Cell Lysate10 nM0.6280.620-0.00274.361.9%
5No Enzyme Control0 nM0.6240.6240.0000.0N/A

Calculations are based on a 1 mL reaction volume, 1 cm pathlength, and a protein concentration of 1 mg/mL for specific activity calculation.

Visualizations

DHFR Catalytic Reaction

DHFR_Reaction cluster_reactants Reactants cluster_products Products DHF 7,8-Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF 5,6,7,8-Tetrahydrofolate NADP NADP+ DHFR->THF DHFR->NADP

Caption: The enzymatic reduction of DHF to THF by DHFR.

Experimental Workflow for DHFR Assay

DHFR_Workflow prep 1. Reagent Preparation (Buffer, NADPH, DHF, Enzyme) setup 2. Spectrophotometer Setup (λ=340 nm, Kinetic Mode, 25°C) prep->setup mix 3. Prepare Reaction Mixture (Buffer + NADPH + Enzyme) setup->mix initiate 4. Initiate Reaction (Add DHF Substrate) mix->initiate measure 5. Measure Absorbance (Record A340 over time) initiate->measure analyze 6. Data Analysis (Calculate ΔA340/min) measure->analyze calculate 7. Calculate DHFR Activity (Using Beer-Lambert Law) analyze->calculate

References

Application Notes and Protocols for Dihydrofolic Acid in Cell Culture and Microbial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolic acid (DHF), a derivative of folic acid (vitamin B9), is a critical intermediate in cellular metabolism.[1] Its primary biological significance lies in its role as the direct precursor to tetrahydrofolic acid (THF), a vital coenzyme in one-carbon transfer reactions.[2] This conversion is catalyzed by the enzyme dihydrofolate reductase (DHFR).[3] THF and its derivatives are essential for the de novo synthesis of purine (B94841) nucleotides and thymidylate, which are the fundamental building blocks of DNA and RNA.[1][4][5] Consequently, the DHFR-mediated reduction of DHF is indispensable for cell proliferation, growth, and DNA repair.[3][4]

Due to its central role, the folate pathway, and specifically DHFR, is a major target in therapeutics.[6] Inhibitors of DHFR, such as methotrexate (B535133), are widely used in cancer chemotherapy, while drugs like trimethoprim (B1683648) are employed as antibiotics due to their selective inhibition of microbial DHFR.[3][6] In research and drug development, DHF is an invaluable tool for studying folate metabolism, screening for novel enzyme inhibitors, and understanding mechanisms of drug resistance.

The Role of this compound in Metabolism

The folate cycle is a fundamental metabolic pathway present in virtually all organisms. In mammals, dietary folate is converted into its biologically active form, THF, through two successive reduction steps, both catalyzed by DHFR.[7][8]

  • Folic Acid → this compound (DHF)

  • This compound (DHF) → Tetrahydrofolic Acid (THF)

THF then acts as a carrier for one-carbon units in various states (e.g., methyl, methylene, formyl), which are crucial for:

  • Purine Synthesis: THF derivatives donate carbon atoms for the formation of the purine ring, a key component of adenosine (B11128) and guanosine (B1672433) nucleotides.[5]

  • Thymidylate Synthesis: A THF derivative is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[5][9]

  • Amino Acid Metabolism: THF is involved in the interconversion of certain amino acids, such as serine and glycine.[2]

Inhibition of DHFR by antagonists like methotrexate leads to a depletion of the intracellular THF pool.[4][5] This blockade halts the synthesis of DNA and RNA, leading to S-phase cell cycle arrest and ultimately cytotoxicity, an effect that is most pronounced in rapidly dividing cells like cancer cells.[4][5]

Most bacteria and some microbial eukaryotes synthesize their own folate de novo, as they often lack the transport systems to acquire it from the environment.[10][11][12] This distinction between the mammalian (salvage) and microbial (de novo synthesis) pathways makes the microbial folate pathway an ideal target for selective antimicrobial agents.[6][13]

Core Applications

In Eukaryotic Cell Culture
  • Studying Folate-Dependent Pathways: DHF is used as a substrate in cell-based or enzymatic assays to directly measure DHFR activity and investigate downstream metabolic events.

  • Drug Screening and Characterization: It is the essential substrate in high-throughput screening assays for identifying and characterizing inhibitors of DHFR for oncology applications.[6][14]

  • Rescue Assays: DHF or its derivatives can be used to rescue cells from the cytotoxic effects of DHFR inhibitors. This helps confirm the mechanism of action of a test compound and can elucidate specific metabolic routes.[15][16]

  • Gene Amplification Systems: The DHFR/methotrexate system is widely used for the stable transfection and amplification of genes for recombinant protein production, particularly in DHFR-deficient Chinese Hamster Ovary (CHO-DG44) cells.[17][18]

In Microbial Growth Media
  • Antimicrobial Drug Development: The microbial folate pathway is a validated target for antibiotics. DHF is used in assays to screen for selective inhibitors of bacterial, fungal, or protozoal DHFR.[6][12][19]

  • Investigating Metabolic Pathways: DHF can be supplemented in the growth media of specific microbial auxotrophs (mutants unable to synthesize a particular compound) to study folate metabolism and bypass enzymatic blocks.

  • Understanding Antibiotic Resistance: DHF is used in enzymatic studies to compare the affinity of inhibitors to DHFR from both susceptible and resistant microbial strains.

Quantitative Data Summary

The concentrations and kinetic parameters for DHF and related compounds can vary significantly based on the cell type, organism, and specific experimental conditions. The following tables provide typical ranges and values found in the literature.

Table 1: Typical Concentration Ranges for DHF and Related Compounds in Cell Culture

CompoundApplicationTypical Concentration RangeCell Type Example
This compound (DHF) DHFR Enzyme Assays (Substrate)10 µM - 100 µMPurified Human/Bacterial DHFR
10-Formyl-7,8-dihydrofolic acid Cell Growth Rescue Assays1 nM - 100 µMCCRF-CEM (Human Leukemia)[15]
Methotrexate (MTX) DHFR Inhibition in Culture10 nM - 1 µMCCRF-CEM, 3T6, CHO[14][15]
Folinic Acid (Leucovorin) Cell Growth Rescue (Control)1 nM - 100 µMCCRF-CEM[20]
Folic Acid Standard Cell Culture Media~1 mg/L (~2.3 µM)Most standard media (e.g., RPMI, DMEM)

Table 2: Selected Enzyme Kinetic Parameters for Dihydrofolate Reductase (DHFR)

Enzyme SourceLigandParameterValueNotes
Human LiverFolic AcidKᵢ0.05 µMActs as a partial noncompetitive inhibitor.[15]
E. coli10-Formyl-7,8-dihydrofolic acid-Utilized ~1/3 as efficiently as DHFCan be reduced to 10-formyl-tetrahydrofolate.[15]
Human, Rat10-Formyl-7,8-dihydrofolic acid-Kinetically preferred over 10-formyl-THFSubstrate for AICAR Transformylase.[15]
HumanMethotrexate (MTX)Binding Affinity~1,000x greater than DHFPotent competitive inhibitor.[5]

Diagrams of Pathways and Workflows

Folate_Metabolism_Pathway FA Folic Acid (Dietary Folate) DHFR1 Dihydrofolate Reductase (DHFR) FA->DHFR1 NADPH->NADP+ DHF This compound (DHF) DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 NADPH->NADP+ THF Tetrahydrofolic Acid (THF) OneC THF-Derivatives (One-Carbon Carriers) THF->OneC dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP (Thymidylate) DNA DNA Synthesis & Repair dTMP->DNA Purines Purine Synthesis (DNA, RNA) Purines->DNA DHFR1->DHF DHFR2->THF TS->dTMP MTX Methotrexate (Antifolate) MTX->DHFR1 MTX->DHFR2 OneC->Purines C1 unit OneC->TS C1 unit

Caption: The folate metabolism pathway and the inhibitory action of methotrexate.

Cell_Rescue_Workflow start Start: Culture Cells in Folate-Depleted Medium seed Seed Cells into 96-well Plate start->seed incubate1 Incubate 24h (for cell attachment) seed->incubate1 treat Add DHFR Inhibitor (e.g., MTX) + Serial Dilutions of DHF + Controls (No Folate, Leucovorin) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Analyze Data: Plot Dose-Response Curve, Calculate EC50 read->analyze end End: Determine Rescue Potency analyze->end

Caption: Experimental workflow for a cell growth rescue assay using DHF.

DHFR_Inhibition_Logic drug Antifolate Drug (e.g., Methotrexate) dhfr Inhibition of Dihydrofolate Reductase (DHFR) drug->dhfr thf Depletion of Tetrahydrofolate (THF) Pool dhfr->thf purine Blockade of de novo Purine Synthesis thf->purine thymidylate Blockade of Thymidylate Synthesis thf->thymidylate dna Inhibition of DNA & RNA Synthesis purine->dna thymidylate->dna arrest S-Phase Cell Cycle Arrest dna->arrest cyto Cytotoxicity / Apoptosis arrest->cyto

Caption: Logical cascade of events following DHFR inhibition by an antifolate drug.

Experimental Protocols

Note: this compound is sensitive to oxidation and light. All procedures should be performed with minimal light exposure, and solutions should be stored in amber tubes.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (DHF) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile 0.1 M NaOH (optional, for aqueous preps)

  • Sterile, amber microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • DMSO Stock (Recommended): Due to its limited stability and solubility in aqueous solutions, preparing a concentrated stock in DMSO is recommended.

    • In a sterile, amber microcentrifuge tube, weigh the desired amount of DHF powder.

    • Add the appropriate volume of high-purity DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex gently until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, amber tube.

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C, protected from light.

  • Dilution for Use: When diluting the DMSO stock into aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).[15]

Protocol 2: Preparation of Folate-Deficient Cell Culture Medium

This medium is essential for any experiment designed to assess the bioactivity of DHF or other folates.

Materials:

  • Folate-free basal medium (e.g., RPMI-1640 without folic acid)

  • Dialyzed Fetal Bovine Serum (dFBS). Dialysis removes small molecules, including endogenous folates.[15]

  • Penicillin-Streptomycin solution (100X)

  • L-glutamine (if not present in the basal medium)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), begin with the desired volume of folate-free basal medium.

  • Aseptically add dFBS to a final concentration of 10%.[15]

  • Add Penicillin-Streptomycin to a final concentration of 1X.

  • If required, add L-glutamine to its appropriate final concentration.

  • Bring the medium to the final desired volume using the folate-free basal medium.

  • Sterile-filter the complete folate-depleted medium using a 0.22 µm filter unit.

  • Store the prepared medium at 4°C, protected from light.

Protocol 3: Cell Growth Rescue Assay

This protocol assesses the ability of DHF to support cell growth in a folate-deficient environment where DHFR is inhibited.

Materials:

  • Cells of interest (e.g., CCRF-CEM) cultured in standard medium.

  • Complete folate-depleted medium (from Protocol 2).

  • DHF stock solution (from Protocol 1).

  • DHFR inhibitor stock solution (e.g., Methotrexate).

  • Positive control stock solution (e.g., Leucovorin/Folinic Acid).

  • Sterile 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kit).

  • Humidified incubator (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Harvest cells from routine culture. Wash the cells twice with folate-free basal medium to remove residual folates. Resuspend the cells in the complete folate-depleted medium.

  • Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. If using adherent cells, incubate for 24 hours to allow for attachment.[15]

  • Compound Addition:

    • Prepare serial dilutions of DHF and the positive control (Leucovorin) in complete folate-depleted medium. A suggested starting range for a dose-response curve is 1 nM to 100 µM.[15]

    • To the appropriate wells, add a fixed concentration of methotrexate sufficient to inhibit DHFR (e.g., 1 µM).[15]

    • Add 100 µL of the compound dilutions to the respective wells.

    • Include necessary controls:

      • Negative Control: Cells + Methotrexate (no folate added).

      • Vehicle Control: Cells + Methotrexate + highest concentration of DMSO vehicle.

      • Growth Control: Cells in folate-depleted medium without methotrexate (if assessing basal growth).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[15]

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for an MTT assay, add 20 µL of 5 mg/mL MTT solution and incubate for 4 hours).[15]

    • If necessary, solubilize the formazan (B1609692) product.

    • Read the plate on a suitable microplate reader (e.g., absorbance at 570 nm for MTT).

  • Data Analysis: Plot cell viability against the log of the compound concentration. Use a non-linear regression model to determine the EC₅₀ (the concentration required to restore 50% of maximal growth).

Protocol 4: In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF.

Materials:

  • Purified DHFR enzyme (human, bacterial, etc.).

  • This compound (DHF) substrate.

  • NADPH cofactor.

  • Test inhibitor (e.g., methotrexate or novel compounds).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.[20]

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DHF, NADPH, and the test inhibitor in the assay buffer.

  • Assay Setup: In a UV-transparent plate or cuvette, combine the following:

    • Assay Buffer.

    • NADPH (final concentration e.g., 100 µM).

    • Test inhibitor at various concentrations (or vehicle for control).

    • Purified DHFR enzyme.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding DHF (final concentration e.g., 50-100 µM).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of NADPH consumption is directly proportional to DHFR activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic analyses can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

References

Application Notes and Protocols: Isotope Labeling of Dihydrofolic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolic acid (DHFA) is a critical intermediate in folate metabolism, a series of essential biochemical processes for cellular homeostasis. The folate metabolic cycle is integral to the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, and is also involved in amino acid interconversions. The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of DHFA to tetrahydrofolic acid (THFA), the active form of the vitamin.[1][2] Given its central role, tracking the metabolic fate of DHFA is crucial for understanding normal cellular function, the mechanisms of disease, and the development of therapeutics, particularly in cancer chemotherapy where DHFR is a major drug target.

Stable isotope labeling of DHFA, in conjunction with mass spectrometry, offers a powerful technique to trace its metabolic journey through various pathways. This approach allows for the quantitative analysis of DHFA uptake, its conversion to other folate derivatives, and its incorporation into downstream metabolites. These application notes provide detailed protocols for the synthesis of deuterium-labeled this compound ([²H₂]-DHFA) and its application in metabolic studies using cell culture models.

Data Presentation

Table 1: Representative Quantitative Analysis of [²H₂]-DHFA Metabolism in Cultured Cancer Cells

Time (hours)[²H₂]-DHFA (pmol/10⁶ cells)[²H₂]-THFA (pmol/10⁶ cells)[²H₂]-5-methyl-THFA (pmol/10⁶ cells)[²H₂]-10-formyl-THFA (pmol/10⁶ cells)
0.5150.2 ± 12.525.8 ± 3.15.2 ± 0.82.1 ± 0.4
285.6 ± 9.878.4 ± 8.215.7 ± 2.18.9 ± 1.2
622.1 ± 4.5125.3 ± 15.142.6 ± 5.525.3 ± 3.7
125.4 ± 1.298.7 ± 11.965.1 ± 7.938.6 ± 4.9
24< 1.065.2 ± 8.382.4 ± 9.851.2 ± 6.3

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and analytical instrumentation.

Experimental Protocols

Protocol 1: Synthesis of [3',5'-²H₂]-Dihydrofolic Acid

This protocol is adapted from the synthesis of [3',5'-²H₂]-folic acid.[3] The final step involves the reduction of the synthesized labeled folic acid to this compound.

Materials:

  • 3',5'-Dibromofolic acid

  • Deuterium (B1214612) oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O

  • Palladium on carbon (Pd/C) catalyst

  • Sodium dithionite (B78146)

  • Nitrogen gas

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Deuterium Labeling of Folic Acid:

    • Dissolve 3',5'-dibromofolic acid in a solution of NaOD in D₂O.

    • Add Pd/C catalyst to the solution.

    • Stir the reaction mixture under a deuterium gas atmosphere at room temperature for 24-48 hours.

    • Monitor the reaction progress by HPLC to confirm the complete dehalogenation and deuterium incorporation.

    • Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

    • Acidify the filtrate to pH 2 with HCl to precipitate the [3',5'-²H₂]-folic acid.

    • Collect the precipitate by centrifugation and wash with cold water.

    • Dry the labeled folic acid under vacuum.

  • Reduction to [3',5'-²H₂]-Dihydrofolic Acid:

    • Dissolve the synthesized [3',5'-²H₂]-folic acid in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) under a nitrogen atmosphere to prevent oxidation.

    • Add a fresh solution of sodium dithionite in the same buffer. The molar ratio of dithionite to folic acid should be in excess (e.g., 10:1).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the conversion to DHFA by UV-Vis spectrophotometry (DHFA has a characteristic absorbance maximum around 282 nm).

    • The resulting [3',5'-²H₂]-DHFA solution is highly susceptible to oxidation and should be used immediately for cell culture experiments or stored under inert gas at -80°C for short periods.

Protocol 2: Metabolic Tracing of [²H₂]-DHFA in Cultured Cells

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)[4]

  • Phosphate-buffered saline (PBS)

  • [²H₂]-DHFA solution (from Protocol 1)

  • Methanol (B129727), acetonitrile (B52724), and water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., ¹³C-labeled folate standards)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.

    • Culture the cells in complete medium supplemented with dFBS for 24-48 hours. Using dialyzed serum is crucial to minimize the background of unlabeled folates.[4]

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing folate-free medium with a known concentration of [²H₂]-DHFA (e.g., 1-10 µM).

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the [²H₂]-DHFA containing labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0.5, 2, 6, 12, 24 hours) to monitor the metabolic fate of the labeled DHFA.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolism and extract metabolites.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

Protocol 3: LC-MS/MS Analysis of Labeled Folates

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Add a mixture of stable isotope-labeled internal standards to each sample for quantification.

  • Chromatographic Separation:

    • Inject the reconstituted samples onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • The gradient should be optimized to separate the different folate species (DHFA, THFA, 5-methyl-THFA, etc.).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) to detect and quantify the labeled and unlabeled folate species. The MRM transitions should be optimized for each analyte and its labeled counterpart.

Table 2: Example MRM Transitions for Labeled Folate Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
[²H₂]-DHFA446.1299.1
DHFA444.1297.1
[²H₂]-THFA448.1301.1
THFA446.1299.1
[²H₂]-5-methyl-THFA462.2315.1
5-methyl-THFA460.2313.1

Note: These m/z values are illustrative and should be empirically determined on the specific mass spectrometer used.

Visualizations

Folate_Metabolism_Pathway Folic_Acid Folic Acid DHFA This compound (DHFA) Folic_Acid->DHFA DHFR THFA Tetrahydrofolic Acid (THFA) DHFA->THFA DHFR Methylene_THFA 5,10-Methylene-THFA THFA->Methylene_THFA SHMT Serine Serine Glycine Glycine Serine->Glycine Methylene_THFA->DHFA TS Methyl_THFA 5-Methyl-THFA Methylene_THFA->Methyl_THFA MTHFR Formyl_THFA 10-Formyl-THFA Methylene_THFA->Formyl_THFA MTHFD Methyl_THFA->THFA MS Purines Purine Synthesis Formyl_THFA->Purines dUMP dUMP dTMP dTMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine

Caption: this compound metabolism pathway.

Experimental_Workflow Synthesis Synthesis of [²H₂]-DHFA Labeling Incubation with [²H₂]-DHFA Synthesis->Labeling Cell_Culture Cell Culture and Seeding Cell_Culture->Labeling Quenching Metabolism Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantitative Analysis Analysis->Data_Processing

Caption: Experimental workflow for metabolic tracing.

References

Application Notes and Protocols for High-Throughscreeningeening of DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) with NADPH as a cofactor.[1] THF and its derivatives are vital for the synthesis of purines, thymidylate, and several amino acids, making DHFR essential for DNA synthesis, repair, and cellular proliferation.[1][2] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[1][2] DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[1] This leads to a depletion of THF, disrupting DNA synthesis and halting cell growth, particularly in rapidly dividing cells.[2]

This document provides detailed protocols for a high-throughput screening (HTS) assay to identify novel DHFR inhibitors using dihydrofolic acid as the substrate. The primary method described is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[3][4]

DHFR Signaling Pathway

The inhibition of DHFR disrupts the folic acid pathway, leading to a reduction in the synthesis of essential precursors for DNA and RNA. This ultimately results in the cessation of cell proliferation.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_biosynthesis Downstream Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) One_Carbon One-Carbon Units THF->One_Carbon THF->One_Carbon NADPH NADPH + H+ NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Inhibitors DHFR Inhibitors (e.g., Methotrexate) Inhibitors->DHFR Inhibition Apoptosis Cell Death Purines Purine Synthesis One_Carbon->Purines Thymidylate Thymidylate Synthesis One_Carbon->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Cell_Proliferation->Apoptosis Inhibition leads to

Caption: The DHFR signaling pathway illustrating the reduction of DHF to THF and the subsequent role of THF in nucleotide biosynthesis.

Experimental Protocols

Principle of the Assay

The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of this compound to tetrahydrofolic acid.[3][4] Potential inhibitors will slow down this reaction, resulting in a smaller decrease in absorbance compared to the uninhibited enzyme.

Materials and Reagents
  • DHFR Enzyme: Purified recombinant DHFR (e.g., human, E. coli)

  • DHFR Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5

  • This compound (DHFA): Substrate stock solution (10 mM in assay buffer with minimal KOH for dissolution)[5]

  • NADPH: Cofactor stock solution (10 mM in assay buffer)[4]

  • Positive Control Inhibitor: Methotrexate (MTX) stock solution (10 mM in a suitable solvent)[3]

  • Test Compounds: Library of small molecules dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Multi-well spectrophotometer (plate reader) capable of reading absorbance at 340 nm in kinetic mode.

High-Throughput Screening Workflow

The following diagram outlines the major steps in the high-throughput screening process for DHFR inhibitors.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - DHFR Enzyme Solution - NADPH Solution - Test Compounds - Controls (Positive & Negative) Plate_Layout Design 96-Well Plate Layout Reagent_Prep->Plate_Layout Dispense_Compounds Dispense Test Compounds and Controls Plate_Layout->Dispense_Compounds Add_Enzyme_NADPH Add DHFR Enzyme and NADPH Solution Dispense_Compounds->Add_Enzyme_NADPH Incubate_1 Pre-incubate at Room Temperature Add_Enzyme_NADPH->Incubate_1 Initiate_Reaction Initiate Reaction by Adding DHFA Substrate Incubate_1->Initiate_Reaction Kinetic_Read Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Kinetic_Read Calculate_Rate Calculate Reaction Rates (ΔAbs/min) Kinetic_Read->Calculate_Rate Determine_Inhibition Determine Percent Inhibition Calculate_Rate->Determine_Inhibition Hit_Identification Identify 'Hits' Based on Inhibition Threshold Determine_Inhibition->Hit_Identification

Caption: Experimental workflow for high-throughput screening of DHFR inhibitors.

Detailed Assay Protocol for a 96-Well Plate
  • Reagent Preparation:

    • DHFR Enzyme Working Solution: Dilute the DHFR enzyme stock in cold DHFR Assay Buffer to the desired final concentration (e.g., 0.012 - 0.025 units/ml).[5] Keep on ice.

    • NADPH Working Solution: Dilute the 10 mM NADPH stock solution in DHFR Assay Buffer to a final concentration of 0.1 mM.[5] Prepare fresh and keep on ice.

    • DHFA Working Solution: Immediately before use, dilute the 10 mM DHFA stock solution in DHFR Assay Buffer to a final concentration of 0.072 mM.[5] This solution is light-sensitive and unstable, so prepare it just before initiating the reaction.[3][5]

    • Test Compounds and Controls: Prepare serial dilutions of test compounds and the positive control (Methotrexate). The final solvent concentration should be consistent across all wells and ideally not exceed 1% to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 2 µL of the test compounds, positive control (e.g., Methotrexate), or solvent (for enzyme and background controls) to the appropriate wells of a 96-well plate.[3]

    • Enzyme Control (EC) wells: Contain enzyme, NADPH, DHFA, and solvent (no inhibitor). This represents 100% enzyme activity.

    • Inhibitor Control (IC) wells: Contain enzyme, NADPH, DHFA, and a known inhibitor (e.g., Methotrexate).

    • Test Compound (S) wells: Contain enzyme, NADPH, DHFA, and the test compound.

    • Background Control (BC) wells: Contain assay buffer, NADPH, and DHFA (no enzyme). This accounts for non-enzymatic NADPH oxidation.

  • Reaction and Measurement:

    • Add 98 µL of the diluted DHFR enzyme solution to the EC, IC, and S wells. Add 100 µL of DHFR assay buffer to the BC wells.[3]

    • Add 40 µL of the diluted NADPH solution to all wells.[3]

    • Mix the plate gently and incubate for 10-15 minutes at room temperature, protected from light.[3]

    • Initiate the reaction by adding 60 µL of the freshly prepared diluted DHFA substrate to all wells.[3]

    • Immediately place the plate in a spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode at 25°C.[5] Record measurements every 15-30 seconds for 5-20 minutes.[4][6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) for each well using the linear portion of the kinetic curve.

    • Correct the rates of the test and control wells by subtracting the rate of the background control.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and should be further evaluated in dose-response studies to determine their IC50 values.

Data Presentation

The potency of DHFR inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for some known DHFR inhibitors against enzymes from different species.

InhibitorTarget Organism/EnzymeIC50 / Ki ValueReference
MethotrexateMycobacterium tuberculosis DHFR16.0 ± 3.0 nM (IC50)[7]
MethotrexateHuman DHFR0.71 ± 0.08 nM (Ki)[8]
TrimethoprimStaphylococcus aureus DHFR (DfrB)2.7 ± 0.2 nM (Ki)[8]
TrimethoprimHuman DHFR28,000 ± 2,000 nM (IC50)[8]
IclaprimStaphylococcus aureus DHFR (DfrB)1.7 ± 0.1 nM (Ki)[8]
PiritreximPneumocystis carinii DHFR0.038 µM (IC50)[9]
PiritreximToxoplasma gondii DHFR0.011 µM (IC50)[9]
TrimetrexateHuman DHFR4.74 nM (IC50)[9]
TrimetrexateToxoplasma gondii DHFR1.35 nM (IC50)[9]
WR99210Plasmodium falciparum DHFR<0.075 nM (IC50)[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting, reagent instability, temperature gradients across the plate.Use calibrated multichannel pipettes, ensure reagents are well-mixed and kept on ice, allow the plate to equilibrate to room temperature before reading.
Low Signal-to-Background Ratio Low enzyme activity, insufficient substrate or cofactor concentration, inappropriate buffer pH.Optimize enzyme, DHFA, and NADPH concentrations. Verify the pH of the assay buffer.
False Positives Compound autofluorescence or absorbance at 340 nm, compound aggregation.Screen compounds in the absence of the enzyme to identify interferents. Perform counter-screens and use orthogonal assays for hit validation.[10]
False Negatives Low compound potency, poor solubility, compound degradation.Screen at multiple concentrations, ensure compound solubility in the assay buffer, check compound stability over the assay duration.[10]
Assay Drift Reagent degradation over time, instrument instability.Randomize plate layout, use robust normalization methods, monitor instrument performance.[10]

References

Application Notes and Protocols for the Electrochemical Detection of Dihydrofolic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methods for the electrochemical detection of dihydrofolic acid (DHFA) and its related metabolites. Given the limited literature on the direct electrochemical detection of DHFA, this document focuses on well-established methods for the closely related and parent compound, folic acid (FA), which are readily adaptable for DHFA analysis. Additionally, an indirect method for assessing DHFA metabolism through the detection of its product, tetrahydrofolic acid (THFA), is presented.

Introduction

This compound is a critical intermediate in the folate metabolic pathway. It is produced from the reduction of folic acid and is subsequently reduced to tetrahydrofolic acid by the enzyme dihydrofolate reductase (DHFR).[1][2] THFA and its derivatives are essential coenzymes for the synthesis of nucleotides (purines and pyrimidines) and several amino acids.[1] Consequently, the folate pathway is a key target for various therapeutic agents, including anticancer and antimicrobial drugs. Monitoring the levels of DHFA and its metabolites is therefore crucial for understanding drug efficacy, diagnosing metabolic disorders, and in various research applications.

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques like HPLC and spectrophotometry for the detection of folate species.[3][4] These methods are based on the electroactive nature of the pterin (B48896) group within the folate structure, which can be oxidized or reduced at an electrode surface.

Metabolic Pathway of Folic Acid

The conversion of folic acid to its bioactive forms involves a two-step reduction process catalyzed by dihydrofolate reductase (DHFR). This pathway is fundamental to cellular proliferation and growth.

Folic Acid Metabolic Pathway FA Folic Acid (FA) DHFA This compound (DHFA) FA->DHFA Dihydrofolate Reductase (DHFR) + NADPH THFA Tetrahydrofolic Acid (THFA) DHFA->THFA Dihydrofolate Reductase (DHFR) + NADPH Metabolites One-Carbon Metabolism (e.g., 5-Methyl-THFA) THFA->Metabolites Nucleotide Nucleotide Synthesis (DNA, RNA) Metabolites->Nucleotide AminoAcid Amino Acid Synthesis Metabolites->AminoAcid

Folic Acid Metabolic Pathway Diagram

Principles of Electrochemical Detection

The electrochemical detection of folates typically involves the oxidation of the pterin moiety at a working electrode. The resulting current is proportional to the concentration of the analyte in the sample. Various voltammetric techniques can be employed, with differential pulse voltammetry (DPV) and square wave voltammetry (SWV) being particularly sensitive.[3]

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials, polymers, or other catalysts that improve electron transfer kinetics and increase the active surface area.[3]

Quantitative Data for Folic Acid Electrochemical Sensors

The following table summarizes the performance of various modified electrodes for the electrochemical detection of folic acid. These methods can serve as a starting point for the development of sensors for DHFA.

Electrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Ni-BTC MOF/SPEDPV0.08 - 635.00.03[5][6]
MoS2-CILPEDPV5.0 - 100.01.0[7]
ERGO/GCEDPV3.01 - 7.230.00468[4]
SAOS/CPECVNot SpecifiedNot Specified[8]
Poly(folic acid)/graphene/GCEDPVNot SpecifiedTP: 0.03, CAF: 0.08[9][10]

GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode, CPE: Carbon Paste Electrode, DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry, MOF: Metal-Organic Framework, CILPE: Carbon Ionic Liquid Paste Electrode, ERGO: Electrochemically Reduced Graphene Oxide, SAOS: Sodium Alpha Olefin Sulphonate, TP: Theophylline, CAF: Caffeine.

Experimental Protocols

Protocol 1: General Electrochemical Detection of Folic Acid (Adaptable for DHFA)

This protocol describes a general procedure for the electrochemical detection of folic acid using a modified glassy carbon electrode and can be adapted for DHFA.

1. Materials and Reagents:

  • Folic Acid (or this compound) standard

  • Phosphate (B84403) buffer solution (PBS), 0.1 M, pH 7.0

  • High-purity water

  • Electrode polishing materials (e.g., alumina (B75360) slurry)

  • Materials for electrode modification (e.g., MoS2, ionic liquid, graphene oxide)

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

2. Electrode Preparation:

  • Polish the glassy carbon electrode with alumina slurry on a polishing pad.

  • Rinse thoroughly with high-purity water and sonicate in water and ethanol (B145695) to remove any adsorbed particles.

  • Dry the electrode under a stream of nitrogen.

  • Prepare the electrode modification material according to the specific literature procedure (e.g., disperse MoS2 in a suitable solvent).

  • Cast a small volume of the modification slurry onto the electrode surface and allow it to dry.

3. Electrochemical Measurement:

  • Prepare a series of standard solutions of folic acid (or DHFA) in 0.1 M PBS (pH 7.0).

  • Set up the three-electrode electrochemical cell containing a known volume of the standard solution.

  • Perform differential pulse voltammetry (DPV) by scanning the potential over a range where the analyte is oxidized (e.g., +0.4 V to +1.0 V vs. Ag/AgCl).

  • Record the peak oxidation current.

  • Construct a calibration curve by plotting the peak current versus the concentration of the analyte.

  • For real sample analysis, prepare the sample in PBS and use the standard addition method to quantify the analyte concentration.[7]

Electrochemical Detection Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrode_Prep Electrode Preparation (Polish, Modify) EC_Cell Assemble 3-Electrode Electrochemical Cell Electrode_Prep->EC_Cell Sample_Prep Sample/Standard Preparation Sample_Prep->EC_Cell DPV_Scan Perform DPV Scan EC_Cell->DPV_Scan Record_Current Record Peak Current DPV_Scan->Record_Current Calibration Construct Calibration Curve Record_Current->Calibration Quantify Quantify Analyte Calibration->Quantify

General Electrochemical Detection Workflow
Protocol 2: Indirect Determination of DHFA via HPLC with Electrochemical Detection of Tetrahydrofolate

This method is suitable for determining the activity of dihydrofolate reductase by quantifying the production of THFA.[11]

1. Materials and Reagents:

  • This compound (DHFA) substrate

  • NADPH

  • Sodium ascorbate (B8700270)

  • Perchloric acid (0.5 M)

  • HPLC system with an electrochemical detector

  • C18 HPLC column

  • Mobile phase (e.g., phosphate buffer with an organic modifier)

  • Tetrahydrofolate (THFA) standard

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing DHFA, NADPH, and sodium ascorbate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the reaction by adding the enzyme sample (e.g., cell lysate or purified DHFR).

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding 0.5 M perchloric acid to deproteinize the sample.

  • Centrifuge the sample to pellet the precipitated protein.

3. HPLC-Electrochemical Detection:

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered supernatant into the HPLC system.

  • Separate the components on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.

  • Detect the eluting THFA using an electrochemical detector set at an appropriate oxidation potential.

  • Quantify the amount of THFA produced by comparing the peak area to a standard curve of THFA. The detection limit for THFA can be less than 1 nM.[11]

Sample Preparation for Biological Matrices

Urine:

  • Centrifuge the urine sample to remove any sediment.

  • Filter the supernatant.

  • Dilute the filtered urine with the supporting electrolyte (e.g., PBS) before analysis.[7]

Pharmaceutical Tablets:

  • Grind a tablet into a fine powder.

  • Dissolve a known weight of the powder in a suitable solvent (e.g., dilute NaOH for folic acid).

  • Dilute the solution with the supporting electrolyte to the desired concentration range.

Concluding Remarks

The electrochemical methods outlined provide a robust framework for the sensitive and rapid detection of this compound and its metabolites. While direct electrochemical protocols for DHFA are not as prevalent as for folic acid, the presented adaptable methods for folic acid, along with the indirect HPLC-electrochemical method for THFA, offer powerful tools for researchers in drug development and metabolic studies. The continuous development of novel electrode materials promises further improvements in the selectivity and sensitivity of these electrochemical sensors.

References

Dihydrofolic Acid: A Potential Biomarker for Antifolate Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolate drugs, such as methotrexate (B535133) (MTX), are a cornerstone of chemotherapy for a variety of cancers and autoimmune diseases.[1][2] These drugs function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][3] DHFR catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), a precursor essential for the synthesis of nucleotides and amino acids, which are vital for DNA synthesis and cell proliferation.[1][3] Inhibition of DHFR leads to the depletion of THF and the accumulation of DHF, ultimately causing cell cycle arrest and apoptosis.[4]

However, the clinical efficacy of antifolates is often limited by the development of drug resistance. The primary mechanisms of resistance include impaired drug transport into the cell, increased drug efflux, and alterations in the DHFR enzyme, such as gene amplification or mutations that decrease the drug's binding affinity.[1][2][5] A direct consequence of DHFR inhibition is the intracellular accumulation of its substrate, DHF. This accumulation can serve as a proximal biomarker of target engagement. In the context of drug resistance, the level of DHF accumulation in response to antifolate treatment may provide a quantitative measure of the drug's efficacy and the cell's resistance status. This document provides detailed protocols for assessing antifolate drug resistance and for the quantification of intracellular DHF, establishing a framework for investigating DHF as a biomarker for antifolate drug resistance.

Data Presentation

The following tables summarize the in vitro efficacy of methotrexate against a panel of human cancer cell lines, illustrating the range of sensitivities observed. This data provides a baseline for correlating drug sensitivity with intracellular DHF levels.

Table 1: Methotrexate (MTX) IC50 Values in Various Human Cancer Cell Lines

Cell LineCancer TypeMTX IC50 (nM)SensitivityReference
AGSGastric Adenocarcinoma6.05 ± 0.81Sensitive[1][6]
HCT-116Colorectal Carcinoma13.56 ± 3.76Sensitive[1][6]
DaoyMedulloblastoma95Sensitive[7]
Saos-2Osteosarcoma35Sensitive[7]
A549Non-small Cell Lung Cancer38.33 ± 8.42Moderately Sensitive[1][6]
NCI-H23Non-small Cell Lung Cancer38.25 ± 4.91Moderately Sensitive[1][6]
MCF-7Breast Adenocarcinoma114.31 ± 5.34Resistant[1][6]
Saos-2 (Resistant)Osteosarcoma>1,000Highly Resistant[1][6]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The Resistance Index (RI) can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: Determination of Antifolate Drug Susceptibility using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of an antifolate drug on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Antifolate drug (e.g., Methotrexate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the antifolate drug in complete culture medium. A typical concentration range for methotrexate would be from 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of the drug solvent, e.g., DMSO, as the highest drug concentration).

    • After 24 hours of cell attachment, carefully aspirate the medium from each well.

    • Add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Intracellular this compound (DHF) by HPLC

This protocol provides a method for the extraction and quantification of intracellular DHF from cultured cancer cells using high-performance liquid chromatography (HPLC).

Materials:

  • Cultured cancer cells (sensitive and resistant lines)

  • Antifolate drug (e.g., Methotrexate)

  • PBS, ice-cold

  • Methanol (B129727), ice-cold

  • Extraction Buffer: 50 mM Tris-HCl, 10 mM 2-mercaptoethanol, 1 mM EDTA, pH 7.4

  • Dihydrofolate (DHF) standard

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV or diode array detector

  • Centrifuge

  • Sonicator

Procedure:

  • Cell Culture and Treatment:

    • Culture sensitive and resistant cancer cell lines to 80-90% confluency.

    • Treat the cells with the antifolate drug at a relevant concentration (e.g., IC50 or 10x IC50) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in 200 µL of ice-cold Extraction Buffer.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 30-second intervals).

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the folate extracts.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • HPLC Conditions (example):

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

      • Flow rate: 1 mL/min.

      • Injection volume: 20 µL.

      • Detection: UV at 280 nm.

      • Gradient:

        • 0-5 min: 5% B

        • 5-15 min: 5% to 30% B (linear gradient)

        • 15-20 min: 30% B

        • 20-22 min: 30% to 5% B (linear gradient)

        • 22-30 min: 5% B (re-equilibration)

    • Standard Curve: Prepare a series of DHF standards of known concentrations in the Extraction Buffer. Inject these standards to generate a standard curve of peak area versus concentration.

    • Sample Analysis: Inject the extracted samples onto the HPLC system. Identify the DHF peak based on the retention time of the DHF standard.

  • Data Analysis:

    • Quantify the amount of DHF in each sample by comparing the peak area to the standard curve.

    • Normalize the DHF concentration to the total protein content or cell number of the initial cell pellet.

    • Compare the intracellular DHF levels between untreated, drug-treated sensitive, and drug-treated resistant cells.

Visualization of Pathways and Workflows

Folate Metabolism and Antifolate Action

Folate Metabolism and Antifolate Action Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Serine Serine Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Glycine Glycine Serine->Glycine Methylene_THF->THF MTHFR dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Purines Purine Synthesis Methylene_THF->Purines dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA Antifolates Antifolate Drugs (e.g., Methotrexate) DHFR Dihydrofolate Reductase (DHFR) Antifolates->DHFR Inhibition DHF Accumulation in Antifolate Resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Antifolate_S Antifolate Drug DHFR_S DHFR Antifolate_S->DHFR_S Inhibition THF_S THF DHFR_S->THF_S CellDeath_S Cell Death DHFR_S->CellDeath_S Depletion of THF DHF_S DHF DHF_S->DHFR_S DHF_R DHF Antifolate_R Antifolate Drug DHFR_R Overexpressed/Mutated DHFR Antifolate_R->DHFR_R Ineffective Inhibition THF_R THF DHFR_R->THF_R DHF_R->DHFR_R CellSurvival_R Cell Survival THF_R->CellSurvival_R Sufficient THF Experimental Workflow Start Start: Select Sensitive & Resistant Cell Lines Culture Cell Culture Start->Culture Treat Treat with Antifolate Drug Culture->Treat Split Treat->Split MTT Protocol 1: MTT Assay Split->MTT Harvest Harvest Cells Split->Harvest IC50 Determine IC50 MTT->IC50 Correlate Correlate DHF Levels with IC50 Values IC50->Correlate Extract Protocol 2: Folate Extraction Harvest->Extract HPLC HPLC Analysis Extract->HPLC Quantify Quantify Intracellular DHF HPLC->Quantify Quantify->Correlate End End: Establish DHF as a Biomarker Correlate->End

References

Recombinant Expression and Purification of Dihydrofolate Reductase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in cellular metabolism. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and survival.[2][3] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[1][2] Inhibitors of DHFR, such as methotrexate, are widely used in chemotherapy.[1][4] The development of novel and more selective DHFR inhibitors necessitates a reliable and efficient method for producing highly purified and active recombinant DHFR for structural and functional studies.

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of DHFR in Escherichia coli and its subsequent purification using affinity and ion-exchange chromatography.

Principles of Recombinant DHFR Expression in E. coli

The recombinant expression of DHFR in E. coli is a widely adopted method for obtaining large quantities of the enzyme for research purposes.[5][6] This process involves the introduction of a plasmid vector containing the gene encoding for DHFR into a suitable E. coli host strain. The pET expression system is commonly employed for this purpose, utilizing the strong T7 promoter to drive high levels of protein expression.[5][7] The expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), which derepresses the T7 promoter.[8][9] To facilitate purification, the DHFR gene is often fused with an affinity tag, such as a polyhistidine-tag (His-tag), which allows for selective binding to a corresponding affinity resin.[9]

Experimental Workflow for DHFR Expression and Purification

DHFR_Expression_Purification_Workflow cluster_expression Recombinant Expression cluster_purification Purification Transformation Transformation of E. coli with pET-DHFR plasmid Culture Inoculation and Growth of E. coli Culture Transformation->Culture Induction Induction of DHFR Expression with IPTG Culture->Induction Harvest Cell Harvesting by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography (Optional) Affinity_Chrom->Ion_Exchange SEC Size-Exclusion Chromatography (Optional) Ion_Exchange->SEC Purified_DHFR Purified DHFR SEC->Purified_DHFR DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP

References

Application Notes and Protocols for the Kinetic Analysis of Dihydrofolate Reductase with Dihydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in cellular metabolism.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][3][4] THF and its derivatives are vital one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][3][5] Consequently, DHFR is indispensable for cell proliferation and growth.[3] The high demand for nucleotides in rapidly dividing cells, such as cancer cells, makes DHFR a key target for therapeutic intervention.[1][6] Inhibitors of DHFR, like methotrexate, are widely used in cancer chemotherapy, while others, such as trimethoprim, are used as antibacterial agents.[4][6] Understanding the kinetic properties of DHFR is therefore fundamental for the development of new and more effective inhibitors.

Principle of the DHFR Kinetic Assay

The kinetic analysis of DHFR is most commonly performed using a continuous spectrophotometric assay.[7] The assay measures the rate of the DHFR-catalyzed reaction by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8] The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF). The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot. By varying the concentration of one substrate (e.g., DHF) while keeping the other (NADPH) at a saturating concentration, one can determine the Michaelis-Menten kinetic parameters, Vmax and Km.

Data Presentation: Kinetic Parameters of DHFR

The following table summarizes the Michaelis-Menten constants (Km) for this compound (DHF) and NADPH for DHFR from various organisms. These values are crucial for comparative studies and for designing inhibition assays.

OrganismSubstrateKm (μM)kcat (s⁻¹)Notes
Mycobacterium tuberculosisDHF1.6 ± 0.41.6 ± 0.1[3]
Mycobacterium tuberculosisNADPH< 1-[3]
Drosophila melanogasterDHF0.3-[9]
Drosophila melanogasterNADPH5.2-[9]
Wuchereria bancroftiDHF3.7 ± 2.0-Conditions: 100 μM NADPH, pH 6.0.[10]
Human (liver)Folic Acid1.8-Note: Folic acid is a poor substrate compared to DHF.[7]
Escherichia coliDHF0.22-[11]
Escherichia coliNADPH1.9-For a modified enzyme.[11]

Experimental Protocols

Materials and Reagents
  • DHFR Enzyme: Purified enzyme preparation. Store at -20°C or as recommended by the supplier.

  • This compound (DHF): Substrate. Prepare fresh before use as it is unstable.

  • β-Nicotinamide Adenine Dinucleotide Phosphate, Reduced Form (NADPH): Cofactor. Prepare a stock solution and store at -20°C.

  • Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 6.5, or MTEN buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl), pH 7.0.[12]

  • Bovine Serum Albumin (BSA): To stabilize the enzyme.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.[7]

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

Protocol for Determining Michaelis-Menten Kinetics of DHFR
  • Preparation of Reagents:

    • Assay Buffer (1X): Prepare the desired buffer and adjust the pH. For example, 50 mM Potassium Phosphate, pH 6.5.

    • NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in the assay buffer. Aliquot and store at -20°C.

    • DHF Stock Solution (e.g., 2.3 mM): Prepare immediately before use by dissolving DHF powder in the assay buffer. DHF is poorly soluble and may require the addition of a small amount of 1 M KOH to facilitate dissolution. This solution is stable for a very short time.

    • DHFR Enzyme Solution: Dilute the purified DHFR enzyme to the desired concentration (e.g., 0.12 - 0.25 units/ml) in cold assay buffer containing 0.1% BSA immediately before use.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Set the temperature to a constant value, for example, 25°C.

    • Set the instrument to kinetic mode to record absorbance over time.[13]

  • Assay Procedure:

    • Prepare a series of dilutions of the DHF stock solution to achieve a range of final concentrations in the assay (e.g., 0.1x Km to 10x Km).

    • In a cuvette, prepare the reaction mixture by adding the following in order:

      • Assay Buffer

      • NADPH to a final, saturating concentration (e.g., 100 µM).[10]

      • DHFR enzyme solution.

    • Incubate the mixture for a few minutes to allow for temperature equilibration.[1]

    • Initiate the reaction by adding the varying concentrations of the DHF solution.

    • Immediately mix the contents of the cuvette by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.

    • Run a blank reaction without the enzyme to control for any non-enzymatic degradation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[12]

    • Plot the initial velocities (v₀) against the corresponding DHF concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.

Mandatory Visualizations

DHFR Catalytic Cycle and Inhibition Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_DHF_NADPH DHFR-DHF-NADPH Ternary Complex DHF->DHFR_DHF_NADPH THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR_DHF_NADPH NADP NADP+ DHFR_free DHFR (free enzyme) DHFR_free->DHFR_DHF_NADPH DHFR_Inhibitor DHFR-Inhibitor Complex (Inactive) DHFR_free->DHFR_Inhibitor DHFR_THF_NADP DHFR-THF-NADP+ Complex DHFR_DHF_NADPH->DHFR_THF_NADP Reduction DHFR_THF_NADP->THF DHFR_THF_NADP->NADP DHFR_THF_NADP->DHFR_free Inhibitor Inhibitor (e.g., Methotrexate) Inhibitor->DHFR_Inhibitor

Caption: The catalytic cycle of DHFR and its competitive inhibition.

Experimental Workflow for DHFR Kinetic Analysis

DHFR_Workflow prep 1. Reagent Preparation (Buffer, NADPH, DHF, Enzyme) setup 2. Spectrophotometer Setup (340 nm, 25°C, Kinetic Mode) prep->setup reaction 3. Reaction Mixture Preparation (Buffer, NADPH, Enzyme) setup->reaction initiate 4. Reaction Initiation (Add DHF) reaction->initiate measure 5. Data Acquisition (Monitor Absorbance Decrease) initiate->measure analyze 6. Data Analysis (Calculate v₀, Plot v₀ vs. [S]) measure->analyze kinetics 7. Determine Kinetic Parameters (Km, Vmax) analyze->kinetics

Caption: Workflow for the kinetic analysis of DHFR.

References

Application Notes and Protocols for In Vitro Models of Dihydrofolic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro models for the study of dihydrofolic acid (DHF) metabolism, with a primary focus on the key enzyme dihydrofolate reductase (DHFR). DHF is a critical intermediate in folate metabolism, and its reduction to tetrahydrofolic acid (THF) by DHFR is essential for the synthesis of nucleotides and certain amino acids.[1][2][3] Consequently, DHFR is a well-established target for therapeutic intervention in cancer and infectious diseases.[4][5] This document outlines established cell-free and cell-based models, detailed experimental protocols, and quantitative data to facilitate the selection and implementation of appropriate systems for research and drug development.

Overview of In Vitro Models

The study of DHF metabolism in vitro can be approached using several model systems, each offering distinct advantages. The choice of model depends on the specific research question, ranging from detailed enzymatic characterization to cellular drug efficacy studies.

  • Cell-Free Systems: These systems utilize purified or recombinant DHFR enzyme or cell lysates. They are ideal for biochemical characterization of the enzyme, including kinetic studies (Km, Vmax) and inhibitor screening (IC50).[1][6] Commercial kits are widely available, providing a standardized and convenient platform for these assays.[1][7][8]

  • Cell-Based Assays: Whole-cell models provide a more physiologically relevant context by incorporating cellular uptake, metabolism, and the influence of intracellular regulatory pathways.[9]

    • Established Cell Lines: A variety of immortalized cell lines are used to study DHF metabolism. These include cancer cell lines, which often exhibit high rates of folate metabolism to support rapid proliferation, and genetically modified cell lines, such as those with altered DHFR expression.[10][11][12] Methotrexate-resistant cell lines, which often overexpress DHFR, are particularly useful for studying the mechanisms of drug resistance.[10][13]

    • Primary Cells: Primary cells, isolated directly from tissues (e.g., liver hepatocytes), offer the closest representation of in vivo physiology. However, they are often more challenging to culture and maintain than established cell lines.[6]

Quantitative Data for In Vitro Models

The following tables summarize key quantitative parameters for DHFR from various sources, providing a basis for comparison and experimental design.

Table 1: Michaelis-Menten Constants (Km) for DHFR Substrates

SubstrateEnzyme SourceKm (µM)Reference
This compoundBovine Liver0.85[14]
This compoundRecombinant Human4.5 ± 0.8[15]
Folic AcidRecombinant Human28.8 ± 5.3[15]
NADPHBovine Liver19 ± 3[14]

Table 2: Maximum Velocity (Vmax) of DHFR

Enzyme SourceVmax (nmol/min/µg protein)Reference
Recombinant Human999.7 ± 74.2[15]

Table 3: Inhibitor IC50 and Ki Values for DHFR

InhibitorEnzyme SourceIC50 (µM)Ki (nM)Reference
Methotrexate (B535133)Human DHFR0.080.034 ± 0.013[5][14]
TrimethoprimHuman DHFR55.26-[5]
Compound 28Mammalian DHFR0.5-[16]
Compound 30Mammalian DHFR0.4-[16]
Compound 31Mammalian DHFR0.4-[16]

Experimental Protocols

Cell Culture and Lysate Preparation

Protocol 3.1.1: Culture of Adherent Cell Lines (e.g., A431, NIH 3T3, CHO)

  • Media Preparation: Prepare the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). The specific medium will depend on the cell line (e.g., DMEM for A431, NIH 3T3; DMEM/F12 for CHO).

  • Cell Seeding: Seed cells in T-flasks or multi-well plates at a density that allows for exponential growth.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach with trypsin-EDTA, and re-seed in fresh medium at a lower density.

Protocol 3.1.2: Preparation of Cell Lysate for DHFR Assay

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS and detach using a cell scraper in fresh ice-cold PBS. For suspension cells, pellet the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold DHFR Assay Buffer (a hypotonic buffer containing protease inhibitors).[7]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[6][7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic DHFR, and keep it on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

DHFR Enzyme Activity Assays

Protocol 3.2.1: Spectrophotometric DHFR Activity Assay

This is the most common method for measuring DHFR activity, based on the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[1][17]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[1]

    • NADPH Solution: Prepare a fresh stock solution of NADPH in the assay buffer.

    • DHF Solution: Prepare a fresh stock solution of DHF in the assay buffer. The pH may need to be adjusted to ensure solubility.[18]

  • Reaction Setup: In a quartz cuvette or a 96-well UV-transparent plate, add the following in order:

    • Assay Buffer

    • NADPH solution (final concentration typically 50-100 µM)

    • Cell lysate or purified DHFR enzyme

  • Initiation of Reaction: Start the reaction by adding the DHF solution (final concentration typically 50-100 µM).

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader in kinetic mode.[1][8]

  • Calculation of Activity: Calculate the rate of NADPH consumption using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1). One unit of DHFR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.[18]

Protocol 3.2.2: HPLC-Based DHFR Activity Assay

This method directly measures the formation of the product, tetrahydrofolate (THF), and is more sensitive than the spectrophotometric assay, making it suitable for samples with low DHFR activity.[6][19][20]

  • Reaction Setup: Perform the enzymatic reaction as described in Protocol 3.2.1.

  • Reaction Termination: At specific time points, stop the reaction by adding a quenching solution, such as perchloric acid or a solution containing ascorbic acid and TCA.[6][20]

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.[19]

    • Elute the sample with a suitable mobile phase, which should contain a reducing agent like dithiothreitol (B142953) (DTT) to prevent THF oxidation.[19]

    • Detect THF using a fluorescence detector (excitation ~295 nm, emission ~365 nm) or an electrochemical detector.[15][20]

  • Quantification: Quantify the amount of THF produced by comparing the peak area to a standard curve of known THF concentrations.

Visualizations

The following diagrams illustrate key aspects of DHF metabolism and the experimental workflows used to study it.

DHF_Metabolism_Pathway DHF This compound (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) One_Carbon_THF One-Carbon-THF Derivatives THF->One_Carbon_THF + One-Carbon Donors DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR One_Carbon_Donors One-Carbon Donors (e.g., Serine) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP, Purines) One_Carbon_THF->Nucleotide_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism (e.g., Methionine Synthesis) One_Carbon_THF->Amino_Acid_Metabolism Inhibitors Inhibitors (e.g., Methotrexate) Inhibitors->DHFR

Caption: this compound Metabolism Pathway.

DHFR_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture or Tissue Homogenization Lysate_Prep 2. Cell Lysis and Lysate Preparation Cell_Culture->Lysate_Prep Protein_Quant 3. Protein Quantification Lysate_Prep->Protein_Quant Reaction_Setup 4. Reaction Setup (Buffer, NADPH, Lysate) Protein_Quant->Reaction_Setup Reaction_Start 5. Initiate with DHF Reaction_Setup->Reaction_Start Measurement 6. Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Measurement Calc_Activity 7. Calculate Enzyme Activity Measurement->Calc_Activity

Caption: Experimental Workflow for a Spectrophotometric DHFR Assay.

InVitro_Model_Selection cluster_models In Vitro Models cluster_applications Primary Applications Research_Question Research Question Cell_Free Cell-Free Systems Research_Question->Cell_Free Cell_Based Cell-Based Systems Research_Question->Cell_Based Kinetics Enzyme Kinetics (Km, Vmax) Cell_Free->Kinetics Inhibitor_Screening High-Throughput Inhibitor Screening Cell_Free->Inhibitor_Screening Cellular_Efficacy Cellular Efficacy and Toxicity Cell_Based->Cellular_Efficacy Drug_Resistance Mechanisms of Drug Resistance Cell_Based->Drug_Resistance Metabolic_Flux Metabolic Flux Analysis Cell_Based->Metabolic_Flux

Caption: Logical Relationships for In Vitro Model Selection.

References

Application of Dihydrofolic Acid in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrofolic acid (DHFA) is a critical intermediate in folate metabolism, a pathway essential for the biosynthesis of nucleotides required for DNA replication and repair. In the context of cancer research, DHFA is primarily utilized as the substrate for dihydrofolate reductase (DHFR), a key enzyme that catalyzes its reduction to tetrahydrofolate (THF). The central role of DHFR in sustaining rapid cell proliferation has made it a prime target for cancer chemotherapy. This document provides detailed application notes, experimental protocols, and visualizations related to the use of DHFA and its analogs in cancer research.

Introduction to Dihydrofolate Reductase (DHFR) in Oncology

DHFR is a ubiquitous enzyme vital for maintaining the intracellular pool of THF and its derivatives.[1] These cofactors are indispensable for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] Rapidly dividing cancer cells have a high demand for these precursors, making them particularly vulnerable to the inhibition of the folate pathway.[1]

The primary strategy in targeting this pathway involves the use of antifolates, which are potent inhibitors of DHFR.[4] Methotrexate (B535133), a classical antifolate, was one of the first chemotherapeutic agents to demonstrate clinical efficacy and remains in use for treating various cancers, including leukemia, lymphoma, and breast cancer.[5][6] Pralatrexate (B1268) is another potent DHFR inhibitor approved for the treatment of peripheral T-cell lymphoma.[7][8][9] These inhibitors competitively bind to the active site of DHFR, leading to a depletion of THF, subsequent inhibition of DNA synthesis, and ultimately, cell cycle arrest and apoptosis.[6][8]

Recent research has also uncovered novel roles of DHFR in regulating tumor immunity. Pharmacologic inhibition of DHFR has been shown to downregulate the expression of CD24, an anti-phagocytic surface protein, thereby enhancing T cell-mediated tumor cell killing.[10][11] Furthermore, DHFR inhibition has been linked to the disruption of STAT3-dependent gene expression, a key signaling pathway involved in cancer cell proliferation and survival.[5]

Quantitative Data: Inhibitory Activity of DHFR Inhibitors

The efficacy of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values. These metrics represent the concentration of the drug required to inhibit the enzyme's activity or cell growth by 50%, respectively. The following tables summarize the IC50 and GI50 values for methotrexate and pralatrexate against a panel of human cancer cell lines.

DrugCell LineCancer TypeIC50 (µM)Exposure Time
Methotrexate DaoyMedulloblastoma0.0956 days
Saos-2Osteosarcoma0.0356 days
HTC-116Colorectal Cancer0.1548 hours
A-549Lung Carcinoma0.1048 hours
BE(2)-CNeuroblastoma0.0572 hours
CHP-212Neuroblastoma0.0372 hours
LAN-1Neuroblastoma0.0272 hours
SK-N-ASNeuroblastoma0.0272 hours
MM.1sMultiple Myeloma0.022748 hours
ARH-77Multiple Myeloma0.040948 hours
KMS-11Multiple Myeloma0.031848 hours
PCNY-1BMultiple Myeloma0.038548 hours
Pralatrexate BE(2)-CNeuroblastoma0.00472 hours
CHP-212Neuroblastoma0.00372 hours
LAN-1Neuroblastoma0.00272 hours
SK-N-ASNeuroblastoma0.00372 hours
MM.1sMultiple Myeloma0.001748 hours
ARH-77Multiple Myeloma0.009748 hours
KMS-11Multiple Myeloma0.003548 hours
PCNY-1BMultiple Myeloma0.004648 hours

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving DHFR and the mechanism of its inhibitors.

DHFR_Metabolic_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitors Methotrexate Pralatrexate Inhibitors->DHFR DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA

Caption: Folate metabolism pathway and DHFR inhibition.

DHFR_CD24_Pathway DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR DHFR Activity DHFR_Inhibitor->DHFR Inhibition THF_pool Tetrahydrofolate (THF) Pool DHFR->THF_pool Reduces CD24_exp CD24 Expression THF_pool->CD24_exp Downregulates Immune_evasion Tumor Immune Evasion CD24_exp->Immune_evasion Promotes T_cell_killing T-cell Mediated Killing Immune_evasion->T_cell_killing Inhibits

Caption: DHFR inhibition and its effect on CD24-mediated immune evasion.

DHFR_STAT3_Pathway DHFR_Inhibitor DHFR Inhibitor DHFR DHFR DHFR_Inhibitor->DHFR Inhibition Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism STAT3_Signaling STAT3 Signaling Folate_Metabolism->STAT3_Signaling Disrupts Gene_Expression Pro-tumorigenic Gene Expression STAT3_Signaling->Gene_Expression Regulates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Promotes

Caption: Relationship between DHFR inhibition and STAT3 signaling.

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of a compound against DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4]

Materials:

  • Purified human DHFR enzyme

  • This compound (DHF)

  • NADPH

  • Test inhibitor (e.g., Methotrexate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10x stock of Assay Buffer. Dilute to 1x with ultrapure water for use.

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer.

    • Prepare a 10 mM stock solution of DHF in Assay Buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Dilute the DHFR enzyme in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADPH solution (to a final concentration of ~100 µM)

      • Test inhibitor at various concentrations (or vehicle for control)

    • Include a "no enzyme" control (add buffer instead of enzyme) and a "no inhibitor" control (add vehicle instead of inhibitor).

  • Enzyme Addition and Incubation:

    • Add the diluted DHFR enzyme to all wells except the "no enzyme" control.

    • Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to all wells (to a final concentration of ~50 µM).

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR_Inhibition_Assay_Workflow start Start prep Prepare Reagents (Buffer, NADPH, DHF, Inhibitor, DHFR) start->prep setup Set up 96-well Plate (Buffer, NADPH, Inhibitor/Vehicle) prep->setup add_enzyme Add DHFR Enzyme setup->add_enzyme incubate Pre-incubate (10-15 min) add_enzyme->incubate start_reaction Initiate Reaction with DHF incubate->start_reaction measure Kinetic Measurement (Absorbance at 340 nm) start_reaction->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate (24h) seed_cells->incubate_24h treat_cells Treat with DHFR Inhibitor incubate_24h->treat_cells incubate_48_72h Incubate (48-72h) treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate (3-4h) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze Data Analysis (% Viability, GI50) read_absorbance->analyze end End analyze->end

References

Troubleshooting & Optimization

Common issues with dihydrofolic acid stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrofolic Acid (DHFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of DHFA in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause DHFA to degrade in aqueous solutions?

A1: DHFA is inherently unstable in aqueous solutions due to several factors. The most significant are oxidation, pH, temperature, and light exposure. As a reduced folate derivative, DHFA is highly susceptible to oxidation, which can convert it to the more stable folic acid or other degradation products.[1][2] Its stability is also highly dependent on pH, with degradation occurring rapidly in acidic conditions.[1][3] Furthermore, elevated temperatures and exposure to UV or visible light can accelerate the degradation process.[1][4]

Q2: How should I prepare and store DHFA stock solutions to maximize stability?

A2: To maximize stability, DHFA stock solutions should be prepared fresh whenever possible.[5] If storage is necessary, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate buffer at a slightly alkaline pH (e.g., pH 7.5).[6] For longer-term storage, aliquoting the stock solution into single-use volumes and storing them at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[6][7] These frozen aliquots are reported to be stable for up to 5 days.[6] Always use amber or light-protected tubes to prevent photodegradation.[7]

Q3: My DHFA solution is only stable for about 10 minutes. Is this normal?

A3: Yes, rapid degradation can be normal under certain conditions. For instance, some protocols specify that freshly prepared DHFA solutions are stable for only 10 minutes and must be used immediately.[5] This extreme instability highlights the importance of preparing the substrate solution immediately before starting an experiment, such as a dihydrofolate reductase (DHFR) enzyme assay.

Q4: What are the typical degradation products of DHFA?

A4: The primary degradation pathway for DHFA is oxidation, which can lead to the formation of folic acid.[8] Depending on the pH and buffer conditions, other degradation products can include p-aminobenzoylglutamate and various pterin (B48896) fragments, resulting from the cleavage of the C9-N10 bond.[1][8]

Troubleshooting Guide

Problem: My dihydrofolate reductase (DHFR) enzyme assay shows low or inconsistent activity.

  • Possible Cause 1: DHFA Substrate Degradation. The most common cause of variable DHFR activity is the degradation of the DHFA substrate.[1] Since the enzyme reaction directly depends on the concentration of active DHFA, any loss of the substrate will lead to artificially low and irreproducible results.[1]

  • Solution:

    • Prepare Fresh: Always prepare your DHFA solution immediately before you start the assay.[5] Do not use solutions that have been left at room temperature for an extended period.

    • Verify pH: Ensure the buffer used to dissolve the DHFA is at the correct pH, typically slightly alkaline for storage but adjusted to the optimal pH for the enzyme assay (e.g., pH 6.5 or 7.5) just before use.[5][6]

    • Use Antioxidants: Some protocols suggest the addition of antioxidants like Dithiothreitol (DTT) or ascorbic acid to the buffer to help slow the rate of oxidative degradation.[2][9]

    • Control Temperature: Keep all reagents, including the DHFA solution, on ice until they are added to the reaction mixture.[6]

  • Possible Cause 2: Contamination in Commercial DHFA. Commercial preparations of DHFA can sometimes be contaminated with folic acid, which can act as an inhibitor of the DHFR enzyme, or tetrahydrofolate (THF), which can affect assay sensitivity.[10]

  • Solution:

    • Purity Check: If possible, check the purity of your DHFA powder and freshly made solutions using an analytical method like HPLC.[10]

    • Source High-Quality Reagent: Purchase DHFA from a reputable supplier and check the certificate of analysis for purity information.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results that may be caused by DHFA instability.

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_resolution Resolution start Inconsistent or Low Assay Results check_dhfa Is DHFA solution integrity suspected? start->check_dhfa prep_fresh Prepare fresh DHFA solution immediately before use check_dhfa->prep_fresh Yes fail Issue Persists: Consider other factors (enzyme, buffer, etc.) check_dhfa->fail No check_storage Review Storage: - Stored at -20°C/-80°C? - Protected from light? - Minimized freeze-thaw cycles? prep_fresh->check_storage check_params Review Assay Parameters: - Correct pH? - Kept on ice? - Antioxidants used? check_storage->check_params rerun Re-run Experiment check_params->rerun success Problem Resolved rerun->success rerun->fail

Caption: A troubleshooting workflow for addressing issues potentially caused by DHFA instability.

Quantitative Data on DHFA Stability

Direct quantitative data on DHFA degradation kinetics is limited in the literature due to its inherent instability.[1] However, the following table summarizes the key factors and their qualitative impact on stability.

FactorConditionImpact on StabilityRecommendationCitation
pH Acidic (e.g., < 6)Highly Unstable / Rapid DegradationAvoid acidic conditions for storage.[1][3]
Neutral to Alkaline (e.g., 7.5-9)More StablePrepare and store solutions at a slightly alkaline pH.[6][8]
Temperature Room Temperature (22-25°C)Very Rapid Degradation (minutes)Keep solutions on ice at all times.[5][6]
Refrigerated (2-8°C)Slows degradation but not suitable for long-term storage.Use for temporary storage during an experiment only.[6]
Frozen (-20°C)Stable for up to 5 days.Aliquot and freeze for short-term storage.[6]
Light UV or Ambient LightAccelerates DegradationUse amber tubes or wrap tubes in foil.[1][7]
Oxygen Atmospheric OxygenPromotes Oxidative DegradationThe use of antioxidants like DTT or ascorbic acid can help mitigate this.[2][4]
Visualizing Factors Affecting DHFA Stability

This diagram illustrates the primary environmental factors that negatively influence the stability of DHFA in solution.

cluster_factors Degradation Factors cluster_products Degradation Products DHFA DHFA Stability Folic_Acid Folic Acid DHFA->Folic_Acid Oxidizes to Fragments Pterin Fragments & p-Aminobenzoylglutamate DHFA->Fragments Cleaves into Oxygen Oxygen (Oxidation) Oxygen->DHFA causes High_Temp High Temperature High_Temp->DHFA accelerates Light Light Exposure Light->DHFA promotes Acidic_pH Acidic pH Acidic_pH->DHFA induces

Caption: Key environmental factors leading to the degradation of this compound (DHFA).

Experimental Protocols

Protocol 1: Preparation of a DHFA Stock Solution

This protocol describes how to prepare a 10 mM stock solution of DHFA, adapted from manufacturer guidelines.[6]

Materials:

  • This compound (DHFA) powder (e.g., 10 mg)

  • 10X Assay Buffer (at pH 7.5 or higher)

  • Ultrapure water

  • Amber microcentrifuge tubes

  • Ice

Procedure:

  • Allow the DHFA powder vial to equilibrate to room temperature before opening to prevent condensation.

  • To prepare a 10 mM solution from 10 mg of DHFA (Molar Mass: 443.4 g/mol ), you will need a final volume of approximately 2.26 mL.

  • Add the calculated volume of 10X Assay Buffer (e.g., 2.2 ml as per a specific kit) directly to the vial of DHFA powder.[6]

  • Mix thoroughly by vortexing until the powder is completely dissolved. The solution should be prepared fresh.[5]

  • Immediately place the solution on ice.[6]

  • For storage, aliquot the solution into single-use amber tubes, flash-freeze, and store at -20°C for no more than 5 days.[6] Discard any unused thawed solution.[6]

Protocol 2: Spectrophotometric Assay to Monitor DHFA Stability

This protocol provides a method to assess the stability of your DHFA solution by monitoring its oxidation, which is a primary degradation pathway. This method is based on the principle that DHFA and its oxidized product, folic acid, have different UV absorbance spectra. The DHFR enzyme assay itself relies on monitoring the decrease in absorbance at 340 nm as NADPH is consumed, which is proportional to the reduction of DHFA.[6][11]

Materials:

  • Freshly prepared DHFA solution (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5 or 7.5)[5]

  • UV/Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Set Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 22°C or 25°C).[5][6]

  • Prepare Blank: Prepare a blank cuvette containing only the Assay Buffer.

  • Prepare Sample: In a separate cuvette, dilute your freshly prepared DHFA solution to a final concentration that gives an initial absorbance reading within the linear range of the instrument (e.g., 0.072 mM).[5]

  • Initiate Readings: Place the sample cuvette in the spectrophotometer and immediately begin taking kinetic readings (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).[6]

  • Data Analysis:

    • Plot Absorbance (A340) vs. Time.

    • A stable DHFA solution (in the absence of enzyme and NADPH) should show a minimal decrease in absorbance over time.

    • A rapid decrease in absorbance indicates degradation of the DHFA. You can compare the degradation rate of a freshly prepared solution versus one that has been left at room temperature to quantify its instability under your experimental conditions.

References

Dihydrofolic Acid Reductase (DHFR) Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in dihydrofolic acid reductase (DHFR) assays.

Troubleshooting Guide: Low Signal

Low or no signal in a DHFR assay can be frustrating. This guide provides a systematic approach to identifying and resolving the most common causes.

Question: I am not seeing the expected decrease in absorbance at 340 nm. What are the possible causes and solutions?

Answer: A lack of change in absorbance at 340 nm indicates a problem with the enzymatic reaction that oxidizes NADPH to NADP+.[1][2] The issue could lie with the enzyme, substrates, buffer, or the experimental setup itself. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Reagent Integrity and Preparation

Proper preparation and storage of reagents are critical for a successful assay.

  • DHFR Enzyme: Ensure the enzyme has been stored correctly at -20°C (or as recommended by the supplier) and has not undergone multiple freeze-thaw cycles.[3][4] If enzyme activity is suspect, use a fresh aliquot or a new vial. Consider running a positive control with a known active DHFR enzyme to validate the assay setup.[3][5]

  • NADPH: Reconstituted NADPH should be freshly prepared and kept on ice.[3] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Dihydrofolate (DHF) Substrate: DHF is light-sensitive and should be protected from light during storage and handling.[3][5] It is recommended to store it at -80°C.[3][4] Prepare fresh dilutions on the day of the experiment.[6]

  • Assay Buffer: Ensure the buffer is at the correct pH (typically around 7.5) and has been warmed to room temperature before use.[3][6]

Step 2: Optimize Enzyme Concentration

The concentration of the DHFR enzyme is a critical parameter.

  • Too Little Enzyme: An insufficient amount of enzyme will result in a slow reaction rate that may be undetectable. Try increasing the enzyme concentration. For unknown samples, it is advisable to test a range of concentrations to find the linear range of the assay.[6]

  • Too Much Enzyme: Conversely, an excessively high enzyme concentration can lead to a very rapid, non-linear decrease in absorbance, making it difficult to measure the initial rate accurately.[6] If this is suspected, dilute the enzyme preparation.

Step 3: Check Substrate Concentrations

Ensure that the concentrations of both DHF and NADPH are optimal for the assay. Refer to the specific kit protocol for recommended concentrations.

Quantitative Data Summary

For optimal results, refer to the following recommended concentration ranges for key components in a standard DHFR assay.

ComponentStock ConcentrationWorking ConcentrationNotes
DHFR EnzymeVariesVaries (e.g., 0.1 unit)The optimal amount should be determined empirically to achieve a linear reaction rate.[6]
This compound (DHF)10 mM50 - 100 µMPrepare fresh and protect from light.[1][5]
NADPH10 mM - 20 mM100 - 200 µMPrepare fresh and keep on ice.[1][3]
Methotrexate (B535133) (Inhibitor)10 mMVaries (e.g., 5-50 nM)Used as a positive control for inhibition. The effective concentration can vary.[5][6]

Experimental Protocols

Standard DHFR Enzyme Activity Assay Protocol

This protocol is a general guideline for a colorimetric DHFR assay performed in a 96-well plate format. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[1][3]

Materials:

  • DHFR Enzyme

  • DHFR Assay Buffer

  • This compound (DHF)

  • NADPH

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Reagent Preparation:

    • Thaw all components on ice.

    • Prepare working solutions of DHF and NADPH in DHFR Assay Buffer. Keep protected from light and on ice.[3][5]

    • Dilute the DHFR enzyme to the desired concentration in cold DHFR Assay Buffer.

  • Assay Plate Setup:

    • Add DHFR Assay Buffer to all wells.

    • Add the sample containing the DHFR enzyme to the appropriate wells.

    • For a positive control, add a known active DHFR enzyme.

    • For a negative control (background), add assay buffer instead of the enzyme.

  • Reaction Initiation and Measurement:

    • Add the NADPH solution to all wells.

    • Initiate the reaction by adding the DHF solution to all wells except the background control. For the background control, add assay buffer.

    • Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for 10-20 minutes, taking readings every 15-30 seconds.[3][6]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the curve.

    • Subtract the background rate from the sample rates.

    • Enzyme activity can be calculated using the extinction coefficient of NADPH.

Visualizations

DHFR Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Catalyzes Reduction DHFR->NADP Oxidation

Caption: The catalytic role of DHFR in the folate metabolism pathway.

Experimental Workflow for DHFR Assay

DHFR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, DHF, NADPH, Buffer) Setup_Plate Setup 96-Well Plate (Samples, Controls) Prep_Reagents->Setup_Plate Add_NADPH Add NADPH Solution Setup_Plate->Add_NADPH Initiate_Reaction Initiate with DHF Solution Add_NADPH->Initiate_Reaction Measure_Abs Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Abs Calc_Rate Calculate Rate of NADPH Consumption Measure_Abs->Calc_Rate Analyze_Results Analyze and Interpret Results Calc_Rate->Analyze_Results

Caption: A typical workflow for a 96-well plate-based DHFR assay.

Troubleshooting Logic for Low Signal

Troubleshooting_Tree Start Low or No Signal Check_Reagents Verify Reagent Integrity (Storage, Preparation) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Fix_Reagents Prepare Fresh Reagents Reagents_OK->Fix_Reagents No Check_Enzyme_Conc Optimize Enzyme Concentration Reagents_OK->Check_Enzyme_Conc Yes Fix_Reagents->Start Enzyme_Conc_OK Enzyme Conc. OK? Check_Enzyme_Conc->Enzyme_Conc_OK Adjust_Enzyme Adjust Enzyme Concentration (Increase or Decrease) Enzyme_Conc_OK->Adjust_Enzyme No Check_Instrument Check Instrument Settings (Wavelength, Kinetics) Enzyme_Conc_OK->Check_Instrument Yes Adjust_Enzyme->Start Instrument_OK Settings Correct? Check_Instrument->Instrument_OK Correct_Settings Correct Instrument Settings Instrument_OK->Correct_Settings No Consider_Inhibitors Consider Potential Inhibitors (Solvents, Contaminants) Instrument_OK->Consider_Inhibitors Yes Correct_Settings->Start End Signal Restored Consider_Inhibitors->End

Caption: A decision tree for troubleshooting low signal in DHFR assays.

Frequently Asked Questions (FAQs)

Q1: My sample solvent seems to be affecting the DHFR enzyme activity. How can I address this?

A1: Some solvents can inhibit DHFR activity. For example, DMSO is known to inhibit the enzyme at any concentration.[6] It is recommended that the concentration of ethanol (B145695) and methanol (B129727) in the reaction mixture not exceed 0.1%.[6] If you suspect solvent interference, it is crucial to run a solvent control well. This well should contain all reaction components, including the same concentration of the solvent used to dissolve your test compound, but without the compound itself. If the solvent control shows significantly different activity from the enzyme control (without any solvent), you will need to use the solvent control's values for your calculations or find a more compatible solvent.[5]

Q2: How can I be sure that the signal I'm measuring is specific to DHFR activity?

A2: To confirm the specificity of the assay, it is essential to run a background control. This can be achieved by using a known DHFR inhibitor, such as methotrexate (MTX).[5][6] A reaction containing the enzyme and a concentration of MTX sufficient to cause maximal inhibition will reveal any non-specific background activity. This background activity should then be subtracted from your sample's activity.[6]

Q3: The decrease in absorbance at 340 nm is not linear. What does this mean?

A3: A non-linear slope can be caused by several factors. If the slope is initially steep and then flattens out, it could be due to substrate depletion or an enzyme concentration that is too high.[6] In this case, you should dilute your enzyme sample and re-run the assay. If the slope is initially flat and then decreases, it might indicate a lag phase in the enzyme kinetics. Ensure all reagents are properly mixed and that the reaction has been initiated correctly.

Q4: Can I use this assay to screen for DHFR inhibitors?

A4: Yes, this assay is well-suited for screening DHFR inhibitors.[5] In an inhibitor screening setup, you would compare the rate of NADPH oxidation in the presence of your test compound to the rate in its absence (enzyme control). A potent inhibitor will significantly reduce the rate of absorbance decrease.[1] Methotrexate is commonly used as a positive control for inhibition in these screens.[5]

Q5: What are the optimal storage conditions for the assay components?

A5: Proper storage is crucial for maintaining the activity of the reagents. Generally, the DHFR enzyme and NADPH should be stored at -20°C.[3][4] The DHFR substrate (DHF) is particularly sensitive and should be stored at -80°C, protected from light.[3][4] The assay buffer can typically be stored at 4°C or -20°C.[3] Always refer to the manufacturer's instructions for specific storage recommendations. Avoid repeated freeze-thaw cycles for all components.[3][4]

References

Technical Support Center: Optimizing DHFR Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and overcome common challenges in Dihydrofolate Reductase (DHFR) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the DHFR activity assay?

The DHFR activity assay is a spectrophotometric method that measures the enzymatic conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). This reaction utilizes NADPH as a cofactor, which is oxidized to NADP⁺ in the process. The assay monitors the decrease in absorbance at 340 nm, which is characteristic of NADPH oxidation.[1][2][3][4] The rate of this decrease is directly proportional to the DHFR activity in the sample.[2]

Q2: What are the essential components of a DHFR assay buffer?

A typical DHFR assay buffer contains a buffering agent to maintain a stable pH, salts to provide appropriate ionic strength, and sometimes stabilizing agents. Common buffering agents include HEPES, Tris-HCl, and sodium phosphate. The choice of buffer can influence enzyme activity, so consistency is key for reproducible results. Many commercially available kits provide a pre-optimized assay buffer.[3][5]

Q3: What is the optimal pH for a DHFR activity assay?

The optimal pH for DHFR activity can vary depending on the substrate and the source of the enzyme. For the reduction of dihydrofolate (DHF), the pH optimum is generally around 7.5.[1][6] However, some studies have shown that DHFR can have different pH optima for different substrates, for instance, folate reduction is optimal at a more acidic pH of around 5.0.[7] It is recommended to perform a pH titration experiment to determine the optimal pH for your specific experimental conditions.

Q4: Can I use solvents other than aqueous buffers to dissolve my test compounds?

Yes, organic solvents like DMSO are often used to dissolve test compounds (potential inhibitors). However, it is crucial to be aware that high concentrations of some solvents can inhibit DHFR activity. For instance, DMSO has been reported to inhibit DHFR at any concentration, while the concentration of ethanol (B145695) and methanol (B129727) should not exceed 0.1% in the final reaction mixture.[1] It is always recommended to include a solvent control in your experiment to assess its effect on the enzyme's activity.[8]

Troubleshooting Guide

Issue 1: No or very low DHFR activity detected.

Possible Cause Troubleshooting Step
Inactive Enzyme Ensure the DHFR enzyme has been stored correctly at -20°C and avoid repeated freeze-thaw cycles.[4][5] Use a fresh aliquot of the enzyme. If using a positive control from a kit, verify its activity first.
Substrate/Cofactor Degradation Dihydrofolate (DHF) is light-sensitive and should be protected from light.[5][8] Prepare fresh dilutions of DHF and NADPH on the day of the experiment.[1][8] Store stock solutions at the recommended temperatures (-80°C for DHF substrate and -20°C for NADPH).[4][5]
Incorrect Buffer Conditions Verify the pH of your assay buffer. The optimal pH is typically around 7.5 for DHF reduction.[1] Ensure the buffer components are at the correct final concentrations.
Presence of Inhibitors Your sample may contain endogenous inhibitors. Try diluting the sample. If testing a compound, ensure the solvent does not inhibit the enzyme by running a solvent control.[8]

Issue 2: High background signal or non-linear reaction rate.

Possible Cause Troubleshooting Step
Non-enzymatic NADPH Oxidation Run a background control reaction without the DHFR enzyme or without the DHF substrate to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from your sample reaction rate.
Enzyme Concentration Too High If the reaction proceeds too quickly and the linear range is very short, you may need to dilute your enzyme sample.[1] Perform a series of enzyme dilutions to find a concentration that results in a steady, linear decrease in absorbance over a reasonable time frame (e.g., 10-20 minutes).[5][9]
Substrate Depletion If the reaction rate slows down over time, it could be due to the depletion of DHF or NADPH. Ensure you are measuring the initial velocity of the reaction where the rate is linear.
Precipitation of Compound If your test compound precipitates in the assay buffer, this can interfere with absorbance readings. Try reducing the final concentration of the compound or using a different solvent system.[10]

Quantitative Data Summary

Table 1: Optimal pH for DHFR Activity with Different Substrates

SubstrateOrganismOptimal pHReference
Dihydrofolate (H₂folate)Leishmania major7.0[7]
FolateLeishmania major5.0[7]
Dihydrofolate (H₂folate)General~7.5[1]

Table 2: Common DHFR Inhibitors and their Characteristics

InhibitorTypeTarget SpecificityNotes
Methotrexate (MTX)CompetitiveProkaryotic and Eukaryotic DHFRA potent, widely used inhibitor, often included as a positive control in inhibitor screening kits.[8][11][12]
TrimethoprimCompetitivePrimarily Bacterial DHFRExhibits much lower affinity for mammalian DHFR.[12][13]
PyrimethamineCompetitivePrimarily Protozoal DHFRUsed in the treatment of parasitic infections.[12][14]

Experimental Protocols

Standard DHFR Activity Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific enzyme source and experimental conditions.

1. Reagent Preparation:

  • DHFR Assay Buffer: Prepare a buffer solution (e.g., 100 mM HEPES) and adjust the pH to 7.5.[6] Store at 4°C.

  • NADPH Stock Solution (10 mM): Dissolve NADPH powder in the DHFR Assay Buffer. Aliquot and store at -20°C.[1]

  • DHF Stock Solution (10 mM): Dissolve DHF powder in the DHFR Assay Buffer. Due to its limited stability, it is best to prepare this fresh on the day of the experiment or store aliquots at -80°C, protected from light.[1][4]

  • Enzyme Solution: Dilute the DHFR enzyme to the desired concentration in cold DHFR Assay Buffer. Keep on ice.

  • Inhibitor Stock Solution: Dissolve the test compound/inhibitor in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.

2. Assay Procedure (96-well plate format):

  • Add the following to each well:

    • DHFR Assay Buffer

    • NADPH solution (to a final concentration of ~100 µM)

    • Test compound or vehicle control

    • Enzyme solution

  • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the components to equilibrate and for any inhibitor binding to occur.

  • Initiate the reaction by adding the DHF substrate (to a final concentration of ~100 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader capable of kinetic measurements. Record data every 15-30 seconds for 10-20 minutes.

3. Data Analysis:

  • Plot the absorbance at 340 nm versus time.

  • Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).

  • Calculate the DHFR activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

DHFR_Catalytic_Cycle DHFR Catalytic Cycle DHFR DHFR (Enzyme) DHFR_DHF DHFR-DHF Complex DHFR->DHFR_DHF DHFR_DHF_NADPH DHFR-DHF-NADPH Ternary Complex DHFR_DHF->DHFR_DHF_NADPH DHFR_THF_NADP DHFR-THF-NADP+ Ternary Complex DHFR_DHF_NADPH->DHFR_THF_NADP Hydride Transfer DHFR_THF DHFR-THF Complex DHFR_THF_NADP->DHFR_THF NADP NADP+ DHFR_THF_NADP->NADP Releases DHFR_THF->DHFR Regenerates THF Tetrahydrofolate (THF) DHFR_THF->THF Releases DHF Dihydrofolate (DHF) DHF->DHFR_DHF Binds NADPH NADPH NADPH->DHFR_DHF_NADPH Binds

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

DHFR_Assay_Workflow DHFR Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NADPH, DHF, and Enzyme add_reagents Add Buffer, NADPH, and Enzyme to Plate prep_reagents->add_reagents prep_samples Prepare Samples (e.g., cell lysates, purified protein) prep_samples->add_reagents add_inhibitor Add Test Compound or Vehicle Control add_reagents->add_inhibitor pre_incubate Pre-incubate at Assay Temperature add_inhibitor->pre_incubate start_reaction Initiate Reaction with DHF pre_incubate->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Mode) start_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Reaction Rate (V₀) plot_data->calc_rate calc_activity Calculate DHFR Activity calc_rate->calc_activity

Caption: A typical workflow for a DHFR activity assay.

DHFR_Troubleshooting DHFR Assay Troubleshooting Guide start Low or No Activity? check_enzyme Check Enzyme: - Storage conditions? - Repeated freeze-thaw? start->check_enzyme check_reagents Check Reagents: - Fresh DHF/NADPH? - Light exposure of DHF? start->check_reagents check_buffer Check Buffer: - Correct pH? - Correct components? start->check_buffer check_inhibitors Potential Inhibitors: - Run solvent control - Dilute sample start->check_inhibitors high_background High Background? no_enzyme_control Run No-Enzyme Control high_background->no_enzyme_control dilute_enzyme Enzyme Too Concentrated? - Perform serial dilutions high_background->dilute_enzyme check_precipitation Compound Precipitation? - Check solubility - Reduce concentration high_background->check_precipitation

Caption: A troubleshooting decision tree for common DHFR assay issues.

References

Interference from endogenous compounds in dihydrofolic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying dihydrofolic acid (DHFA). The following sections address common issues related to interference from endogenous compounds and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DHFR assay is showing a non-linear reaction rate. What could be the cause?

A1: A non-linear slope in a dihydrofolate reductase (DHFR) assay, which indirectly measures DHFA by monitoring NADPH consumption, can be caused by several factors:

  • High Enzyme Concentration: An excessive concentration of DHFR can lead to a rapid depletion of substrates (DHFA and NADPH), resulting in a non-linear reaction rate. To address this, perform serial dilutions of your enzyme preparation to determine the optimal concentration that falls within the linear range of the assay.[1]

  • Substrate Inhibition: At very high concentrations of DHFA, you might observe substrate inhibition, which can cause the reaction rate to decrease. It's important to work within the optimal substrate concentration range for the enzyme.

  • Solvent Interference: Solvents used to dissolve inhibitors or other compounds can interfere with the assay. For instance, DMSO is known to inhibit DHFR activity at any concentration. The concentration of ethanol (B145695) and methanol (B129727) in the reaction mixture should not exceed 0.1%.[1] It is crucial to include a solvent control to assess the effect of the solvent on enzyme activity.[2]

Q2: I am observing high background absorbance at 340 nm in my spectrophotometric assay. What are the potential sources and how can I mitigate this?

A2: High background absorbance at 340 nm in a DHFR-based assay can be attributed to:

  • Endogenous NADPH/NADH: Biological samples naturally contain reduced nicotinamide (B372718) adenine (B156593) dinucleotides (NADH and NADPH), which strongly absorb light at 340 nm.[3][4][5]

  • Sample Matrix Components: Other molecules in your sample lysate or extract may also absorb at this wavelength.

To mitigate these issues:

  • Include a Sample Background Control: Prepare a parallel reaction well that contains your sample but lacks the DHFR enzyme or the DHFA substrate. This will allow you to measure the inherent absorbance of your sample at 340 nm and subtract it from your test sample readings.[2][6]

  • Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds before the assay.

Q3: My LC-MS/MS results for folate analysis are inconsistent. What are the common sources of interference in this method?

A3: While highly specific, LC-MS/MS analysis of folates can be prone to several types of interference:

  • Isobaric Compounds: Different compounds with the same nominal mass can be mistaken for the analyte. For example, MeFox (a biologically inactive oxidation product of 5-methyltetrahydrofolate) is isobaric with the active 5-formyltetrahydrofolate and can lead to overestimation if not chromatographically separated.[7]

  • Matrix Effects: Components of the biological matrix can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Cross-Contamination: Contamination from the sample handling process, such as from plastic consumables, can introduce interfering substances.[8]

  • Drug Metabolites: If analyzing samples from subjects undergoing drug treatment, metabolites of these drugs may interfere with the analysis. For instance, the antidepressant paroxetine (B1678475) has been shown to interfere with the measurement of 17-hydroxyprogesterone.[9]

To minimize these interferences, consider the following:

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure baseline separation of your analyte from known interferences.

  • Stable Isotope Dilution Assays (SIDA): Use stable isotope-labeled internal standards for each analyte. This is the gold standard for correcting for matrix effects and analyte loss during sample preparation.[10]

  • Selective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.[8]

Quantitative Data Summary

The following table summarizes known interfering substances and their effects on DHFA quantification.

Interfering SubstanceAssay Method AffectedNature of InterferenceRecommended Mitigation
Dimethyl Sulfoxide (DMSO) DHFR Spectrophotometric AssayEnzyme inhibitionAvoid using DMSO. If unavoidable, keep concentration to an absolute minimum and use a solvent control.[1]
Ethanol/Methanol DHFR Spectrophotometric AssayEnzyme inhibition at high concentrationsKeep final concentration below 0.1%.[1]
Methotrexate (MTX) & Metabolites DHFR Spectrophotometric AssayCompetitive enzyme inhibitionIf not the subject of study, use an alternative quantification method like LC-MS/MS.
MeFox LC-MS/MSIsobaric interference with 5-formyltetrahydrofolateOptimize chromatographic separation to resolve the two compounds.[7]
Paroxetine (antidepressant) LC-MS/MSPotential for co-elution and signal overlap with other analytesScreen for common drugs and optimize chromatography.[9]
Endogenous NADPH/NADH DHFR Spectrophotometric AssayHigh background absorbance at 340 nmInclude a sample background control without the enzyme or substrate.[2][6]

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and is a common method for indirectly assessing DHFA levels by measuring the activity of DHFR.[1][6][11]

Materials:

  • Temperature-controlled UV/Vis spectrophotometer or microplate reader

  • DHFR enzyme

  • This compound (DHFA)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Sample (e.g., cell lysate, tissue homogenate)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFA (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Dilute the DHFR enzyme to the desired concentration in cold assay buffer.

  • Assay Setup (for a 96-well plate):

    • Test Sample Wells: Add assay buffer, sample, and NADPH to the wells.

    • Sample Background Control Wells: Add assay buffer and sample to the wells (no NADPH or DHFR).

    • Positive Control Wells: Add assay buffer, a known amount of DHFR, and NADPH.

    • Negative Control (Blank) Wells: Add assay buffer and NADPH (no enzyme).

  • Reaction Initiation:

    • Initiate the reaction by adding DHFA to all wells except the sample background control.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔOD/min) for each well.

    • Subtract the rate of the blank from the rates of the test samples and positive control.

    • The DHFR activity is proportional to the rate of NADPH oxidation.

Protocol 2: Solid-Phase Extraction (SPE) for Folate Clean-up from Biological Samples

This protocol provides a general procedure for cleaning up biological samples prior to LC-MS/MS analysis to remove interfering compounds. This is based on protocols using Oasis HLB cartridges.[12]

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • SPE vacuum manifold

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 95% acetonitrile (B52724) in 5% methanol)

  • Sample pre-treated with a reducing agent (e.g., ascorbic acid)

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading:

    • Adjust the pH of the sample to ~2.0 with a suitable acid.

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the folates from the cartridge with 5 mL of the elution solvent.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

DHFR_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Biological Sample (Cell Lysate/Tissue Homogenate) Reaction Combine Sample, DHFR, NADPH, and DHFA in Assay Buffer Sample->Reaction Enzyme DHFR Enzyme Enzyme->Reaction Substrate DHFA Substrate Substrate->Reaction Cofactor NADPH Cofactor Cofactor->Reaction Measurement Measure Absorbance at 340 nm (Kinetic Mode) Reaction->Measurement CalcRate Calculate Rate of NADPH Consumption (ΔOD/min) Measurement->CalcRate Quantify Quantify DHFA (Indirectly via DHFR activity) CalcRate->Quantify

Caption: Workflow for this compound quantification using a DHFR-based spectrophotometric assay.

Interference_Mitigation cluster_problem Potential Interference cluster_spectro Spectrophotometric Assay (DHFR) cluster_lcms LC-MS/MS Assay Interference Endogenous Compounds (e.g., other reductants, matrix components) Spec_Problem Inaccurate Reading (High Background/Non-linear Rate) Interference->Spec_Problem LCMS_Problem Inaccurate Quantification (Ion Suppression/Enhancement, Isobaric Interference) Interference->LCMS_Problem Spec_Solution Mitigation Strategy: - Sample Background Control - Solvent Control - Enzyme Dilution Spec_Problem->Spec_Solution Troubleshoot LCMS_Solution Mitigation Strategy: - Solid-Phase Extraction (SPE) - Optimized Chromatography - Stable Isotope Internal Standards LCMS_Problem->LCMS_Solution Troubleshoot

Caption: Logical relationships for troubleshooting interference in DHFA quantification methods.

References

Improving the solubility of dihydrofolic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrofolic acid (DHFA) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound (DHFA) is not dissolving. How can I improve its solubility?

A1: this compound is known to have very low solubility in water.[1] Its solubility is significantly influenced by pH, increasing in alkaline conditions.[1] Here are several methods to improve DHFA solubility:

  • pH Adjustment: The most common method is to dissolve DHFA in a buffer with a slightly alkaline pH. A pH of 7.5 is often used for preparing stock solutions.[2] You can facilitate dissolution by adding a small amount of a base, such as 1 M KOH.[3] One protocol suggests adding 0.020 ml of 1 M KOH per mg of DHFA.[3] Another source mentions that solubility is about 0.125 g per 100 g of water with the addition of one to two equivalents of ammonia.[1]

  • Use of Assay Buffer: Directly dissolving DHFA in the assay buffer, which is typically buffered at an appropriate pH, is a recommended practice.[2]

  • Sonication: Ultrasonication can be used to aid the dissolution of DHFA.[1]

  • Organic Solvents: While less common for DHFA itself in aqueous assays, related compounds like folic acid can be dissolved in organic solvents like DMSO and DMF.[4][5] If using an organic solvent, ensure the final concentration in your assay does not inhibit enzyme activity. For instance, it is recommended that the concentration of ethanol (B145695) and methanol (B129727) in the reaction mixture should not exceed 0.1%.[2]

Q2: My DHFA solution appears cloudy or has precipitated. What could be the cause and how can I fix it?

A2: Cloudiness or precipitation of your DHFA solution can be due to several factors:

  • Low pH: DHFA is less soluble at acidic or neutral pH.[1][6] Ensure your buffer pH is sufficiently alkaline (e.g., pH 7.5 or higher) to maintain solubility.

  • Low Temperature: Storing DHFA solutions at low temperatures can sometimes cause the compound to precipitate out of solution. While stock solutions are typically stored frozen, they should be brought to room temperature and vortexed before use.

  • Concentration Too High: You might be trying to prepare a solution that is above the solubility limit of DHFA under your current conditions. Refer to the quantitative data tables for guidance on achievable concentrations.

To resolve this, you can try gently warming the solution, vortexing, or adding a small amount of base (e.g., dilute NaOH or KOH) to increase the pH. However, be mindful that DHFA is unstable in solution, so prolonged handling should be avoided.[1]

Q3: I am concerned about the stability of my DHFA solution. What are the best practices for preparation and storage?

A3: DHFA solutions are unstable and prone to degradation.[1] Here are some best practices to maintain the integrity of your DHFA solutions:

  • Prepare Freshly: It is strongly recommended to prepare DHFA solutions fresh on the day of the experiment.[2][3]

  • Protect from Light: DHFA is light-sensitive.[7][8] Protect solutions from light by using amber tubes or wrapping vials in aluminum foil.

  • Avoid Repeated Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freezing and thawing.[7]

  • Storage Conditions: Store DHFA powder at -20°C or colder in a desiccated environment as it is hygroscopic.[1] Frozen aliquots of DHFA solutions should be stored at -20°C and are reported to be stable for up to 5 days.[2] Another source suggests storing the DHFR substrate at -80°C.[7]

  • pH and Stability: DHFA is more stable at alkaline pH. It is oxidized forty times faster at pH 4 than at pH 7.[1] Even at 1 mM, solutions can degrade by approximately 4% after 20 minutes and 20% after 2 hours.[1]

Q4: I am observing a high background signal or non-linear reaction rates in my DHFR assay. Could this be related to the DHFA?

A4: Yes, issues with your DHFA solution can contribute to assay problems. Here are some potential causes and troubleshooting tips:

  • DHFA Degradation: Degradation of DHFA can lead to the formation of inhibitory products or compounds that interfere with absorbance readings. Always use freshly prepared solutions.

  • Impure DHFA: Commercial preparations of DHFA can be contaminated with folic acid, which can inhibit the dihydrofolate reductase (DHFR) enzyme, or tetrahydrofolic acid (THF), which can increase the background signal in some assay formats.[9]

  • Substrate Inhibition: At high concentrations, DHFA can cause substrate inhibition of the DHFR enzyme.[9] It is advisable to perform dilutions of the substrate to find the optimal concentration for a linear reaction rate.

  • Non-Specific NADPH Oxidation: If your assay monitors NADPH consumption, a high background could be due to non-specific oxidation of NADPH. This can be assessed by running a control reaction without the enzyme.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of this compound in in vitro assays.

Table 1: Solubility of this compound

Solvent/ConditionSolubilitySource
WaterVery insoluble[1]
Water with 1-2 equivalents of Ammonia~0.125 g / 100 g[1]
Alkaline pHMore soluble than in acidic or neutral pH[1]
DMSO5 mg/mL[4]
DMF1 mg/mL[4]

Table 2: Recommended Stock and Working Concentrations

SolutionConcentrationpHBuffer/SolventSource
Stock Solution10 mM7.5Assay Buffer 10x[2]
Stock Solution2.3 mM6.550 mM Potassium Phosphate Buffer (with KOH)[3]
Final Assay Concentration0.072 mM6.550 mM Potassium Phosphate Buffer[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol is adapted from the technical bulletin for a Dihydrofolate Reductase Assay Kit.[2]

Materials:

  • This compound (DHFA) powder

  • 10x Assay Buffer (pH should result in a final pH of 7.5)

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Bring the 10x Assay Buffer to room temperature.

  • To a vial containing 10 mg of DHFA powder, add 2.2 mL of the 10x Assay Buffer.

  • Mix well by vortexing until the powder is completely dissolved. This will yield a 10 mM stock solution at pH 7.5.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 5 days. Discard any unused thawed solution.

Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay

This is a generalized protocol for a spectrophotometric DHFR assay that monitors the decrease in absorbance at 340 nm due to NADPH oxidation.[2][3][7][10]

Materials:

  • DHFR enzyme

  • DHFA solution (prepared as per Protocol 1 and diluted to a working concentration)

  • NADPH solution

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

  • 96-well clear flat-bottom plate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare the reaction mixture by adding the assay buffer, NADPH solution, and the sample containing the DHFR enzyme. The final volume and concentrations should be optimized for your specific assay.

  • Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or room temperature) for a few minutes to allow for temperature equilibration.

  • Initiate the Reaction: Start the reaction by adding the DHFA working solution.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode. Record readings every 15-30 seconds for a period of 10-20 minutes.

  • Data Analysis: Determine the rate of NADPH oxidation by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is proportional to the DHFR activity.

Visualizations

Folate_Metabolism_Pathway Folic Acid Folic Acid This compound (DHFA) This compound (DHFA) Folic Acid->this compound (DHFA) DHFR Tetrahydrofolic Acid (THFA) Tetrahydrofolic Acid (THFA) This compound (DHFA)->Tetrahydrofolic Acid (THFA) DHFR One-Carbon Metabolism One-Carbon Metabolism Tetrahydrofolic Acid (THFA)->One-Carbon Metabolism DHFR DHFR NADP+ NADP+ DHFR->NADP+ NADPH NADPH NADPH->DHFR Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Metabolism->Thymidylate Synthesis Amino Acid Synthesis Amino Acid Synthesis One-Carbon Metabolism->Amino Acid Synthesis

Caption: Role of DHFA in the folate metabolism pathway.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, NADPH, DHFR) Add_Reagents Add Buffer, NADPH, and DHFR to plate/cuvette Prepare_Reagents->Add_Reagents Prepare_DHFA Prepare Fresh DHFA Solution Initiate_Reaction Add DHFA to Initiate Reaction Prepare_DHFA->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature Add_Reagents->Equilibrate Equilibrate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Oxidation (Slope of Linear Range) Measure_Absorbance->Calculate_Rate Determine_Activity Determine DHFR Activity Calculate_Rate->Determine_Activity

Caption: General workflow for a DHFR enzyme assay.

References

Addressing background noise in spectrophotometric DHFR assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectrophotometric Dihydrofolate Reductase (DHFR) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental techniques. Here you will find detailed guides and frequently asked questions (FAQs) to help you address challenges such as high background noise and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the spectrophotometric DHFR assay?

The spectrophotometric DHFR assay is based on the enzyme's ability to catalyze the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][2] The progress of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[2][3][4]

Q2: What are the essential components of a DHFR assay reaction mixture?

A typical reaction mixture includes:

  • DHFR Enzyme: The enzyme being assayed, either purified or in a cell lysate.[1]

  • This compound (DHF): The substrate for the enzyme.[1][5]

  • NADPH: The cofactor that is oxidized during the reaction.[1][5]

  • Assay Buffer: To maintain a stable pH, typically around 7.5.[1]

Q3: How should I prepare and store the reagents for the DHFR assay?

Proper reagent preparation and storage are crucial for reliable results.

  • DHFR Assay Buffer: Can be stored at 4°C or -20°C. It should be warmed to room temperature before use.[2]

  • DHFR Substrate (DHF): Should be aliquoted and stored at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2][4] Prepare fresh dilutions on the day of the experiment.[5]

  • NADPH: Reconstitute in assay buffer, aliquot, and store at -20°C. It is stable for at least one month at this temperature.[1] Keep on ice during use.[2]

  • DHFR Enzyme: Store at -20°C and keep on ice while in use. Avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: High Background Noise

High background noise can significantly impact the accuracy of your DHFR assay. The following guide addresses common causes and provides solutions to mitigate this issue.

Problem 1: High absorbance reading in the "no enzyme" or "blank" control.

This indicates a non-enzymatic reduction of the substrate or the presence of interfering substances.

  • Possible Cause: Contaminated reagents or buffers.

    • Solution: Prepare fresh buffers and reagent solutions using high-purity water and reagents.[6] Filter-sterilize buffers if necessary.

  • Possible Cause: Instability of DHF or NADPH.

    • Solution: Prepare DHF and NADPH solutions fresh before each experiment.[5] Protect the DHF solution from light.[2]

  • Possible Cause: Interference from compounds in the sample.

    • Solution: If using cell lysates, endogenous small molecules can contribute to the background. Run a sample background control containing the lysate but no DHF to quantify this interference.[2][3] When screening inhibitors, some compounds may absorb at 340 nm. A control containing the test compound without the enzyme should be included.[7]

Problem 2: The reaction rate in the absence of DHF is significant.

This suggests the presence of other NADPH-oxidizing enzymes in your sample.

  • Possible Cause: Contaminating enzymes in impure DHFR preparations or cell lysates.

    • Solution: Use a more purified DHFR enzyme preparation.[8][9] For cell lysates, the background activity can be estimated by performing an inhibition reaction with a specific DHFR inhibitor like methotrexate (B535133) (MTX) at a concentration that gives maximal inhibition. This residual activity can then be subtracted from the total activity.[1]

Problem 3: The absorbance at 340 nm is unstable or drifting in control wells.

This can be caused by several factors related to the experimental setup and reagents.

  • Possible Cause: Temperature fluctuations.

    • Solution: Ensure the spectrophotometer is properly thermostatted and allow all reagents to equilibrate to the assay temperature before starting the reaction.[10]

  • Possible Cause: Improper mixing of reagents.

    • Solution: Ensure thorough but gentle mixing of the reaction components before starting the measurement. Avoid introducing air bubbles.[11]

  • Possible Cause: Particulate matter in the sample.

    • Solution: Centrifuge cell lysates at high speed (e.g., 10,000 x g) to remove debris before adding the supernatant to the assay.[2][4]

Data Presentation

Table 1: Troubleshooting Summary for High Background Noise

Symptom Potential Cause Recommended Action Control Experiment
High initial absorbance in all wellsContaminated buffer or reagentsPrepare fresh reagents with high-purity water.[6]Measure absorbance of individual components.
High absorbance in "no enzyme" controlNon-enzymatic reaction or interfering substancesPrepare fresh DHF and NADPH.[5]Run a control without DHF and another without NADPH.
Drifting baseline in blank wellsTemperature instability, reagent degradationEquilibrate reagents to assay temperature.[10]Monitor absorbance of a blank well over time.
Activity in "no DHF" control (lysates)Contaminating NADPH oxidasesUse a specific DHFR inhibitor (e.g., MTX) to determine background.[1]Run a parallel reaction with a saturating concentration of MTX.
High background with test compoundsCompound absorbs at 340 nm or is unstableRun a control with the compound but no enzyme.[7]Measure the absorbance spectrum of the compound.

Experimental Protocols

Protocol 1: Standard Spectrophotometric DHFR Assay

This protocol is adapted from commercially available kits and literature.[1][2][3]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).[1][5]

    • Prepare a 10 mM stock solution of DHF in Assay Buffer. Store on ice and use within the day.[1]

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer. Store on ice.[1]

    • Dilute DHFR enzyme to the desired concentration in cold Assay Buffer containing 0.1% BSA.[5]

  • Assay Setup (for a 1 ml cuvette):

    • Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at 25°C.[5]

    • To a quartz cuvette, add the following in order:

      • Assay Buffer to a final volume of 1 ml.

      • 10 µl of 10 mM NADPH (final concentration 0.1 mM).

      • The appropriate volume of DHFR enzyme solution.

    • Mix by inversion.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µl of 10 mM DHF (final concentration 0.1 mM).

    • Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for 3-5 minutes.[5]

  • Controls:

    • Blank (No Enzyme): Replace the enzyme solution with an equal volume of Assay Buffer.

    • No Substrate Control: Replace the DHF solution with an equal volume of Assay Buffer.

Protocol 2: Determining Background Activity in Cell Lysates

  • Prepare Cell Lysate:

    • Homogenize cells or tissue in ice-cold DHFR Assay Buffer.[2]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant for the assay.

  • Assay Setup:

    • Prepare two sets of reactions as described in Protocol 1, using the cell lysate as the enzyme source.

    • Total Activity Wells: Contain all standard reaction components.

    • Background Activity Wells: Add methotrexate (MTX) to a final concentration that ensures complete inhibition of DHFR (e.g., 1 µM).[1]

  • Measurement and Calculation:

    • Measure the rate of NADPH oxidation (decrease in A340/min) for both sets of reactions.

    • The true DHFR activity is the rate from the "Total Activity" wells minus the rate from the "Background Activity" wells.[1]

Visualizations

DHFR_Assay_Workflow DHFR Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DHF, NADPH, Enzyme) prep_controls Prepare Controls (No Enzyme, No Substrate) prep_reagents->prep_controls setup_rxn Set up reaction mixture in cuvette/plate prep_controls->setup_rxn initiate_rxn Initiate reaction by adding final component setup_rxn->initiate_rxn measure_abs Measure A340 decrease in kinetic mode initiate_rxn->measure_abs calc_rate Calculate reaction rate (ΔA340/min) measure_abs->calc_rate subtract_bg Subtract background rate from sample rate calc_rate->subtract_bg determine_activity Determine DHFR activity subtract_bg->determine_activity

Caption: A flowchart illustrating the key steps in performing a spectrophotometric DHFR assay.

Troubleshooting_High_Background Troubleshooting High Background Noise in DHFR Assays start High Background Noise Observed q1 Is background high in 'no enzyme' blank? start->q1 a1_yes Check for non-enzymatic reaction q1->a1_yes Yes a1_no Background likely due to contaminating enzymes q1->a1_no No sol1 Prepare fresh reagents (NADPH, DHF). Check for contamination. a1_yes->sol1 q2 Are you using cell lysates? a1_no->q2 a2_yes Determine background using a specific inhibitor (MTX) q2->a2_yes Yes a2_no Consider further enzyme purification q2->a2_no No sol2 Subtract inhibitor-resistant rate from total rate. a2_yes->sol2 sol3 Use affinity chromatography or other purification methods. a2_no->sol3

Caption: A decision tree to guide the troubleshooting of high background noise in DHFR assays.

DHFR_Reaction_Pathway DHFR Catalytic Cycle cluster_reaction Enzyme-Substrate Complex DHFR DHFR (Enzyme) DHF Dihydrofolate (DHF) (Substrate) DHFR->DHF Binds NADPH NADPH (Cofactor) DHFR->NADPH Binds Reaction DHFR-DHF-NADPH Ternary Complex THF Tetrahydrofolate (THF) (Product) THF->DHFR Releases NADP NADP+ (Oxidized Cofactor) NADP->DHFR Releases Reaction->THF Catalyzes reduction Reaction->NADP Oxidation of NADPH

Caption: A diagram illustrating the reactants, products, and enzyme in the DHFR-catalyzed reaction.

References

Technical Support Center: Optimization of Substrate Concentration in DHFR Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting kinetic studies on Dihydrofolate Reductase (DHFR).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the optimization of substrate concentration in DHFR kinetic assays.

Q1: My initial reaction rates are not linear. What could be the cause?

A1: Non-linear initial rates can arise from several factors:

  • Substrate Depletion: If the substrate concentration is too low, it may be rapidly consumed, causing the reaction rate to decrease over the measurement period. Try increasing the initial substrate concentration or reducing the enzyme concentration.

  • Enzyme Instability: The enzyme may be losing activity over time. Ensure your assay buffer conditions (pH, ionic strength) are optimal for DHFR stability.

  • Instrumental Artifacts: Check for issues with your spectrophotometer, such as lamp instability or detector saturation.

  • High Enzyme Concentration: Using too much enzyme can lead to a very rapid reaction that is difficult to measure accurately and can result in a non-linear slope.[1] It is recommended to perform several dilutions of the enzyme to find a linear range for the assay.[1]

Q2: I am observing substrate inhibition at high concentrations of dihydrofolate (DHF). How do I determine Km and Vmax?

A2: Substrate inhibition is a known phenomenon for DHFR and can complicate the determination of kinetic parameters.[2][3][4] Here’s how to approach this:

  • Data Fitting: The standard Michaelis-Menten equation does not account for substrate inhibition. You will need to fit your data to a modified equation that includes a substrate inhibition constant (Ki). The equation for uncompetitive substrate inhibition is:

    • v = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki))

  • Experimental Design: When you observe inhibition, it is crucial to collect more data points at lower substrate concentrations, well below the concentration at which inhibition becomes apparent, to get a more accurate estimate of Km and Vmax.[4]

  • Data Exclusion: As a simpler but less accurate approach, you can exclude the data points at high substrate concentrations where inhibition is observed and perform a standard Michaelis-Menten fit on the remaining data.[4]

Q3: The absorbance at 340 nm is not changing or changing very slowly. What should I check?

A3: A lack of change in absorbance at 340 nm indicates a problem with the reaction components or setup:

  • Inactive Enzyme: Verify the activity of your DHFR enzyme stock. It may have degraded due to improper storage or handling.

  • Missing Reagents: Ensure that all necessary components (DHFR, DHF, NADPH, and buffer) are present in the reaction mixture.

  • Incorrect Wavelength: Confirm that your spectrophotometer is set to measure absorbance at 340 nm, the wavelength at which NADPH absorbs.[1][5]

  • Presence of Inhibitors: Unintended inhibitors in your sample or buffer can suppress enzyme activity.[1] For example, DMSO is known to inhibit DHFR activity.[1]

  • Suboptimal pH: DHFR activity is pH-dependent. The optimal pH can vary depending on the source of the enzyme. For instance, for E. coli DHFR, a change in the rate-determining step is observed around pH 8.4.[6]

Q4: My Km value for DHF seems too high/low compared to published values. What could be the reason?

A4: Discrepancies in Km values can be attributed to several factors:

  • Assay Conditions: Km is highly dependent on the experimental conditions, including pH, temperature, and buffer composition (e.g., salt concentration).[7] Ensure your conditions are consistent and clearly reported.

  • Enzyme Source: DHFR from different organisms will have different kinetic properties.[8][9] For example, the Km for DHF for M. tuberculosis DHFR is 1.6 ± 0.4 μM, while for human DHFR, it can be around 0.05 μM.[8][10]

  • Substrate Purity: The purity of your DHF and NADPH solutions is critical. Contaminants can act as inhibitors or compete with the substrate.

  • Data Analysis Method: The method used to calculate Km (e.g., Lineweaver-Burk, Hanes-Woolf, non-linear regression) can influence the result.[11] Non-linear regression is generally considered the most accurate method.[4]

Q5: How do I choose the appropriate concentration range for DHF and NADPH?

A5: To accurately determine Km and Vmax, you should use a range of substrate concentrations that bracket the Km value.

  • For Km of DHF:

    • Start with a saturating concentration of NADPH (typically around 100 µM).[12][13]

    • Vary the concentration of DHF from approximately 0.1 * Km to 10 * Km. If the Km is unknown, a broad range from low micromolar to hundreds of micromolar might be necessary to find the right window. For many DHFRs, the Km for DHF is in the low micromolar range.[8]

  • For Km of NADPH:

    • Use a saturating concentration of DHF (e.g., 100 µM).[12][13]

    • Vary the concentration of NADPH. The Km for NADPH is often in the low micromolar or even sub-micromolar range.[8]

Data Presentation

Table 1: Typical Kinetic Parameters for DHFR from Different Sources

Enzyme SourceSubstrateKm (µM)kcat (s-1)
Mycobacterium tuberculosisDHF1.6 ± 0.41.6 ± 0.1
Mycobacterium tuberculosisNADPH< 1-
Streptococcus pneumoniaeDHF-31.5
Escherichia coliDHF--
HumanDHF0.05-
HumanFolic Acid0.5-
Rat LiverFolic Acid1.8-

Note: Kinetic parameters are highly dependent on assay conditions. The values presented here are for comparative purposes.[8][9][10]

Experimental Protocols

Detailed Methodology for Determining Km and Vmax of DHFR

This protocol describes a standard spectrophotometric assay to determine the kinetic parameters of DHFR by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) stock solution

  • NADPH stock solution

  • Assay Buffer (e.g., 50 mM MTEN buffer, pH 7.65)[13]

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh dilutions of DHF and NADPH in assay buffer on the day of the experiment.[1]

    • Keep all stock solutions and the enzyme on ice.[1][14]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 340 nm in kinetic mode.[1][5]

    • Set the temperature to the desired value (e.g., 25 °C).[13]

  • Assay Mixture Preparation (for determining Km of DHF):

    • In a cuvette or well, add the assay buffer.

    • Add a saturating concentration of NADPH (e.g., 100 µM).[12][13]

    • Add the desired concentration of DHF. To determine Km, you will run a series of reactions with varying DHF concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).

    • Add a constant, appropriate amount of DHFR enzyme to each reaction. The amount of enzyme should be chosen to give a linear rate of absorbance change for at least the first few minutes.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHFR enzyme to the mixture (or by adding one of the substrates, typically DHF, last).

    • Mix quickly by inverting the cuvette or gently pipetting in the well.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2.5-5 minutes).[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc). The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.[15]

    • Plot the initial velocities (v) against the corresponding DHF concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (or a suitable alternative if substrate inhibition is observed) using non-linear regression software to determine Vmax and Km.[11]

Mandatory Visualizations

DHFR_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DHF, NADPH) mix_reagents Mix Reagents in Cuvette (Buffer, NADPH, DHF) prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Dilution initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction setup_spectro Setup Spectrophotometer (340 nm, Kinetic Mode) measure_abs Measure Absorbance vs. Time setup_spectro->measure_abs mix_reagents->initiate_reaction initiate_reaction->measure_abs calc_rate Calculate Initial Velocity (v) measure_abs->calc_rate plot_data Plot v vs. [S] calc_rate->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for DHFR kinetic parameter determination.

Logical_Troubleshooting_Flow cluster_rate_issue Rate Issues cluster_rate_solutions Solutions for Rate Issues cluster_km_issue Km Value Issues cluster_km_solutions Solutions for Km Issues start Start: DHFR Assay Issue q_rate Problem with Reaction Rate? start->q_rate q_km Problem with Km Value? start->q_km is_nonlinear Is the initial rate non-linear? q_rate->is_nonlinear Yes is_slow Is the rate too slow or zero? q_rate->is_slow Yes is_inhibited Inhibition at high [S]? q_rate->is_inhibited Yes sol_nonlinear Check for: - Substrate Depletion - Enzyme Instability - High Enzyme Conc. is_nonlinear->sol_nonlinear sol_slow Check for: - Inactive Enzyme - Missing Reagents - Wrong Wavelength is_slow->sol_slow sol_inhibited Use Substrate Inhibition Model for data fitting is_inhibited->sol_inhibited is_discrepant Km differs from literature? q_km->is_discrepant Yes sol_discrepant Consider: - Assay Conditions (pH, Temp) - Enzyme Source - Substrate Purity is_discrepant->sol_discrepant

Caption: Troubleshooting logic for DHFR kinetic studies.

References

Dealing with enzyme instability in dihydrofolate reductase experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrofolate reductase (DHFR).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified DHFR is precipitating or aggregating. What can I do?

A1: Protein aggregation is a common issue with DHFR, particularly the human enzyme, which has a strong tendency to aggregate in its apo-form (without bound ligands)[1].

  • Ligand Stabilization: The addition of a ligand can significantly increase the mechanical and thermodynamic stability of DHFR[1][2][3]. Consider adding its natural substrate dihydrofolate (DHF), the cofactor NADPH, or a known inhibitor like methotrexate (B535133) (MTX) at micromolar concentrations during purification and storage[1][2].

  • Buffer Optimization: The composition of your buffer is critical. Screen different pH levels and salt concentrations to find the optimal conditions for your specific DHFR construct[4][5]. For example, some purification protocols use buffers at pH 8.0, while activity assays are often performed at pH 7.5[6][7][8].

  • Concentration: High protein concentrations can promote aggregation. Try working with lower concentrations of your purified enzyme.

  • Storage Conditions: Store purified DHFR at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the enzyme into smaller, single-use volumes[9][10]. Some protocols also recommend storing the enzyme in a buffer containing 50% glycerol, which can help prevent aggregation during freezing[7].

Q2: I am observing a rapid loss of DHFR activity over time. What are the likely causes and solutions?

A2: Loss of enzymatic activity can be attributed to several factors, including protein instability and degradation.

  • Protease Degradation: During cell lysis and purification, endogenous proteases can degrade your DHFR. Always work quickly and keep your samples on ice. The addition of a protease inhibitor cocktail to your lysis buffer is highly recommended[11].

  • Thermal Instability: DHFR activity is sensitive to temperature. It's crucial to keep the enzyme on ice while in use[9][10]. Assays are typically performed at room temperature (around 22°C) or 35°C, as higher temperatures can lead to thermal inactivation[7][8].

  • pH Shift: The optimal pH for DHFR activity is generally around 7.5[8]. Ensure your assay buffer is maintained at the correct pH, as deviations can lead to a loss of activity. Some eukaryotic DHFRs exhibit two pH optima[12].

  • Cofactor Depletion: DHFR requires NADPH for its catalytic activity[13][14]. Ensure that you are using a fresh solution of NADPH at the correct concentration in your assay buffer.

  • Substrate Quality: Dihydrofolate (DHF) is light-sensitive and can degrade over time. It is recommended to prepare fresh DHF solutions on the day of the experiment and protect them from light[9][15].

Q3: My DHFR activity assay is not working, or I'm getting inconsistent results. How can I troubleshoot this?

A3: Inconsistent or absent activity in a DHFR assay can stem from issues with the reagents, the enzyme itself, or the experimental setup.

  • Check Reagent Stability: As mentioned, DHF and NADPH solutions should be freshly prepared. DHF is particularly unstable and should be handled with care[7][9].

  • Enzyme Concentration: Using a highly concentrated enzyme solution can lead to a non-linear reaction slope. It's advisable to perform serial dilutions of your enzyme to find a concentration that falls within the linear range of the assay[7].

  • Background Absorbance: If you are screening inhibitors, the solvent used to dissolve the compounds might affect the enzyme's activity. Always include a solvent control to account for these effects[15]. Similarly, the test compound itself might absorb at 340 nm, so a sample background control is necessary[15].

  • Kinetic Measurement: The DHFR assay monitors the decrease in absorbance at 340 nm as NADPH is oxidized. It is crucial to measure the absorbance in kinetic mode to determine the initial reaction rate[7][9].

  • Positive Control: Always include a positive control with a known active DHFR enzyme to ensure that your assay components and conditions are correct[9].

Quantitative Data Summary

Table 1: Recommended Buffer Compositions for DHFR Purification

Buffer TypeComponentsPurpose
Equilibration Buffer50 mM NaH₂PO₄, pH 8.0; 150 mM NaClPrepares the affinity column for protein binding.[6]
Wash Buffer50 mM NaH₂PO₄, pH 8.0; 150 mM NaCl; 10-100 mM imidazoleRemoves non-specifically bound proteins.[6][16]
Elution Buffer50 mM NaH₂PO₄, pH 8.0; 150 mM NaCl; 250 mM imidazoleElutes the His-tagged DHFR from the column.[6][16]
Binding Buffer50 mM Tris-HCl pH 8, 500 mM NaCl, 20 mM imidazole, 20 mM Mg(OAc)₂Used for binding His-tagged DHFR to Ni-Sepharose resin.[17]

Table 2: Optimal Conditions for DHFR Activity

ParameterOptimal Value/RangeNotes
pH~7.5The optimal pH can vary slightly between DHFR from different species.[8][18]
Temperature22°C - 37°CHigher temperatures (40°C - 50°C) can lead to thermal inactivation.[7][8][18]

Experimental Protocols

Protocol 1: DHFR Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Purified DHFR enzyme or cell/tissue lysate

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

Procedure:

  • Sample Preparation:

    • For cell or tissue samples, homogenize in ice-cold DHFR Assay Buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.

    • Use the supernatant for the assay.

  • Reaction Setup:

    • Add your sample (e.g., 5-50 µL) to the wells of the 96-well plate.

    • Include a positive control (known active DHFR) and a sample background control (sample without DHF).

    • Adjust the volume in each well to 100 µL with DHFR Assay Buffer.

  • NADPH Addition:

    • Prepare the NADPH working solution according to your desired final concentration.

    • Add the NADPH solution to all wells except the blank.

  • Initiate Reaction:

    • Add the DHF substrate to all wells except the background control. The DHF substrate is light-sensitive and should be protected from light[9][15].

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature[9].

    • Calculate the rate of NADPH consumption (decrease in A340) from the linear portion of the curve.

Protocol 2: Purification of His-tagged DHFR

This protocol describes a general procedure for purifying His-tagged DHFR using nickel-affinity chromatography.

Materials:

  • Cell lysate containing overexpressed His-tagged DHFR

  • Equilibration Buffer

  • Wash Buffer

  • Elution Buffer

  • Ni-NTA affinity column

Procedure:

  • Column Equilibration:

    • Equilibrate the Ni-NTA column with 5-10 column volumes of Equilibration Buffer.

  • Load Sample:

    • Apply the cleared cell lysate to the column. Collect the flow-through fraction to check for unbound protein.

  • Wash:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Collect the wash fractions.

  • Elution:

    • Elute the His-tagged DHFR from the column using Elution Buffer. Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the DHFR.

    • Pool the fractions containing pure DHFR.

  • Buffer Exchange (Optional):

    • If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

DHFR_Signaling_Pathway cluster_folate_metabolism Folate Metabolism cluster_biosynthesis Downstream Biosynthesis cluster_synthesis Macromolecular Synthesis Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) Purines Purines Tetrahydrofolate->Purines Thymidylate Thymidylate Tetrahydrofolate->Thymidylate Amino_Acids Amino Acids Tetrahydrofolate->Amino_Acids DHFR->Tetrahydrofolate Product NADP NADP+ DHFR->NADP Oxidized Cofactor NADPH NADPH NADPH->DHFR Cofactor DNA_Synthesis DNA Synthesis & Repair Purines->DNA_Synthesis RNA_Synthesis RNA Synthesis Purines->RNA_Synthesis Thymidylate->DNA_Synthesis Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Inhibitor Inhibitors (e.g., Methotrexate) Inhibitor->DHFR DHFR_Purification_Workflow start Cell Culture with DHFR Expression cell_lysis Cell Lysis (with Protease Inhibitors) start->cell_lysis centrifugation Centrifugation (Clarify Lysate) cell_lysis->centrifugation affinity_chromatography Ni-NTA Affinity Chromatography centrifugation->affinity_chromatography wash Wash Step (Remove Impurities) affinity_chromatography->wash elution Elution (Collect DHFR) wash->elution analysis Purity Analysis (SDS-PAGE) elution->analysis storage Storage (-80°C in Aliquots) analysis->storage

References

Technical Support Center: Method Validation for Sensitive Detection of Dihydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the sensitive detection of dihydrofolic acid (DHF).

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity quickly. What could be the cause?

A1: The loss of activity is likely due to the inherent instability of this compound in aqueous solutions. Several factors can contribute to its degradation:

  • pH: Dihydrofolates are known to be unstable in acidic conditions.[1]

  • Oxidation: DHF is susceptible to oxidation, which can lead to the formation of the more stable folic acid or other degradation products.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light Exposure: Folate derivatives are often sensitive to light, which can promote degradation.[1]

Q2: What are the primary degradation products of this compound in aqueous solutions?

A2: While specific degradation pathways for DHF are not extensively documented, based on the degradation of other folates, the likely degradation products include:

  • Folic acid: Through oxidation of the dihydropterin ring.

  • p-Aminobenzoyl-L-glutamic acid (pABG) and a pterin (B48896) fragment: Resulting from the cleavage of the C9-N10 bond.[1]

Q3: How should I prepare and store this compound solutions to maintain their stability?

A3: To ensure the stability of your DHF solutions, follow these recommendations:

  • Use Freshly Prepared Solutions: The most reliable approach is to prepare the solution immediately before use.[1][2] DHF solutions are stable for only a very short time, sometimes as little as 10 minutes.[2]

  • pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8).[1]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the buffer can help to mitigate oxidative degradation.[1][3]

  • Degassed Solvents: Using deoxygenated buffers can help reduce the rate of oxidation.[1]

  • Storage: If short-term storage is necessary, aliquot the DHF stock solution and store it at -20°C for up to 5 days.[4] Avoid repeated freeze-thaw cycles.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A4: Yes, inconsistent results are a strong indicator of compound instability.[1] If the concentration of active DHF is decreasing during your experiment, it will lead to variability in the observed biological effects. To troubleshoot this, confirm the integrity of your compound by analyzing the concentration and purity of your stock and working solutions over time using an analytical technique like HPLC, and minimize incubation times.[1]

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation of DHF in cell culture media Exceeding the solubility limit of the compound at physiological pH (around 7.2-7.4).Try using a lower concentration if your experimental design allows. Ensure your stock solution is fully dissolved before diluting it into the medium. Adding the stock solution to the medium slowly while vortexing can sometimes help.[5]
Non-linear slope in enzyme activity measurement The concentration of the enzyme is too high, leading to rapid substrate depletion.Perform several dilutions of the enzyme and measure the activity of the diluted enzyme to find the linear range.[4]
Reduced enzyme activity when testing inhibitors The solvent used to dissolve the inhibitor is interfering with the enzyme. For example, DMSO is known to inhibit Dihydrofolate Reductase (DHFR) activity at any concentration.The concentration of ethanol (B145695) and methanol (B129727) in the reaction mixture should not exceed 0.1%.[4] If possible, use a solvent that does not affect enzyme activity.
High background in HPLC assay Contamination of the DHF substrate with tetrahydrofolate (THF) or folic acid.Use highly purified 7,8-DHF substrate to minimize background THF and inhibitory folic acid.[6] It may be necessary to synthesize and purify the DHF in-house.[6]

Quantitative Data

Table 1: Stability of this compound Stock Solution

Storage ConditionStabilityReference
-20°CUp to 5 days[4]
Room Temperature (in solution)Stable for only 10 minutes[2]

Table 2: Kinetic Parameters for Dihydrofolate Reductase (DHFR)

SubstrateEnzyme SourceKmVmaxReference
This compoundRecombinant4.5 ± 0.8 µmol/L999.7 ± 74.2 nmol/min/µg protein[3]
Folic AcidRecombinant28.8 ± 5.3 µmol/L2.5 ± 0.2 nmol/min/µg protein[3]
Folic AcidHuman6.1 to 7.6 x 10-6 M-[7]
TPNHHuman1.6 to 1.7 x 10-4 M-[7]

Experimental Protocols

Spectrophotometric Assay for DHFR Activity

This method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • 50 mM Potassium Phosphate (B84403) Buffer, pH 6.5

  • 0.11 mM β-NADPH solution (prepare fresh)

  • 2.3 mM this compound solution (prepare fresh immediately before use)[2]

  • DHFR enzyme solution

  • Temperature-controlled UV/Vis spectrophotometer

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm at 25°C.

  • In a quartz cuvette, prepare the reaction mixture by adding the potassium phosphate buffer and the β-NADPH solution.

  • Add the DHFR enzyme solution to the cuvette and mix by inversion.

  • Initiate the reaction by adding the DHF solution.

  • Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction from the linear portion of the curve.

HPLC-Based Assay for DHFR Activity

This highly sensitive method directly measures the formation of the product, tetrahydrofolate (THF).

Materials:

  • 0.1 M Potassium phosphate assay buffer (pH 7.4) containing 1 mmol/L DTT, 0.5 mmol/L KCl, 1 mmol/L EDTA, and 20 mmol/L sodium ascorbate (B8700270)

  • 50 µmol/L this compound solution

  • 200 µmol/L NADPH solution

  • Purified recombinant DHFR or cell lysates

  • 0.2 mol/L Trichloroacetic acid (TCA)

  • Stabilization solution (200 mg sodium ascorbate and 30 mg DTT in 1 ml water)

  • HPLC system with a fluorescent detector (excitation 295 nm, emission 365 nm)

Procedure:

  • Incubate the purified DHFR or cell lysates with DHF and NADPH in the assay buffer for 20 minutes at 37°C.[3]

  • Terminate the reaction by adding TCA.[3]

  • Stabilize the product by adding the stabilization solution.[3]

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the amount of THF produced. The retention time for THF is approximately 7.5 minutes under isocratic flow with a mobile phase of 7% acetonitrile (B52724) and 5 mmol/L KH2PO4 (pH 2.3).[3]

Visualizations

DHFR_Pathway DHF This compound (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleic_Acids Purine & Pyrimidine Synthesis (DNA, RNA) THF->Nucleic_Acids (One-carbon metabolism) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Prepare Fresh DHF, NADPH, and Buffer Solutions Reaction_Setup Combine Reagents and Enzyme Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Dilutions Enzyme_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature (e.g., 37°C) Reaction_Setup->Incubation Spectrophotometry Spectrophotometry (Measure NADPH at 340nm) Incubation->Spectrophotometry HPLC HPLC (Measure THF formation) Incubation->HPLC Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Stability Is DHF solution stability a potential issue? Start->Check_Stability Prepare_Fresh Prepare fresh DHF solution immediately before use. Protect from light and heat. Check_Stability->Prepare_Fresh Yes Check_Enzyme Is the enzyme concentration in the linear range? Check_Stability->Check_Enzyme No End Re-run Experiment Prepare_Fresh->End Dilute_Enzyme Perform enzyme dilution series to find the optimal concentration. Check_Enzyme->Dilute_Enzyme No Check_Solvent Is the inhibitor solvent affecting the enzyme? Check_Enzyme->Check_Solvent Yes Dilute_Enzyme->End Change_Solvent Use a different solvent or reduce the concentration of the current solvent. Check_Solvent->Change_Solvent Yes Check_Solvent->End No Change_Solvent->End

References

Overcoming challenges in measuring dihydrofolic acid in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of dihydrofolic acid (DHFA) in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring DHFA in biological samples?

A1: Measuring DHFA in biological matrices is challenging due to several factors:

  • Chemical Instability: DHFA, like other reduced folates, is highly unstable and susceptible to oxidation.[1][2] Improper sample handling and storage can lead to inaccurate measurements.

  • Low Endogenous Concentrations: DHFA is often present at very low physiological concentrations, requiring highly sensitive analytical methods for detection.[3]

  • Matrix Effects: Complex biological samples such as plasma, blood, and tissue homogenates contain numerous substances that can interfere with the assay and suppress or enhance the analytical signal, particularly in mass spectrometry-based methods.

  • Interconversion of Folates: Folate vitamers can interconvert during sample preparation and analysis, making it difficult to accurately quantify the native DHFA concentration.[4]

Q2: Which analytical methods are most suitable for DHFA quantification?

A2: The choice of method depends on the required sensitivity, specificity, and available instrumentation. The most common methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity and specificity, allowing for the simultaneous measurement of multiple folate vitamers.[4][5][6]

  • Enzyme-Based Assays: These assays typically involve the use of dihydrofolate reductase (DHFR), the enzyme that converts DHFA to tetrahydrofolate (THF). The reaction can be monitored spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can be used to measure the THF product of the DHFR reaction, offering a sensitive alternative to spectrophotometric assays.[10][11]

Q3: How should I prepare and store my biological samples to ensure DHFA stability?

A3: Proper sample handling is critical for accurate DHFA measurement.

  • Collection: When collecting blood samples, it is important to minimize hemolysis, as red blood cells have a high concentration of folates which can lead to erroneously elevated plasma or serum measurements.[12]

  • Stabilization: Samples should be protected from light and heat. The addition of antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the collection and extraction buffers is crucial to prevent oxidation.[3]

  • Storage: Samples should be processed as quickly as possible. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[2][3] Aliquoting samples before freezing can help to avoid repeated freeze-thaw cycles.[13]

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal for DHFA DHFA degradation during sample preparation.Ensure the use of fresh antioxidant solutions (e.g., ascorbic acid, DTT) in all buffers. Keep samples on ice and protected from light throughout the process.[3]
Poor extraction recovery.Optimize the solid-phase extraction (SPE) or protein precipitation protocol. Anion exchange SPE is commonly used for folate extraction from plasma and whole blood.[4]
Matrix effects causing ion suppression.Use a stable isotope-labeled internal standard for DHFA to compensate for matrix effects.[4] Develop a more effective sample clean-up procedure or adjust chromatographic conditions to separate DHFA from interfering compounds.
High Background or Interference Co-elution of isobaric compounds.Optimize the chromatographic separation to resolve the interfering peaks from the DHFA peak. Use a high-resolution mass spectrometer if available.
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all labware. Analyze blank samples to identify sources of contamination.
Poor Peak Shape Inappropriate mobile phase composition.Adjust the mobile phase pH and organic solvent gradient. Formic acid is often added to the mobile phase to improve peak shape.[1][4]
Column degradation.Use a guard column to protect the analytical column. Replace the column if it is old or has been used extensively.
Enzyme-Based Assay Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No or Low Enzyme Activity Inactive DHFR enzyme.Ensure the enzyme is stored correctly at -20°C in a glycerol-containing buffer.[8] Avoid repeated freeze-thaw cycles.[14] Test the enzyme activity with a positive control.
Incorrect buffer pH.The optimal pH for DHFR activity is typically around 6.5-7.5.[11][15] Prepare fresh buffer and verify the pH.
Presence of inhibitors in the sample.Some drugs (e.g., methotrexate) and endogenous compounds can inhibit DHFR.[7] Include an inhibition control in your experiment. Sample dilution may help to reduce inhibitor concentration.
High Background Absorbance Non-specific NADPH oxidation.Run a blank reaction without the DHFR enzyme or without the DHFA substrate to measure the rate of non-specific NADPH oxidation and subtract it from the sample reading.[3]
Turbidity of the sample.Centrifuge the sample to remove any particulate matter before adding it to the reaction mixture.
Non-linear Reaction Rate Substrate or enzyme concentration is too high.Dilute the sample or enzyme to ensure the reaction rate is within the linear range of the assay.[7]
Substrate inhibition.At high concentrations, DHFA can cause substrate inhibition of DHFR. Perform the assay at optimal substrate concentrations.[10]

Experimental Protocols

Detailed Protocol 1: LC-MS/MS for DHFA in Human Plasma

This protocol is a synthesized example based on common practices in the field.[4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen plasma samples on ice, protected from light.

  • To 200 µL of plasma, add 20 µL of an antioxidant solution (e.g., 1% ascorbic acid with 0.1% DTT in water) and 20 µL of an internal standard solution (e.g., ¹³C₅-labeled DHFA).

  • Vortex briefly and let stand for 5 minutes on ice.

  • Perform protein precipitation by adding 400 µL of cold methanol (B129727). Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto an anion exchange SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with water followed by a low-concentration organic wash.

  • Elute the folates with a higher ionic strength or more acidic elution buffer (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: A gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for DHFA and its internal standard.

Detailed Protocol 2: DHFR Enzyme Assay in Tissue Homogenate

This protocol is a synthesized example based on established methods.[7][15]

1. Reagent Preparation

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5.[15]

  • NADPH Solution: Prepare a fresh 0.11 mM solution of NADPH in the assay buffer.[15]

  • DHFA Solution: Prepare a fresh 2.3 mM solution of DHFA in the assay buffer immediately before use. This solution is unstable.[15]

  • Tissue Homogenate: Homogenize the tissue on ice in a suitable buffer (e.g., 0.2 M Tris-HCl, pH 7.6, containing 10 mM DTT). Centrifuge at 100,000 x g for 60 minutes at 4°C and use the supernatant.[3]

2. Assay Procedure

  • Set up a spectrophotometer to measure absorbance at 340 nm at 25°C.

  • In a cuvette, mix 3.0 mL of the NADPH solution and 0.10 mL of the tissue homogenate (diluted if necessary).

  • Monitor the baseline absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding 0.10 mL of the DHFA solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the maximum linear rate of absorbance decrease (ΔA340/min).

  • Run a blank reaction without the tissue homogenate to correct for any non-enzymatic degradation of NADPH.

3. Calculation of DHFR Activity

The activity of DHFR in the sample can be calculated using the following formula:

Units/mL enzyme = (ΔA340/min_sample - ΔA340/min_blank) * Total Volume / (12.3 * Sample Volume)

Where 12.3 is the millimolar extinction coefficient for NADPH at 340 nm.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of different methods for DHFA measurement.

Table 1: Performance of LC-MS/MS Methods for Folate Analysis

ParameterMethod 1 (Serum)[6]Method 2 (Plasma)[4]Method 3 (Plasma)[16][17]
Limit of Detection (LOD) ≤0.3 nmol/LNot specified425 pmol/L (for THF)
Lower Limit of Quantitation (LLOQ) pg/mL levels[5]0.5 ng/mL1250 pmol/L (for THF)
Linearity (r²) >0.98>0.98Not specified
Recovery 91.7-108%Not specified>97%
Precision (RSD) 2.8-11.4%Not specified3.7-6.5% (intraday)

Table 2: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

Substrate Enzyme Source Km Vmax Reference
This compoundRecombinant Human4.5 ± 0.8 µmol/L999.7 ± 74.2 nmol/min/µg[11]
Folic AcidRecombinant Human28.8 ± 5.3 µmol/L2.5 ± 0.2 nmol/min/µg[11]
This compoundHuman Liver0.05 µMNot specified[10]

Visualizations

Folate_Metabolism cluster_one_carbon One-Carbon Metabolism FA Folic Acid (FA) DHF This compound (DHF) FA->DHF NADPH -> NADP+ THF Tetrahydrofolic Acid (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF dTMP dTMP Methylene_THF->dTMP Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine dUMP dUMP DHFR DHFR DHFR->FA DHFR->DHF SHMT SHMT SHMT->Serine MTHFR MTHFR MTHFR->Methylene_THF MS MS MS->Homocysteine TS TS TS->dUMP

Caption: Simplified diagram of the folate metabolic pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard & Antioxidant Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (LC) Separation Reconstitute->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: General workflow for DHFA measurement by LC-MS/MS.

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, NADPH, and Sample Start->Prepare_Reagents Pre_Incubate Pre-incubate Sample and NADPH in Cuvette Prepare_Reagents->Pre_Incubate Measure_Baseline Measure Baseline Absorbance at 340 nm Pre_Incubate->Measure_Baseline Add_Substrate Initiate Reaction by Adding DHFA Measure_Baseline->Add_Substrate Monitor_Reaction Monitor Decrease in Absorbance at 340 nm Add_Substrate->Monitor_Reaction Calculate_Rate Calculate Reaction Rate (ΔA340/min) Monitor_Reaction->Calculate_Rate End End Calculate_Rate->End

Caption: Workflow for a DHFR enzyme activity assay.

References

Technical Support Center: Dihydrofolic Acid in High-Throughput Screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dihydrofolic acid (DHF) in high-throughput screening (HTS) assays. Our goal is to help you minimize variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHF), and what is its role in HTS?

A1: this compound is a derivative of folic acid (vitamin B9). In a biological context, it is the substrate for the enzyme dihydrofolate reductase (DHFR), which converts DHF to tetrahydrofolic acid (THF).[1] THF is an essential cofactor for the synthesis of nucleotides and amino acids. In HTS, DHF is primarily used as a substrate in assays designed to screen for inhibitors of DHFR, a well-established target for therapeutic drugs in areas like oncology and infectious diseases.[2][3]

Q2: Why is variability a significant concern in HTS assays using DHF?

A2: Variability in HTS assays using DHF can arise from several factors, with the primary concern being the inherent instability of DHF solutions.[2] DHF is susceptible to oxidation, which can lead to a decrease in the effective substrate concentration over the course of an experiment, resulting in inconsistent enzyme kinetics and a high degree of signal variability. Other general sources of HTS variability, such as pipetting errors, plate effects, and reagent instability, also contribute to this challenge.[4][5]

Q3: How can I ensure the quality and stability of my this compound solution?

A3: Due to its limited stability, it is crucial to handle DHF with care. Technical bulletins recommend preparing DHF stock solutions fresh for each experiment.[6] If storage is necessary, aliquots of a 10 mM stock solution in assay buffer (pH 7.5) can be stored at -20°C for a maximum of five days.[2] Thawed solutions should be used the same day and any unused portion discarded.[2] Protecting DHF solutions from light is also recommended to prevent degradation.[6]

Q4: What are the optimal storage conditions for other key reagents in a DHFR assay?

A4: Proper storage of all reagents is critical for assay consistency. Here are some general guidelines:

  • DHFR Enzyme: Store at -20°C in a glycerol-containing buffer to prevent damage from freeze-thaw cycles.[6]

  • NADPH: Prepare stock solutions, aliquot, and store at -20°C for up to one month.[2]

  • Assay Buffer: The concentrated stock (e.g., 10x) can be stored at 2-8°C, while the 1x working solution should be kept at room temperature.[2]

Q5: What are common interfering substances in DHFR HTS assays?

A5: Certain compounds can interfere with the assay chemistry, leading to false positives or negatives. For example, compounds that absorb light at 340 nm can interfere with spectrophotometric assays that measure NADPH consumption.[7] Additionally, some solvents used to dissolve test compounds, such as DMSO, can inhibit DHFR activity at certain concentrations.[2] It is recommended to perform counter-screens to identify and exclude interfering compounds.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability or Inconsistent Results Across Plates
Potential Cause Recommended Solution
DHF Degradation Prepare fresh DHF solution for each plate or experiment. Avoid repeated freeze-thaw cycles. Protect the solution from light and air exposure.[2]
Inconsistent Pipetting Use calibrated and automated liquid handlers for precise and consistent dispensing. Ensure proper mixing of all reagents.[4]
Plate Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or media to create a humidity barrier.[8]
Incubation Time Variability Ensure a standardized and consistent incubation time for all plates in the screen. Use automated systems to manage plate handling and timing.[9]
Issue 2: Low Signal-to-Background Ratio or Weak Assay Signal
Potential Cause Recommended Solution
Suboptimal Reagent Concentration Titrate the concentrations of DHF, NADPH, and the DHFR enzyme to determine the optimal conditions for your specific assay.[7]
Inactive Enzyme Verify the activity of your DHFR enzyme stock. If necessary, use a fresh batch of enzyme. Ensure proper storage conditions have been maintained.[6]
Incorrect Buffer pH Confirm that the pH of the assay buffer is optimal for DHFR activity (typically around pH 7.4-7.5).[2]
Issue 3: High Rate of False Positives
Potential Cause Recommended Solution
Compound Interference Screen compounds in a counter-assay without the DHFR enzyme to identify compounds that interfere with the detection method (e.g., autofluorescence or absorbance).[1]
Compound Aggregation Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to prevent the formation of compound aggregates, which can lead to non-specific inhibition.
Reactive Compounds Be aware of known promiscuous inhibitor substructures in your compound library that may lead to non-specific activity.

Quantitative Data Summary

The quality of an HTS assay is often assessed using statistical parameters. The following table provides typical acceptable values for key metrics in DHFR assays.

Parameter Description Acceptable Range Reference
Z'-factor A measure of assay quality that reflects the separation between the high and low controls.> 0.5[10]
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited reaction to the signal from the background or fully inhibited reaction.> 10[10]
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean.< 20%[11]

Experimental Protocols

Protocol 1: Preparation of this compound (DHF) Stock Solution

Objective: To prepare a fresh and stable DHF stock solution for use in DHFR HTS assays.

Materials:

  • This compound powder

  • 10x Assay Buffer (e.g., 500 mM Potassium Phosphate, pH 7.5)

  • Ultrapure water

  • Calibrated pipettes and sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare 1x Assay Buffer: Dilute the 10x Assay Buffer to a 1x concentration with ultrapure water.

  • Weigh DHF: In a light-protected microcentrifuge tube, accurately weigh the required amount of DHF powder.

  • Dissolve DHF: Add the appropriate volume of 1x Assay Buffer to the DHF powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mix Thoroughly: Vortex the solution until the DHF is completely dissolved. To facilitate dissolution, brief sonication can be applied.

  • Use Immediately: It is highly recommended to use the DHF solution immediately after preparation.

  • Short-term Storage (if necessary): If immediate use is not possible, aliquot the stock solution into single-use, light-protected tubes and store at -20°C for no longer than five days. Avoid repeated freeze-thaw cycles. Discard any unused thawed solution.[2]

Mandatory Visualizations

G Workflow for Reducing Variability in DHFR HTS Assays cluster_pre Pre-Assay Preparation cluster_assay Assay Execution cluster_post Post-Assay Analysis Reagent_QC Reagent Quality Control Fresh_DHF Prepare Fresh DHF Solution Reagent_QC->Fresh_DHF Buffer_Prep Prepare 1x Assay Buffer (pH 7.5) Automated_Dispensing Automated Liquid Handling Fresh_DHF->Automated_Dispensing Enzyme_Prep Thaw Enzyme on Ice Buffer_Prep->Automated_Dispensing Enzyme_Prep->Automated_Dispensing Plate_Layout Standardized Plate Layout (Avoid Edge Wells) Automated_Dispensing->Plate_Layout Incubation Consistent Incubation (Time and Temperature) Plate_Layout->Incubation Signal_Reading Plate Reading Incubation->Signal_Reading Data_QC Data Quality Control (Z', S/B, %CV) Signal_Reading->Data_QC Normalization Data Normalization Data_QC->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification

Caption: A workflow diagram illustrating key steps to minimize variability.

G Troubleshooting High Variability in DHFR Assays node_sol node_sol Start High Variability Observed? Check_DHF Is DHF Solution Freshly Prepared? Start->Check_DHF Check_Reagents Are Other Reagents Within Stability Limits? Check_DHF->Check_Reagents Yes Sol_DHF Prepare Fresh DHF Immediately Before Use Check_DHF->Sol_DHF No Check_Dispensing Is Liquid Handling Automated & Calibrated? Check_Reagents->Check_Dispensing Yes Sol_Reagents Use Fresh Aliquots of Enzyme and NADPH Check_Reagents->Sol_Reagents No Check_Plates Are Plate Edge Effects Controlled? Check_Dispensing->Check_Plates Yes Sol_Dispensing Calibrate Pipettes/ Use Automated Dispenser Check_Dispensing->Sol_Dispensing No Check_Controls Are Control Values (Z', S/B, %CV) Acceptable? Check_Plates->Check_Controls Yes Sol_Plates Avoid Outer Wells or Use Sealing Mats Check_Plates->Sol_Plates No Sol_Controls Review Assay Protocol and Re-optimize Check_Controls->Sol_Controls No End Variability Reduced Check_Controls->End Yes Sol_DHF->End Sol_Reagents->End Sol_Dispensing->End Sol_Plates->End Sol_Controls->End

Caption: A decision tree for troubleshooting high variability in DHFR assays.

References

Impact of pH and temperature on dihydrofolic acid-dependent reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on dihydrofolic acid-dependent reactions, with a primary focus on the enzyme Dihydrofolate Reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction catalyzed by Dihydrofolate Reductase (DHFR)?

A1: Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) as an electron donor.[1][2] THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell growth and proliferation.[1][2]

Q2: How do pH and temperature generally affect DHFR activity?

A2: Both pH and temperature are critical parameters that significantly influence the rate of DHFR-catalyzed reactions. Enzyme activity is typically optimal within a specific pH and temperature range, which can vary depending on the source of the enzyme (e.g., bacterial, human). Deviations from these optimal conditions can lead to a decrease in or complete loss of enzyme activity due to changes in the enzyme's conformation, the ionization state of catalytic residues, or the stability of the substrates.

Q3: What is the optimal pH for DHFR activity?

A3: The optimal pH for DHFR activity varies between species. Bacterial DHFRs generally exhibit optimal activity in a pH range of 6.0 to 7.0.[3] For instance, E. coli DHFR activity is pH-independent below pH 7.0, while S. pneumoniae DHFR shows maximum activity around pH 7.0.[3] In contrast, DHFR from mammalian sources can have a more acidic optimal pH, sometimes between 4.5 and 5.5.[3] For human DHFR, a single ionizing residue at the active site with a pK value of around 5.6 needs to be protonated for catalysis.[4]

Q4: What is the optimal temperature for DHFR activity?

A4: The optimal temperature for DHFR activity also depends on the organism from which it is derived. Enzymes from mesophilic organisms, like E. coli, typically function well at temperatures around 25-37°C. For example, a study on R67 DHFR showed temperature-dependent activity between 20 to 50°C.[5] Enzymes from thermophilic organisms, such as Bacillus stearothermophilus, are stable and active at much higher temperatures, with a melting temperature of 67°C.[6]

Q5: How stable are the substrates, this compound (DHF) and NADPH, under different pH and temperature conditions?

A5: Both DHF and NADPH are susceptible to degradation, which can significantly impact experimental results.

  • NADPH: NADPH is particularly unstable in acidic conditions (pH < 7.4) and at elevated temperatures.[7][8][9] For instance, at 41°C, half of the NADPH can degrade in about an hour.[10] It is most stable at a slightly alkaline pH of 8.0-9.0.[10][11] Phosphate and acetate (B1210297) buffers can also accelerate its degradation.[7][8]

  • This compound (DHF): DHF is also prone to degradation, especially at low pH.[12] It is recommended to prepare DHF solutions fresh for each experiment.

Data Presentation

Table 1: Optimal pH and Temperature for DHFR from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference(s)
Escherichia coli (EcDHFR)~6.0 - 7.0Not specified, assays often at 25°C[3]
Streptococcus pneumoniae (spDHFR)~7.0Not specified, assays often at 25°C[3]
Mycobacterium tuberculosis (MtDHFR)~7.0Not specified, assays often at 25°C[13]
HumanAcidic pKa of ~5.6 is criticalNot specified, assays often at 27°C or 37°C[4][14]
Thermotoga maritima (TmDHFR)Apparent pKa of 5.83Thermophilic[15]
Schizosaccharomyces pombe (SmDHFR)~5.0~37[16]

Table 2: Stability of NADPH under Various Conditions

ConditionParameterObservationHalf-life / Degradation RateReference(s)
Temperature 19°C-> 8 hours[10]
37°CSignificant degradation~ 1 hour[10]
41°CRapid degradation~ 1 hour[10]
pH Acidic (< 7.4)Rapid loss of NADPHAt pH ~3 and 30°C, pseudo-first-order rate constant is 0.5 min⁻¹[10]
Neutral (pH 7)Moderate stabilityAt pH 7 and 30°C, the rate constant is 10⁻³ min⁻¹[10]
Alkaline (pH 8-10)Increased stabilityAt pH 10 and 30°C, the rate constant is 10⁻⁵ min⁻¹[10]
Buffer Phosphate and AcetateAccelerate degradation-[7][8]
Tris-HCl (e.g., 10 mM, pH 8)Recommended for stability-[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no DHFR activity 1. Degraded NADPH: NADPH is unstable in acidic pH and at room temperature.1. Prepare NADPH stock solution fresh in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).[7][10] Aliquot and store at -80°C.[7] Keep on ice during use.
2. Degraded DHF: DHF is also unstable.2. Prepare DHF solution fresh for each experiment.[17] Store protected from light.[18]
3. Suboptimal pH of assay buffer: DHFR activity is highly pH-dependent.3. Verify the pH of your assay buffer and ensure it is within the optimal range for your specific DHFR enzyme (see Table 1).
4. Suboptimal temperature: Extreme temperatures can denature the enzyme.4. Ensure the assay is performed at the optimal temperature for your DHFR. Avoid temperatures that could lead to enzyme instability.
5. Inactive enzyme: Improper storage or handling may have inactivated the enzyme.5. Store the enzyme according to the manufacturer's instructions, typically at -20°C or -80°C in a glycerol-containing buffer.[17] Avoid repeated freeze-thaw cycles.[18]
High background signal (NADPH oxidation without enzyme) 1. Contaminants in reagents: Other components in the reaction mixture may be oxidizing NADPH.1. Run a control reaction without the enzyme to measure the background rate of NADPH oxidation. Subtract this rate from your experimental values.
2. Instability of NADPH in the assay buffer: The buffer composition may be contributing to NADPH degradation.2. Test the stability of NADPH in your assay buffer over the time course of the experiment. Consider using a Tris-based buffer if you are using phosphate or acetate.[7]
Inconsistent results between replicates 1. Inaccurate pipetting: Small volumes of concentrated reagents can be difficult to pipette accurately.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes to minimize pipetting errors.
2. Temperature fluctuations: Inconsistent temperature control can affect reaction rates.2. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay.[14]
3. Variable reagent stability: Thawing and refreezing of stocks can lead to degradation.3. Prepare single-use aliquots of your reagents, especially NADPH and DHF.[11]

Experimental Protocols

Standard DHFR Activity Assay (Spectrophotometric)

This protocol is a general guideline for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • DHFR enzyme

  • This compound (DHF)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 50 mM 2-mercaptoethanol)[14]

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH (e.g., 20 mM) in an alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).[7] Aliquot and store at -80°C.

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer. This should be prepared fresh.

    • Prepare the assay buffer and bring it to the desired temperature.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at the desired temperature (e.g., 27°C).[14]

    • In a quartz cuvette, prepare the reaction mixture by adding the assay buffer, NADPH to a final concentration of 0.1 mM, and the DHFR enzyme.[14] The total volume is typically 1 ml.

    • Mix gently by inverting the cuvette.

  • Baseline Measurement:

    • Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for a few minutes to establish a stable baseline. This will account for any non-enzymatic oxidation of NADPH.[14]

  • Initiation of Reaction:

    • To initiate the reaction, add DHF to a final concentration of 60 µM (or as desired for your experiment).[14]

    • Quickly mix the contents of the cuvette by inverting it.

  • Data Acquisition:

    • Immediately start recording the absorbance at 340 nm over time (e.g., every 15 seconds for 2.5-5 minutes).[19] A linear decrease in absorbance should be observed.

  • Calculation of Activity:

    • Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[10]

    • One unit of DHFR activity is often defined as the amount of enzyme that oxidizes 1.0 µmol of NADPH per minute under the specified conditions.[20]

Visualizations

DHFR_Reaction_Pathway cluster_reactants Reactants cluster_products Products DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH + H+ NADPH->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP

Caption: The reaction pathway of Dihydrofolate Reductase (DHFR).

Troubleshooting_Workflow Start Low or No DHFR Activity Check_NADPH Is NADPH solution fresh and stored properly (pH 8, -80°C)? Start->Check_NADPH Prepare_NADPH Prepare fresh NADPH in alkaline buffer. Re-run assay. Check_NADPH->Prepare_NADPH No Check_DHF Is DHF solution fresh? Check_NADPH->Check_DHF Yes Prepare_NADPH->Check_DHF Prepare_DHF Prepare fresh DHF. Re-run assay. Check_DHF->Prepare_DHF No Check_pH_Temp Is assay buffer pH and temperature optimal for the enzyme? Check_DHF->Check_pH_Temp Yes Prepare_DHF->Check_pH_Temp Adjust_Conditions Adjust pH and/or temperature. Re-run assay. Check_pH_Temp->Adjust_Conditions No Check_Enzyme Is the enzyme active? Check_pH_Temp->Check_Enzyme Yes Adjust_Conditions->Check_Enzyme New_Enzyme Use a new aliquot of enzyme or a new batch. Check_Enzyme->New_Enzyme No Success Problem Solved Check_Enzyme->Success Yes New_Enzyme->Success

Caption: A logical workflow for troubleshooting low DHFR activity.

pH_Temp_Activity_Relationship cluster_pH Effect of pH cluster_Temp Effect of Temperature Low_pH Low pH (Acidic) Optimal_pH Optimal pH Low_pH->Optimal_pH Increasing Activity High_pH High pH (Alkaline) Optimal_pH->High_pH Decreasing Activity Enzyme_Activity Enzyme Activity Optimal_pH->Enzyme_Activity Low_Temp Low Temperature Optimal_Temp Optimal Temperature Low_Temp->Optimal_Temp Increasing Activity High_Temp High Temperature (Denaturation) Optimal_Temp->High_Temp Decreasing Activity Optimal_Temp->Enzyme_Activity

Caption: The relationship between pH, temperature, and enzyme activity.

References

Technical Support Center: Synthetic Dihydrofolic Acid (DHFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic dihydrofolic acid (DHFA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving DHFA.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical and chemical properties of synthetic this compound (DHFA) that I should be aware of?

A1: Synthetic DHFA is a sensitive compound with several properties that require careful handling. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Additionally, it is sensitive to both light and air, which can lead to degradation.[1] For optimal stability, it should be stored in a tightly sealed container, protected from light, and at low temperatures, typically -20°C or colder.[2]

Q2: I'm having trouble dissolving my synthetic DHFA powder in a neutral aqueous buffer. What is the recommended procedure?

A2: This is a common issue as DHFA has very low solubility in neutral aqueous solutions. To overcome this, it is recommended to first prepare a concentrated stock solution in a dilute alkaline solution, such as 0.1 M NaOH, or in an organic solvent like anhydrous Dimethyl Sulfoxide (DMSO).[3] From this stock solution, you can then make further dilutions into your desired aqueous buffer to reach the final experimental concentration. When dissolving, ultrasonication may also aid in the process.[2]

Q3: My DHFA solution turned cloudy or formed a precipitate after diluting the DMSO stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution indicates that the final concentration of DHFA in the aqueous buffer is above its solubility limit. To prevent this, you can try the following:

  • Use a more dilute stock solution.

  • Add the stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This helps in rapid and uniform dispersion.

  • If your experimental conditions permit, slightly increasing the pH of the final aqueous buffer can enhance the solubility of DHFA.[3]

Q4: I've noticed a change in the color of my DHFA solution and am getting inconsistent experimental results. What could be the cause?

A4: A change in color and inconsistent results are often signs of DHFA degradation. DHFA is unstable in solution, particularly when exposed to light and oxygen.[3] It is highly recommended to prepare DHFA solutions fresh before each experiment. To minimize degradation, use deoxygenated (degassed) water for preparing buffers and protect the solution from light at all times. For instance, a 1 mM solution of DHFA can degrade by approximately 4% within 20 minutes and by 20% after two hours at room temperature.[2]

Q5: What are the common impurities found in commercial synthetic DHFA preparations?

A5: Commercial preparations of synthetic DHFA can sometimes be contaminated with folic acid and/or tetrahydrofolate (THF).[1] The presence of folic acid can act as an inhibitor in enzymatic assays involving dihydrofolate reductase (DHFR).[1] Therefore, using highly purified DHFA is crucial for obtaining accurate and reproducible results.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Inaccurate or non-reproducible results in DHFR assays 1. DHFA Degradation: DHFA in solution is unstable.[2][3] 2. Impure DHFA: Contamination with folic acid can inhibit DHFR activity.[1] 3. Incorrect DHFA Concentration: Inaccurate weighing of the hygroscopic powder or incomplete dissolution.1. Prepare DHFA solutions fresh for each experiment and protect them from light.[3] 2. Use highly purified DHFA. Verify the purity of your DHFA lot using HPLC. 3. Weigh DHFA in a controlled environment to minimize moisture absorption. Ensure complete dissolution before use.
DHFA powder is clumpy and difficult to weigh accurately Hygroscopic Nature: The powder has absorbed moisture from the air.[1][2]Handle the powder in a dry environment, such as a glove box with low humidity. Store the vial tightly sealed with a desiccant.
Variable enzyme kinetics observed Solvent Effects: Some organic solvents used to dissolve DHFA can inhibit enzyme activity. For example, DMSO is known to inhibit DHFR at certain concentrations.If using an organic solvent for the stock solution, ensure the final concentration in the assay is minimal (e.g., <1% for DMSO) and run appropriate solvent controls.
Baseline drift in spectrophotometric assays Non-specific NADPH Oxidation: In crude cell or tissue extracts, other enzymes may oxidize NADPH, interfering with the assay that monitors NADPH consumption.[1]Consider using an HPLC-based assay that directly measures the formation of the product, tetrahydrofolate (THF), which is more specific.[1]

Quantitative Data Summary

Table 1: Purity and Stability of Synthetic this compound

ParameterTypical Value/RecommendationSource
Purity (HPLC) 90-95%[2]
Storage (Powder) -20°C or colder, in a tightly closed vial, protected from light.[2]
Storage (Solution) Prepare fresh. If necessary, store aliquots at -70°C, protected from light. Avoid repeat freeze-thaw cycles.[3]
Solution Stability (1 mM in water) ~4% degradation after 20 minutes; ~20% degradation after 2 hours at room temperature.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of synthetic DHFA.

Materials:

  • Synthetic this compound (DHFA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 0.1 M Sodium Hydroxide (NaOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate the DHFA vial to room temperature before opening to minimize moisture condensation.

  • In a controlled environment with low humidity, weigh the desired amount of DHFA powder and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or 0.1 M NaOH to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure all the solid has dissolved. If necessary, brief sonication can be applied.

  • If not for immediate use, aliquot the stock solution into smaller volumes in light-protecting tubes and store at -70°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a synthetic DHFA sample and identify potential contaminants like folic acid.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Phosphate buffer (e.g., 25 mM Na2HPO4, pH 7.5)

  • Mobile Phase B: Methanol or Acetonitrile

  • DHFA sample

  • Folic acid standard

  • Degassed water

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Prepare a standard solution of folic acid and a sample solution of your synthetic DHFA in the mobile phase or a suitable solvent. It is crucial to prepare these solutions fresh and protect them from light.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase composition (e.g., a high percentage of Mobile Phase A).

  • Set the UV detector to a wavelength suitable for detecting both DHFA and folic acid (e.g., 280 nm).

  • Inject the folic acid standard to determine its retention time.

  • Inject the DHFA sample.

  • Run a gradient elution by gradually increasing the percentage of Mobile Phase B to separate DHFA from potential impurities.

  • Analyze the resulting chromatogram. The purity of DHFA can be calculated based on the area of the DHFA peak relative to the total area of all peaks. Compare the retention times of any impurity peaks with that of the folic acid standard to identify contamination.

Visualizations

Folate_Metabolism_Pathway Folic_Acid Folic Acid (Synthetic) DHFA This compound (DHFA) Folic_Acid->DHFA DHFR THFA Tetrahydrofolic Acid (THF) DHFA->THFA DHFR (NADPH -> NADP+) One_Carbon_Derivatives THF One-Carbon Derivatives THFA->One_Carbon_Derivatives Purine_Synthesis Purine Synthesis One_Carbon_Derivatives->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Derivatives->Thymidylate_Synthesis DHFA_QC_Workflow Start Receive Synthetic DHFA Lot Visual_Inspection Visual Inspection (Color, Appearance) Start->Visual_Inspection Solubility_Test Solubility Test (Alkaline Buffer / DMSO) Visual_Inspection->Solubility_Test Purity_Analysis Purity Analysis (HPLC) Solubility_Test->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spec / NMR) Purity_Analysis->Identity_Confirmation Decision Accept or Reject Lot? Identity_Confirmation->Decision Use_in_Experiment Use in Experiments Decision->Use_in_Experiment Purity & Identity Confirmed Reject Reject Lot Decision->Reject Fails QC

References

Validation & Comparative

A Comparative Guide to the Efficacy of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various dihydrofolate reductase (DHFR) inhibitors, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating and selecting appropriate inhibitors for their specific applications, whether in anticancer or antimicrobial research.

Introduction to DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[1][2] The inhibition of DHFR disrupts these vital biosynthetic pathways, ultimately leading to cell death. This mechanism makes DHFR a prime target for the development of therapeutic agents against cancer and infectious diseases.[3][4][5]

DHFR inhibitors can be broadly categorized into two classes: classical and non-classical antifolates. Classical antifolates, such as methotrexate, are structurally similar to folic acid and are actively transported into cells. Non-classical antifolates, like trimethoprim (B1683648) and pyrimethamine, are more lipophilic and can diffuse into cells passively.[6] The efficacy of these inhibitors often depends on their selectivity for the target organism's DHFR over the human enzyme, which is a critical factor in minimizing host toxicity, particularly for antimicrobial agents.[1][7]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of a selection of DHFR inhibitors against various targets, including enzymes from different species and whole cells (both cancerous and microbial). The data is presented as half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and minimum inhibitory concentration (MIC) values.

Table 1: Inhibitory Activity against DHFR Enzymes

InhibitorTarget DHFRIC50 (nM)Ki (nM)Reference(s)
Methotrexate Human4.740.002 - 0.71[4][6]
S. aureus (TMP-sensitive)-0.71[6]
S. aureus (TMP-resistant, DfrG)-1.8[6]
S. aureus (TMP-resistant, DfrK)-2.47[6]
S. aureus (TMP-resistant, DfrA)-0.38[6]
M. tuberculosis16,000 ± 3,000-[8]
Bovine Liver4-[4]
Trimethoprim S. aureus (TMP-sensitive)--[6]
S. aureus (TMP-resistant, DfrG)-31,000[6]
S. aureus (TMP-resistant, DfrK)-4,260[6]
S. aureus (TMP-resistant, DfrA)-820[6]
M. tuberculosis16,500 ± 2,500-[8]
Pralatrexate Human--[9]
Pyrimethamine P. falciparum (Susceptible)--[4]
Cycloguanil P. falciparum (Susceptible)--[10]
Iclaprim S. aureus (TMP-sensitive)--[6]
S. aureus (TMP-resistant, DfrG)-1,350[6]
S. aureus (TMP-resistant, DfrK)-221[6]
S. aureus (TMP-resistant, DfrA)-90[6]
Compound 4 (Benzodiazepine derivative) Bovine Liver4-[4]
Compound 2 (Thiazole derivative) Bovine Liver60-[4]
DHFR-IN-4 Human123-[11]

Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.

Table 2: Efficacy against Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference(s)
Methotrexate HL-60Leukemia0.46 - 0.59[4]
HeLaCervical Cancer0.46 - 0.59[4]
A549Lung Cancer0.46 - 0.59[4]
HepG2Liver Cancer3.21[4]
Pralatrexate H2052Mesothelioma0.000625[12]
Pemetrexed H2052Mesothelioma-[12]
Compound 20 (Benzenesulfonamide derivative) HepG2Liver Cancer1.38 - 39.70[4]
DHFR-IN-4 Various--[11]

Table 3: Efficacy against Microbial Pathogens (MIC in µg/mL)

InhibitorOrganismMIC (µg/mL)Reference(s)
Trimethoprim S. aureus (TMP-sensitive, ATCC43300)0.312[6]
S. aureus (TMP-resistant, UCH115, dfrA)250[6]
S. aureus (TMP-resistant, UCH121, dfrG)>1000[6]
S. aureus (TMP-resistant, HH1184, dfrK)>1000[6]
Iclaprim S. aureus (TMP-sensitive, ATCC43300)0.040[6]
S. aureus (TMP-resistant, UCH115, dfrA)64[6]
S. aureus (TMP-resistant, UCH121, dfrG)>250[6]
S. aureus (TMP-resistant, HH1184, dfrK)>250[6]
Compound 1 (Pyridine derivative) MRSA (F98Y and F98I mutants)2.5[13]
CTh3 (Caffeic acid derivative) S. aureus5 (µM)[14]
CTh4 (Caffeic acid derivative) E. coli5 (µM)[14]
P. aeruginosa5 (µM)[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DHFR by monitoring the oxidation of NADPH.

Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor, which is oxidized to NADP+ in the process. The decrease in absorbance at 340 nm, characteristic of NADPH, is monitored over time to determine the enzyme's activity. The presence of a DHFR inhibitor will slow down the rate of NADPH oxidation.[15][16]

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[15]

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test inhibitor compound

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor in the assay buffer.

  • Reaction Mixture: In each well or cuvette, add the assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate or cuvettes for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the reaction by adding the DHF and NADPH solutions to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).[17]

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration. The percent inhibition is calculated relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test DHFR inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Drug Treatment: Treat the cells with a range of concentrations of the DHFR inhibitor. Include untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).[15][18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.[15]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the DHFR signaling pathway and a typical experimental workflow for evaluating DHFR inhibitors.

DHFR Signaling Pathway

DHFR_Pathway cluster_DHFR_cycle DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate AminoAcid Amino Acid Synthesis (e.g., Methionine) THF->AminoAcid NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition DNA DNA Synthesis Purine->DNA Thymidylate->DNA CellProliferation Cell Proliferation DNA->CellProliferation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay b1 Prepare Reagents (DHFR, DHF, NADPH, Inhibitor) b2 Dispense into 96-well Plate b1->b2 b3 Incubate and Initiate Reaction b2->b3 b4 Kinetic Absorbance Reading (340 nm) b3->b4 b5 Calculate IC50 Values b4->b5 hit_id Hit Identification b5->hit_id c1 Seed Cells in 96-well Plate c2 Treat with Inhibitor Concentrations c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Perform Viability Assay (e.g., MTT) c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate GI50/IC50 Values c5->c6 c6->hit_id start Start: Compound Library cluster_biochemical cluster_biochemical start->cluster_biochemical cluster_cell_based cluster_cell_based start->cluster_cell_based lead_opt Lead Optimization hit_id->lead_opt

References

Dihydrofolic Acid vs. Methotrexate: A Comparative Analysis of DHFR Substrate Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between dihydrofolate reductase (DHFR) and its substrates is critical. This guide provides an objective comparison of the natural substrate, dihydrofolic acid (DHF), and the widely used competitive inhibitor, methotrexate (B535133) (MTX), supported by experimental data and detailed protocols.

At the heart of cellular proliferation and survival lies the enzyme dihydrofolate reductase (DHFR), which catalyzes the reduction of this compound (DHF) to tetrahydrofolic acid (THF).[1][2] THF is a vital cofactor in the synthesis of purines, thymidylate, and several amino acids, making DHFR a crucial target in therapeutic interventions, particularly in cancer chemotherapy.[2][3][4] Methotrexate (MTX), a structural analog of DHF, acts as a potent competitive inhibitor of DHFR, effectively halting the production of THF and thereby arresting DNA synthesis and cell replication.[4][5][6] This guide delves into the comparative kinetics and mechanisms of DHF and MTX as they interact with DHFR.

Quantitative Comparison of DHFR Interaction

The interaction of DHF and MTX with DHFR can be quantitatively described by their kinetic parameters. DHF, as the natural substrate, is characterized by its Michaelis constant (Km) and catalytic rate (kcat), which reflect the enzyme's affinity and turnover rate, respectively. In contrast, methotrexate's potency is measured by its inhibition constant (Ki) or dissociation constant (Kd), indicating how tightly it binds to the enzyme.

ParameterMoleculeSpeciesValueReference
Km This compound (DHF)Drosophila melanogaster0.3 µM[7]
Escherichia coli0.22 µM[8]
Streptococcus pneumoniae4.4 µM[9]
kcat This compound (DHF)Escherichia coli (wild-type)11 s⁻¹[10]
Escherichia coli (modified)6.4 s⁻¹[8]
Streptococcus pneumoniae31.5 s⁻¹[9]
Human (mutant)Unaltered[11]
Ki/Kd Methotrexate (MTX)Human1.2 nM (Ki)[4]
Human (modified)9.5 nM (Kd)[4][12]
Drosophila melanogaster0.9 nM (Kd)[7]
Neisseria gonorrhoeae13 pM (Ki)[13]
Human (mutant L22F)88-fold increase vs WT (Ki)[14]

Note: Km and Ki/Kd values are measures of affinity, with lower values indicating tighter binding. kcat represents the turnover number of the enzyme.

Methotrexate consistently demonstrates a significantly higher affinity for DHFR than the natural substrate, DHF, with Ki and Kd values in the nanomolar to picomolar range, which is approximately 1,000 times greater than the affinity of DHF.[4][6] This high-affinity binding is the basis for its potent inhibitory effect.

Signaling Pathways and Mechanisms of Action

The interaction of DHF and MTX with DHFR has profound downstream effects on cellular metabolism.

Dihydrofolate Reductase (DHFR) Signaling Pathway

DHFR plays a central role in folate metabolism. It catalyzes the conversion of DHF to THF, which is then utilized in one-carbon transfer reactions essential for the synthesis of DNA, RNA, and proteins.[2][15]

DHFR_Pathway cluster_reaction DHFR Catalysis DHF This compound (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_RNA_Protein DNA, RNA & Protein Synthesis Nucleotide_Synthesis->DNA_RNA_Protein

Caption: The DHFR signaling pathway illustrating the conversion of DHF to THF.

Methotrexate's Inhibition of DHFR

Methotrexate competitively binds to the active site of DHFR, preventing the binding of DHF.[4][5][6] This blockade leads to a depletion of the intracellular THF pool, thereby inhibiting the synthesis of nucleotides and halting cell proliferation.[4][16] This cytotoxic effect is particularly pronounced in rapidly dividing cells, such as cancer cells.[4][16]

MTX_Inhibition DHF This compound (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Natural Substrate MTX Methotrexate (MTX) MTX->DHFR Competitive Inhibitor MTX->Inhibition THF Tetrahydrofolic Acid (THF) DHFR->THF Blocked Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cell_Replication Cell Replication Nucleotide_Synthesis->Cell_Replication

Caption: The inhibitory action of methotrexate on the DHFR pathway.

Experimental Protocols

Accurate determination of kinetic parameters is fundamental to understanding the interaction of substrates with DHFR. The following is a generalized protocol for a DHFR enzyme activity assay.

DHFR Enzyme Kinetics Assay Workflow

The activity of DHFR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[17][18][19][20][21]

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, DHFR, NADPH, DHF/MTX) Start->Prepare_Reagents Reaction_Mix Prepare Reaction Mixture (Buffer, DHFR, NADPH) Prepare_Reagents->Reaction_Mix Pre_Incubate Pre-incubate at Assay Temperature Reaction_Mix->Pre_Incubate Initiate_Reaction Initiate Reaction with DHF Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Monitor_Absorbance Data_Analysis Analyze Data (Calculate Initial Velocity) Monitor_Absorbance->Data_Analysis Determine_Parameters Determine Kinetic Parameters (Km, kcat, Ki) Data_Analysis->Determine_Parameters End End Determine_Parameters->End

Caption: A typical experimental workflow for a DHFR enzyme kinetics assay.

Detailed Methodology for DHFR Activity Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.[4]

  • DHFR Enzyme: Purified recombinant DHFR diluted to the desired concentration in assay buffer.[18]

  • NADPH Solution: Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer. The final concentration in the assay is typically around 100 µM.[4][9]

  • This compound (DHF) Solution: Prepare a fresh stock solution of DHF (e.g., 10 mM) in a suitable solvent.[4] Serial dilutions are made to achieve a range of final concentrations for Km determination.

  • Methotrexate (MTX) Solution: For inhibition studies, prepare a stock solution of MTX (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of inhibitor concentrations.[4]

2. Assay Procedure:

  • Set up a 96-well UV-transparent plate or quartz cuvettes.[18][20]

  • To each well/cuvette, add the assay buffer, DHFR enzyme, and NADPH solution. For inhibitor studies, also add the desired concentration of MTX.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the components to equilibrate.[9]

  • Initiate the reaction by adding the DHF solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm in a spectrophotometer capable of kinetic measurements.[17][18][19][20] Record data at regular intervals for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • For Km and kcat determination, plot the initial velocities against the corresponding DHF concentrations and fit the data to the Michaelis-Menten equation.

  • For Ki determination, perform the assay with varying concentrations of both DHF and MTX and analyze the data using appropriate models for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

This comprehensive guide provides a foundational understanding of the critical differences between this compound and methotrexate in their interaction with DHFR. The provided data and protocols serve as a valuable resource for researchers engaged in enzymology, drug discovery, and cancer biology.

References

A Comparative Guide to Dihydrofolic Acid Quantification: Introducing a Novel Electrochemical Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel electrochemical biosensor for the quantification of dihydrofolic acid (DHF) with established analytical methods. DHF is a critical intermediate in folate metabolism and the direct substrate for dihydrofolate reductase (DHFR), a key target for various therapeutic agents. Accurate DHF quantification is crucial for studying folate pathway dynamics, drug efficacy, and disease pathogenesis. This document outlines the principles, performance characteristics, and detailed protocols of the new biosensor alongside traditional enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics of the different DHF quantification methods, offering a clear comparison for researchers to select the most suitable technique for their specific needs.

FeatureNovel Electrochemical BiosensorEnzymatic Assay (Spectrophotometric)HPLC (UV/Electrochemical Detection)LC-MS/MS
Principle Amperometric detection of DHFR-catalyzed DHF reduction.Spectrophotometric measurement of NADPH consumption at 340 nm.Chromatographic separation followed by UV or electrochemical detection.Chromatographic separation followed by mass spectrometric detection.
Detection Limit 11.48 nM[1]~0.5 nmol (in-assay)[2]~1 nM (Electrochemical)[3]pg/mL range (sub-nanomolar)[4][5]
Linear Range 5 nM - 50 nM[1]Varies by kit, typically in the µM range.Varies, typically in the nM to µM range.Wide dynamic range, from pg/mL to ng/mL.[4][5]
Specificity High (enzyme-based)High (enzyme-based)Good, depends on chromatographic resolution.Very High (based on mass-to-charge ratio)
Throughput ModerateHigh (plate-based assays)[2][6][7]Low to ModerateModerate to High (with autosampler)
Sample Type Biological fluids (e.g., serum)Cell lysates, tissue homogenates, purified enzyme preps.[2][6]Plasma, tissue extracts.[8]Plasma, serum, cells, tissues.[4][5][9][10][11]
Instrumentation PotentiostatSpectrophotometer (plate reader)HPLC system with UV or ECD detectorLC-MS/MS system
Cost Potentially low-cost sensor, moderate instrument cost.Low to moderate.Moderate to high.High.

Experimental Protocols: A Detailed Look at the Methodologies

Novel Electrochemical Biosensor for DHF Quantification

This method utilizes a gold electrode modified with carbon nanotubes and titanium dioxide nanoparticles, on which dihydrofolate reductase (DHFR) is immobilized. The biosensor measures the current generated from the enzymatic reduction of DHF.[1]

Materials:

  • Gold Electrode (AuE)

  • Carboxylated multi-walled carbon nanotubes (c-MWCNTs)

  • Titanium dioxide nanoparticles (TiO2NPs)

  • Dihydrofolate reductase (DHFR)

  • Phosphate (B84403) buffer (pH 7.5)

  • Potentiostat/Galvanostat

Protocol:

  • Electrode Modification:

    • Polish the gold electrode with alumina (B75360) slurry and sonicate in ethanol (B145695) and water.

    • Disperse TiO2NPs and c-MWCNTs in a suitable solvent and drop-cast onto the electrode surface. Allow to dry.

  • Enzyme Immobilization:

    • Immerse the modified electrode in a solution containing DHFR to allow for enzyme immobilization onto the nanoparticle-modified surface.

    • Gently rinse with phosphate buffer to remove any unbound enzyme.

  • Electrochemical Measurement:

    • Place the DHFR-modified electrode into an electrochemical cell containing phosphate buffer (pH 7.5) and the sample containing DHF.

    • Apply a potential of 0.125 V (vs. Ag/AgCl) and record the amperometric response.[1]

    • The measured current is proportional to the DHF concentration in the sample.

Traditional Enzymatic Assay (Spectrophotometric)

This widely used method is based on the DHFR-catalyzed reduction of DHF to tetrahydrofolate (THF), which is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored.[6][12]

Materials:

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Recombinant DHFR enzyme

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)[12]

  • 96-well UV-transparent plate

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation: Prepare fresh solutions of DHF and NADPH in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, NADPH solution, and the sample containing DHF.[2][7]

    • Initiate the reaction by adding the DHFR enzyme solution.

  • Measurement:

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-20 minutes).[2][6][7]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) from the linear portion of the kinetic curve.

    • Determine the DHF concentration based on a standard curve or by using the molar extinction coefficient of NADPH.

High-Performance Liquid Chromatography (HPLC) Method

HPLC methods offer good selectivity for separating DHF from other folates and interfering compounds in a sample. Detection is typically achieved using UV absorbance or, for higher sensitivity, electrochemical detection.[3][8]

Materials:

  • HPLC system with a C18 reversed-phase column

  • UV or Electrochemical Detector

  • Mobile Phase (e.g., phosphate buffer with an organic modifier like acetonitrile (B52724) or methanol)

  • Sample extraction reagents (e.g., perchloric acid for deproteinization)[3]

Protocol:

  • Sample Preparation:

    • Extract DHF from the biological matrix. This may involve protein precipitation, solid-phase extraction, or other cleanup steps.

    • For tissue samples, homogenization followed by centrifugation is typically required.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC column.

    • Elute the analytes using an isocratic or gradient mobile phase. The specific conditions will depend on the column and the complexity of the sample.

  • Detection:

    • Monitor the column effluent using a UV detector at a wavelength where DHF absorbs (e.g., 282 nm) or an electrochemical detector for enhanced sensitivity.

  • Quantification:

    • Identify and quantify the DHF peak based on its retention time and peak area compared to a standard curve of known DHF concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification of small molecules like DHF in complex biological matrices.[4][5][10][11]

Materials:

  • LC-MS/MS system (including a triple quadrupole mass spectrometer)

  • Reversed-phase or HILIC column

  • Mobile phase (e.g., water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate)

  • Internal standard (e.g., a stable isotope-labeled DHF)

  • Sample preparation reagents (e.g., for protein precipitation or solid-phase extraction)[9]

Protocol:

  • Sample Preparation:

    • Spike the sample with an internal standard.

    • Perform sample cleanup, which is often a simple protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation.[10]

  • LC Separation:

    • Inject the supernatant onto the LC column for chromatographic separation.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • DHF and the internal standard are detected using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for high specificity.

  • Data Analysis:

    • Quantify DHF by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes and underlying principles, the following diagrams have been generated.

experimental_workflow cluster_electrochemical Electrochemical Biosensor cluster_enzymatic Enzymatic Assay cluster_hplc HPLC cluster_lcms LC-MS/MS el_prep Electrode Preparation el_mod Electrode Modification el_prep->el_mod el_immob Enzyme Immobilization el_mod->el_immob el_measure Amperometric Measurement el_immob->el_measure en_reagent Reagent Preparation en_setup Reaction Setup en_reagent->en_setup en_measure Kinetic Measurement en_setup->en_measure en_analysis Data Analysis en_measure->en_analysis hp_sample Sample Preparation hp_sep Chromatographic Separation hp_sample->hp_sep hp_detect UV/ECD Detection hp_sep->hp_detect hp_quant Quantification hp_detect->hp_quant lc_sample Sample Preparation lc_sep LC Separation lc_sample->lc_sep lc_detect MS/MS Detection lc_sep->lc_detect lc_analysis Data Analysis lc_detect->lc_analysis

Caption: Comparative workflow of DHF quantification methods.

signaling_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP

Caption: The DHFR-catalyzed reduction of DHF to THF.

References

Comparative Guide to Antibody Cross-Reactivity Against Dihydrofolic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against common dihydrofolic acid analogs. Understanding the specificity of antibodies used in immunoassays is critical for accurate quantification of therapeutic drugs like methotrexate (B535133) and for avoiding potential misinterpretation of results due to the presence of structurally similar compounds.

Executive Summary

Immunoassays are a cornerstone for monitoring therapeutic drug levels. However, the potential for cross-reactivity of the antibodies with structurally related analogs of the target drug is a significant concern. This guide focuses on the cross-reactivity of antibodies developed against methotrexate, a widely used this compound analog, with other common analogs such as aminopterin (B17811), trimethoprim (B1683648), and triamterene (B1681372). We present available quantitative data, detailed experimental protocols for assessing cross-reactivity, and visual workflows to aid in the design and interpretation of such studies.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to substances other than its target antigen. In the context of immunoassays for this compound analogs, it is crucial to understand the extent to which the antibody binds to other structurally similar drugs. The following table summarizes the percentage of cross-reactivity of a commercially available methotrexate ELISA kit with several common this compound analogs.

Compound% Cross-Reactivity
Methotrexate100%[1]
Aminopterin33.33%[1]
Triamterene0.74%[1][2]
Folic Acid0.002%[1]
Trimethoprim0.002%[1][2]

Note: Cross-reactivity data can vary between different antibody clones and assay formats. It is essential to consult the specific datasheet for the antibody or immunoassay kit being used. The lack of readily available data on the cross-reactivity of methotrexate immunoassays with its D-enantiomer is a significant gap.[3]

Signaling Pathway and Mechanism of Action

This compound analogs exert their therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, these analogs disrupt DNA synthesis and cell proliferation, making them effective anti-cancer and immunosuppressive agents.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Analogs This compound Analogs (e.g., Methotrexate) Analogs->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA

Figure 1. Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound analogs.

Experimental Protocols

Accurate determination of antibody cross-reactivity is essential for the validation of any immunoassay. The competitive enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose.

Competitive ELISA for Cross-Reactivity Assessment

Principle: This assay measures the ability of a this compound analog to compete with a labeled (e.g., enzyme-conjugated) target antigen (methotrexate) for binding to a limited amount of anti-methotrexate antibody. The degree of inhibition of the signal from the labeled antigen is proportional to the concentration and binding affinity of the competing analog.

Materials:

  • Microtiter plate pre-coated with anti-methotrexate antibody.

  • Methotrexate standard solutions.

  • Solutions of this compound analogs to be tested (e.g., aminopterin, trimethoprim, triamterene).

  • Enzyme-conjugated methotrexate.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the methotrexate standard and each of the test analogs.

  • Competitive Binding: Add a fixed amount of enzyme-conjugated methotrexate and varying concentrations of either the methotrexate standard or the test analog to the antibody-coated wells.

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Color Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of test analog bound to the antibody.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus methotrexate concentration. Determine the concentration of each test analog that causes 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Methotrexate / IC50 of Test Analog) x 100

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Standards Prepare Methotrexate Standard Dilutions Add_Reagents Add Enzyme-Conjugated MTX and Standard/Analog to Antibody-Coated Plate Prep_Standards->Add_Reagents Prep_Analogs Prepare Analog Dilutions Prep_Analogs->Add_Reagents Incubate1 Incubate for Competitive Binding Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate for Color Development Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Plot_Curve Plot Standard Curve Read_Plate->Plot_Curve Calc_IC50 Calculate IC50 Values Plot_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Figure 2. Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a this compound analog) to a ligand (e.g., an anti-methotrexate antibody) immobilized on a sensor chip.[4][5][6] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Procedure:

  • Immobilization: The anti-methotrexate antibody is immobilized on the surface of a sensor chip.

  • Association: A solution containing the this compound analog is flowed over the sensor chip, and the binding to the immobilized antibody is monitored in real-time.

  • Dissociation: A buffer solution is flowed over the chip to monitor the dissociation of the analog from the antibody.

  • Regeneration: The sensor chip surface is regenerated to remove the bound analog, preparing it for the next binding cycle.

  • Data Analysis: The sensorgram (a plot of response units versus time) is analyzed to determine the kinetic parameters (ka, kd, and KD).

SPR_Workflow Immobilization Immobilize Antibody on Sensor Chip Association Flow Analog Solution (Association) Immobilization->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analysis Analyze Sensorgram (ka, kd, KD) Regeneration->Analysis

Figure 3. General workflow for Surface Plasmon Resonance (SPR) analysis of antibody-analog binding.

Conclusion

The specificity of antibodies used in immunoassays for this compound analogs is paramount for accurate therapeutic drug monitoring. This guide highlights the importance of considering potential cross-reactivity with structurally similar compounds. The provided data indicates that while some analogs like aminopterin show significant cross-reactivity with anti-methotrexate antibodies, others like trimethoprim and triamterene exhibit minimal interaction. Researchers and clinicians should be aware of these potential interferences and, when necessary, employ methods like competitive ELISA or SPR to validate the specificity of their assays. The detailed protocols and workflows presented here offer a practical framework for conducting such validation studies.

References

A Comparative Analysis of Dihydrofolate Reductase (DHFR) Kinetics Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for various therapeutic agents, including anticancer and antimicrobial drugs. Understanding the kinetic differences of DHFR across various species is paramount for the development of selective inhibitors. This guide provides a comparative analysis of the kinetic properties of DHFR from Homo sapiens (human), Escherichia coli, Staphylococcus aureus, and Pneumocystis jirovecii.

Comparative Kinetic Parameters of DHFR

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are fundamental to understanding enzyme function. The Km value represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for its substrate. A lower Km suggests a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for DHFR from the selected species. It is important to note that these values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

SpeciesEnzymeKm (DHF) [μM]Km (NADPH) [μM]kcat [s-1]Catalytic Efficiency (kcat/Km DHF) [μM-1s-1]
Homo sapienshDHFR~0.22 - 0.29~1.9 - 50~6.4 - 14.03~29.1 - 48.4
Escherichia coliDHFR~0.7 - 1.0~0.7 - 4.8~11 - 12~11 - 17.1
Staphylococcus aureusDfrB (wild-type)~13.35-~13.4~1.0
Pneumocystis jiroveciipjDHFR~2.7 - 3.5~14.0~26 - 36~7.4 - 13.3

Note: The kinetic values presented are derived from multiple sources and represent a range of reported values to account for variations in experimental conditions. For S. aureus, the data corresponds to the wild-type chromosomal DHFR (DfrB), as various plasmid-encoded resistant forms exist with different kinetic properties.[1][2][3][4][5]

DHFR Catalytic Cycle

The catalytic cycle of DHFR involves a series of ordered steps, beginning with the binding of the cofactor NADPH, followed by the substrate DHF. This forms a ternary complex where the hydride transfer from NADPH to DHF occurs, producing THF and NADP+. The release of the products is considered the rate-limiting step in the overall reaction.[1][6]

DHFR_Catalytic_Cycle E Free Enzyme (DHFR) E_NADPH E:NADPH E->E_NADPH NADPH binds E_NADPH_DHF E:NADPH:DHF (Michaelis Complex) E_NADPH->E_NADPH_DHF DHF binds E_NADP_THF E:NADP+:THF (Product Complex) E_NADPH_DHF->E_NADP_THF Hydride Transfer (DHF -> THF, NADPH -> NADP+) E_THF E:THF E_NADP_THF->E_THF NADP+ released E_THF->E THF released

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Experimental Protocol for DHFR Kinetic Assay

This protocol outlines a general method for determining the kinetic parameters of DHFR using a spectrophotometric assay. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[7][8][9]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM MTEN buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.65)[10]

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHF and NADPH in the assay buffer. The exact concentrations should be determined based on the expected Km values. It is recommended to prepare a range of concentrations to determine the initial velocity at varying substrate concentrations.

    • The concentration of DHF and NADPH can be determined spectrophotometrically using their respective extinction coefficients (ε282 = 28,000 M-1cm-1 for DHF and ε340 = 6,220 M-1cm-1 for NADPH).[11]

    • Dilute the purified DHFR enzyme in assay buffer to a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C or 37°C).

    • To a cuvette or well of a microplate, add the assay buffer, NADPH solution, and the DHFR enzyme solution.

    • To determine the Km for DHF, the concentration of NADPH should be kept at a saturating level (typically 5-10 times the Km for NADPH).

    • To determine the Km for NADPH, the concentration of DHF should be kept at a saturating level.

  • Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to the mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 1-5 minutes). The reading interval should be frequent enough to obtain a sufficient number of data points to determine the initial velocity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc), where ε for NADPH at 340 nm is 6.22 mM-1cm-1.

    • Plot the initial velocities against the varying substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Experimental Workflow

The following diagram illustrates the general workflow for a DHFR kinetic assay.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DHF, NADPH, Enzyme) add_reagents Add Buffer, NADPH, and DHFR to cuvette/well prep_reagents->add_reagents prep_spectro Set up Spectrophotometer (340 nm, constant temperature) measure_abs Measure Absorbance at 340 nm (kinetic mode) prep_spectro->measure_abs initiate_reaction Initiate reaction with DHF add_reagents->initiate_reaction initiate_reaction->measure_abs calc_velocity Calculate Initial Velocity (v0) measure_abs->calc_velocity plot_data Plot v0 vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km, Vmax, and kcat fit_model->determine_params

Caption: General workflow for a DHFR kinetic assay.

This comparative guide provides a foundational understanding of the kinetic differences in DHFR from various species, which is essential for the rational design of species-specific inhibitors. The provided experimental protocol offers a starting point for researchers to conduct their own kinetic characterization of DHFR enzymes.

References

Dihydrofolic Acid vs. Folic Acid as a Substrate for Dihydrofolate Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dihydrofolic acid (DHF) and folic acid (FA) as substrates for the enzyme dihydrofolate reductase (DHFR). A comprehensive understanding of the kinetic differences and biological implications is crucial for research in folate metabolism, cancer chemotherapy, and the development of antifolate drugs.

Introduction to DHFR and its Substrates

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are vital cofactors in one-carbon metabolism, a network of biochemical pathways responsible for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3][4][5][6] Consequently, DHFR is a critical target for various therapeutic agents, including anticancer and antimicrobial drugs.[7][8]

While the primary physiological substrate for DHFR is DHF, the synthetic, oxidized form of folate, folic acid, can also be reduced by this enzyme.[9][10] Folic acid is widely used in dietary supplements and food fortification.[10] However, its efficiency as a DHFR substrate is markedly lower than that of DHF.[9][11] This guide delves into the quantitative differences in their substrate kinetics, the experimental methods used to determine these parameters, and the broader implications for cellular metabolism and drug development.

Quantitative Comparison of Substrate Kinetics

The enzymatic efficiency of DHFR for DHF and folic acid can be quantitatively compared using key kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

SubstrateEnzyme SourceKm (μM)Vmax (nmol/min/µg protein)Relative Efficiency
This compound (DHF) Purified DHFR4.5 ± 0.8[11]999.7 ± 74.2[11]~400-fold higher Vmax than Folic Acid
Folic Acid (FA) Purified DHFR28.8 ± 5.3[11]2.5 ± 0.2[11]
This compound (DHF) Human Liver DHFR0.05[9]Not directly reported, but rate is significantly higherRate of THF formation is 850 times faster than with FA in rat liver[9]
Folic Acid (FA) Rat Liver DHFR1.8[9]Not directly reported, but rate is significantly lower

Table 1: Comparison of kinetic parameters for DHF and Folic Acid as substrates for DHFR. Data is compiled from studies on purified and liver-derived enzymes.

The data clearly indicates that this compound is a vastly superior substrate for DHFR compared to folic acid. The Km for DHF is significantly lower, indicating a much higher binding affinity.[11] Furthermore, the Vmax for DHF is approximately 400 times greater than that for folic acid with purified DHFR.[11] Studies with rat liver DHFR show an even more dramatic difference, with the rate of THF formation being 850 times slower with folic acid as the substrate.[9]

Experimental Protocols

The determination of DHFR kinetic parameters typically involves monitoring the consumption of the cofactor NADPH or the formation of the product THF over time. Two common methods are detailed below.

Spectrophotometric Assay

This method is suitable for reactions with sufficiently high activity.[9]

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[1][12] The rate of this decrease is proportional to the DHFR activity.

Typical Reaction Mixture:

  • 0.1 M Tris-HCl, pH 7.4[9]

  • 0.1 mM NADPH[9]

  • 50 mM 2-mercaptoethanol[9]

  • Varying concentrations of substrate (DHF or Folic Acid)[9]

  • Enzyme source (e.g., purified DHFR, cell lysate, or tissue homogenate)

Procedure:

  • All reaction components except the substrate are pre-incubated at a constant temperature (e.g., 27°C or 22°C).[1][9]

  • The reaction is initiated by the addition of the substrate (DHF or folic acid).[9]

  • The decrease in absorbance at 340 nm is monitored in real-time using a spectrophotometer.[1][9]

  • The initial reaction velocity is calculated from the linear portion of the absorbance vs. time plot.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method is more sensitive and is particularly useful for measuring the slow rate of reaction with folic acid as a substrate.[9][11]

Principle: This assay directly measures the formation of the product, tetrahydrofolate (THF).[11] THF can be detected and quantified by HPLC with a fluorescent detector.[11]

Procedure:

  • DHFR reactions are set up as described for the spectrophotometric assay.

  • At specific time points, aliquots of the reaction mixture are taken and the reaction is stopped, often by the addition of an acid to precipitate the protein.[9]

  • The precipitated protein is removed by centrifugation.[9]

  • The supernatant containing THF is stabilized, for example, by adjusting the pH and adding ascorbate.[9]

  • The samples are then analyzed by HPLC with a fluorescent detector (e.g., excitation at 295 nm and emission at 365 nm) to quantify the amount of THF produced.[11]

  • The rate of THF formation is calculated, and kinetic parameters are determined as described above.

Biological and Pharmacological Implications

The significant disparity in the efficiency of DHFR for DHF versus folic acid has several important biological and pharmacological consequences:

  • One-Carbon Metabolism: The physiological role of DHFR is primarily the reduction of DHF produced during the synthesis of thymidylate.[9] The slow reduction of folic acid suggests that high intakes of synthetic folic acid may not be efficiently converted to the biologically active THF, potentially leading to the circulation of unmetabolized folic acid.[9][10]

  • Inhibition of DHFR: Folic acid can act as a competitive or noncompetitive inhibitor of DHFR, particularly at high concentrations.[9][13] This can further impede the reduction of the natural substrate, DHF.

  • Antifolate Drug Development: DHFR is a major target for antifolate drugs like methotrexate, which are used in cancer chemotherapy.[7][8][14] These drugs are potent inhibitors of DHFR, leading to the depletion of THF and subsequent inhibition of DNA synthesis in rapidly dividing cancer cells.[14][15] Understanding the substrate kinetics of DHFR is crucial for designing and evaluating new, more effective, and selective antifolate agents.

Signaling Pathway and Experimental Workflow Diagrams

DHFR_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product DHF This compound (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR High Affinity (Low Km) Fast Reaction (High Vmax) FA Folic Acid (FA) FA->DHFR Low Affinity (High Km) Slow Reaction (Low Vmax) THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR

Caption: DHFR catalyzes the reduction of both DHF and Folic Acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, NADPH, Enzyme) C Initiate Reaction (Add Substrate) A->C B Prepare Substrate Solutions (DHF or Folic Acid) B->C D Monitor Reaction Progress C->D E1 Spectrophotometry (Measure NADPH depletion at 340nm) D->E1 High Activity E2 HPLC (Measure THF formation) D->E2 Low Activity F Calculate Initial Velocities E1->F E2->F G Determine Kinetic Parameters (Km, Vmax) F->G

Caption: Workflow for determining DHFR kinetic parameters.

Conclusion

The experimental data unequivocally demonstrates that this compound is the preferred and more physiologically relevant substrate for dihydrofolate reductase. Folic acid, the synthetic form, is a significantly poorer substrate, characterized by lower binding affinity and a much slower reaction rate. This fundamental difference has profound implications for understanding folate metabolism, the potential consequences of high folic acid intake, and the rational design of antifolate drugs that target the crucial DHFR enzyme. For researchers in these fields, a clear appreciation of these substrate-specific kinetics is paramount for accurate experimental design and data interpretation.

References

The Correlation Between In Vitro DHFR Inhibition and In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the predictive power of in vitro dihydrofolate reductase (DHFR) inhibition for in vivo therapeutic outcomes. This guide synthesizes key experimental data, details methodologies, and visualizes pathways to facilitate informed decision-making in drug discovery and development.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established target for therapies against cancer, bacterial infections, and parasitic diseases. While in vitro assays provide a rapid and cost-effective method to screen for potent DHFR inhibitors, the ultimate success of a drug candidate hinges on its efficacy within a complex biological system. This guide explores the correlation between in vitro DHFR inhibition, typically measured as the half-maximal inhibitory concentration (IC50), and in vivo efficacy, often assessed by metrics such as tumor growth inhibition or reduction in pathogen load.

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory potency and corresponding in vivo efficacy of several key DHFR inhibitors across different therapeutic areas. A strong correlation between low in vitro IC50 values and significant in vivo activity is a key indicator of a promising drug candidate.

CompoundTherapeutic AreaIn Vitro ModelIn Vitro IC50In Vivo ModelIn Vivo Efficacy
Methotrexate (B535133) AnticancerMDA-MB-231 (Breast Cancer)~35 µM[1]Breast Cancer XenograftSignificant tumor growth delay[2]
Various Cancer Cell Lines2 - 78 µM (for MTX-HSA conjugate)[3]Human Tumor Xenografts64% of tumors showed clear response (inhibition, stasis, or regression)[3]
Aminopterin AnticancerLeukemia & Lymphoma Cell LinesLow nanomolar rangeLeukemia & Lymphoma XenograftsActivity comparable to methotrexate[4]
Pralatrexate AnticancerT-Lymphoma Cell LinesLow nanomolar rangeCutaneous T-Cell Lymphoma XenograftEnhanced efficacy when combined with bortezomib
Pyrimethamine AntimalarialPlasmodium falciparumVaries (dependent on resistance)Kenyan schoolchildren with P. falciparumIn vitro response correlated with recurrent parasitemia
Trimethoprim AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Not specifiedNot specifiedEffective in vitro against resistant strains

Deciphering the DHFR Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DHFR signaling pathway and the typical experimental workflows.

DHFR_Pathway cluster_synthesis Downstream Effects DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) THF->dTMP Purines Purine Synthesis THF->Purines NADPH NADPH NADPH->DHFR_enzyme NADP NADP+ DHFR_enzyme->THF Reduction DHFR_enzyme->NADP Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR_enzyme Inhibition DNA DNA Synthesis dTMP->DNA Purines->DNA Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Study invitro_start DHFR Enzyme Assay / Cell-Based Proliferation Assay invitro_process Incubate with varying concentrations of DHFR inhibitor invitro_start->invitro_process invitro_end Determine IC50 Value invitro_process->invitro_end invivo_start Establish Animal Model (e.g., Xenograft, Infection) invitro_end->invivo_start Correlation Analysis invivo_process Administer DHFR inhibitor (various doses and schedules) invivo_start->invivo_process invivo_end Measure Efficacy Endpoint (e.g., Tumor Volume, Pathogen Load) invivo_process->invivo_end

References

A Head-to-Head Battle: Colorimetric vs. Fluorometric DHFR Assays for Researchers and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the performance, protocols, and underlying principles of colorimetric and fluorometric assays for dihydrofolate reductase (DHFR), empowering researchers to select the optimal method for their specific needs.

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a key role in the synthesis of nucleotides and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it a prime target for therapeutic intervention in cancer and infectious diseases. Accurate and reliable measurement of DHFR activity is paramount for both basic research and high-throughput screening (HTS) of potential inhibitors. Two of the most common methods for this purpose are colorimetric and fluorometric assays. This guide provides a detailed side-by-side comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making an informed choice.

At a Glance: Key Performance Metrics

The choice between a colorimetric and a fluorometric DHFR assay often hinges on the required sensitivity, throughput, and instrumentation availability. The following table summarizes the key quantitative performance parameters for each assay type.

FeatureColorimetric AssayFluorometric Assay
Principle Measures the decrease in absorbance at 340 nm due to NADPH oxidation.Measures the decrease in intrinsic NADPH fluorescence or changes in fluorescence polarization of a labeled probe.
Limit of Detection (LOD) ~4 mU/mL[1][2][3]Generally higher sensitivity than colorimetric methods.[4][5] An HPLC-based fluorescence method can detect as low as 3 fmol of THF.[6]
Dynamic Range 0.02 - 400 U/L (as specified by one commercial kit)[7][8]Fluorescence assays can have a dynamic range of ~1,000-fold or even wider with single-molecule counting techniques.[9]
Z'-Factor Suitable for HTS; Z'-factor is a measure of assay quality, with >0.5 being excellent.[10][11][12][13]Generally well-suited for HTS, often yielding high Z'-factors due to better signal-to-noise ratios.[10][11][12][13]
Instrumentation Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm.Fluorometer (plate reader) with appropriate excitation and emission filters.
Throughput Amenable to 96-well and higher density formats for HTS.[2][14]Highly suitable for HTS applications.
Cost Generally more cost-effective.[4]Can be more expensive due to specialized reagents and instrumentation.[4]

Delving Deeper: Assay Principles and Visualized Workflows

Understanding the fundamental principles of each assay is crucial for troubleshooting and data interpretation.

Colorimetric DHFR Assay: The Classic Approach

The colorimetric assay for DHFR activity is based on the spectrophotometric detection of the oxidation of the cofactor NADPH to NADP+.[1][2] NADPH has a characteristic absorbance maximum at 340 nm, while NADP+ does not absorb at this wavelength. As DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), NADPH is consumed, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the DHFR activity in the sample.

Colorimetric_DHFR_Assay DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ (No absorbance at 340 nm) DHFR->NADP Measurement Measure Decrease in Absorbance at 340 nm NADP->Measurement

Caption: Workflow of the colorimetric DHFR assay.

Fluorometric DHFR Assays: Enhanced Sensitivity

Fluorometric methods offer a more sensitive alternative to colorimetric assays. Two primary approaches are employed:

  • Intrinsic NADPH Fluorescence: Similar to the colorimetric method, this assay monitors the consumption of NADPH. However, instead of absorbance, it measures the decrease in the intrinsic fluorescence of NADPH (excitation ~340 nm, emission ~450 nm) as it is converted to the non-fluorescent NADP+.[15] This method provides a higher signal-to-noise ratio compared to absorbance-based measurements.

  • Fluorescence Polarization (FP): This competitive assay is particularly well-suited for high-throughput screening of DHFR inhibitors. It utilizes a fluorescently labeled probe, such as fluorescein-methotrexate (F-MTX), which binds to the active site of DHFR. When F-MTX is bound to the large DHFR enzyme, its molecular rotation is slow, resulting in a high degree of fluorescence polarization. In the presence of a competing inhibitor, F-MTX is displaced from the enzyme and tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Fluorometric_FP_DHFR_Assay cluster_bound Bound State cluster_unbound Unbound State DHFR_bound DHFR FMTX_bound F-MTX DHFR_bound->FMTX_bound High_FP High Polarization FMTX_bound->High_FP DHFR_unbound DHFR Inhibitor Inhibitor DHFR_unbound->Inhibitor FMTX_unbound Free F-MTX Low_FP Low Polarization FMTX_unbound->Low_FP Inhibitor_input Add Inhibitor cluster_unbound cluster_unbound Inhibitor_input->cluster_unbound

Caption: Principle of the fluorescence polarization (FP) DHFR assay.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for performing colorimetric and fluorometric DHFR assays. Specific details may vary depending on the commercial kit used.

Colorimetric DHFR Assay Protocol

This protocol is based on monitoring NADPH oxidation at 340 nm.[2][16]

1. Reagent Preparation:

  • DHFR Assay Buffer: Prepare as per the manufacturer's instructions. Typically contains a buffer (e.g., potassium phosphate) at a specific pH.

  • NADPH Solution: Reconstitute lyophilized NADPH with the assay buffer to the desired stock concentration. Keep on ice and protect from light.

  • DHFR Substrate (DHF): Prepare the DHF solution in the assay buffer. This solution can be light-sensitive.

  • DHFR Enzyme/Sample: Prepare cell or tissue lysates, or use purified DHFR enzyme.

2. Assay Procedure (96-well plate format):

  • Standard Curve: Prepare a series of NADPH standards of known concentrations in the assay buffer.

  • Sample Wells: To each well, add the sample containing DHFR activity.

  • Positive Control: Add a known amount of purified DHFR enzyme.

  • Background Control: Add assay buffer instead of the sample.

  • Initiate the Reaction: Add the NADPH solution to all wells, followed by the DHF substrate to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature.[2]

3. Data Analysis:

  • Calculate the rate of decrease in absorbance (ΔA340/min) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the background control from the sample and positive control rates.

  • Determine the DHFR activity in the samples by comparing the corrected rates to the NADPH standard curve.

Fluorometric DHFR Assay Protocol (Fluorescence Polarization)

This protocol is designed for screening DHFR inhibitors using a competitive FP assay.

1. Reagent Preparation:

  • FP Assay Buffer: Prepare a suitable buffer for the FP assay.

  • DHFR Enzyme: Dilute the purified DHFR enzyme to the desired concentration in the assay buffer.

  • Fluorescent Probe (F-MTX): Prepare a stock solution of F-MTX in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Test Compounds (Inhibitors): Prepare serial dilutions of the test compounds in the assay buffer.

2. Assay Procedure (Black, low-volume 384-well plate format):

  • Compound Addition: Add a small volume of the test compound dilutions to the wells. Include a "no inhibitor" control.

  • Enzyme Addition: Add the diluted DHFR enzyme to all wells.

  • Incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Probe Addition: Add the F-MTX solution to all wells to initiate the competition.

  • Equilibration: Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation (~485 nm) and emission (~520-535 nm for fluorescein) filters.

3. Data Analysis:

  • The fluorescence polarization values are typically reported in millipolarization units (mP).

  • Plot the mP values against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

Conclusion: Making the Right Choice

Both colorimetric and fluorometric assays are valuable tools for measuring DHFR activity.

  • Colorimetric assays are a robust, cost-effective, and straightforward choice for many applications. They are well-suited for laboratories with standard spectrophotometric equipment and for assays where high sensitivity is not the primary requirement.

  • Fluorometric assays , particularly fluorescence polarization-based methods, offer superior sensitivity and are the preferred choice for high-throughput screening of DHFR inhibitors.[4] The higher signal-to-noise ratio and wider dynamic range of fluorometric assays make them ideal for detecting subtle changes in enzyme activity and for identifying potent inhibitors from large compound libraries.

Ultimately, the decision between a colorimetric and a fluorometric DHFR assay should be based on the specific experimental needs, including the required sensitivity, sample type, throughput demands, and available instrumentation. By carefully considering these factors, researchers can select the most appropriate method to achieve accurate and reproducible results in their study of this critical enzyme.

References

Benchmarking Novel Antifolates Against Established DHFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel antifolate compounds against well-established Dihydrofolate Reductase (DHFR) inhibitors. It is designed to be a valuable resource for professionals in biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key biological processes and experimental workflows.

The Critical Role of DHFR in Cellular Proliferation

The folate pathway is a fundamental metabolic process essential for the synthesis of nucleotides, the building blocks of DNA and RNA.[1] Rapidly dividing cells, including cancer cells and various pathogens, have a high demand for folates to support their accelerated replication, making the folate pathway an attractive target for therapeutic intervention.[1]

At the heart of this pathway is the enzyme Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are crucial for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[1][3] Inhibition of DHFR leads to a depletion of intracellular THF, disrupting DNA synthesis and ultimately causing cell death.[1][4]

Quantitative Comparison of DHFR Inhibitors

The efficacy of DHFR inhibitors is primarily assessed by their ability to inhibit the DHFR enzyme and their cytotoxic effects on cancer or microbial cell lines. The following tables summarize key quantitative data for both established and novel antifolates.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundTypeTarget Organism/EnzymeIC₅₀ (nM)Apparent Kᵢ (nM)Source
MethotrexateKnownHuman DHFR-0.0037 - 26[5][6][7]
TrimethoprimKnownBacterial DHFR12 - 26-[8]
PralatrexateKnownHuman DHFR-45[5]
PemetrexedKnownHuman DHFR->200[5]
Propargyl-linked antifolatesNovelBacterial DHFR12 - 26-[8]
Caffeic acid derivative (CE11)NovelDHFR48-[7]
Dhfr-IN-4NovelDHFR123-[9]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency. Kᵢ: Inhibitory constant, representing the binding affinity of the inhibitor to the enzyme. A lower value indicates a stronger interaction.

Table 2: In Vitro Cytotoxicity of Antifolates

CompoundCell LineCell TypeIC₅₀ (µM)Source
MethotrexateVariousCancerVaries[10]
Propargyl-linked antifolatesMRSABacteria0.02 - 2.8 (µg/mL)[8]
Caffeic acid derivative (CE11)---[7]

Note: Direct comparative IC₅₀ values for all compounds in the same cell lines under identical conditions are often not available in published literature. The data presented is a compilation from various sources.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are protocols for key experiments used in the evaluation of DHFR inhibitors.

DHFR Inhibition Assay (Spectrophotometric)

This biochemical assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.[11] The assay monitors the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[5][11]

Materials:

  • Recombinant DHFR Enzyme

  • DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)[5]

  • Dihydrofolate (DHF) solution[11]

  • NADPH solution[11]

  • Test Compounds (novel antifolates and known inhibitors)

  • 96-well UV-transparent microplate or quartz cuvette[11][12]

  • Microplate reader or spectrophotometer capable of kinetic measurements at 340 nm[5]

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in the assay buffer.[11] The DHFR enzyme should be diluted to a concentration that provides a linear rate of reaction over the desired time frame.[11]

  • Reaction Mixture: In the wells of the microplate, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.[1] For inhibition assays, add the test compound at various concentrations. Include controls with no inhibitor (enzyme control) and no enzyme (background control).[13]

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow for temperature equilibration and inhibitor binding.[1][13]

  • Reaction Initiation: Initiate the reaction by adding the DHF solution to all wells.[1]

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[5][12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[11]

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100, where V_EC is the rate of the enzyme control.[11]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[5]

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the proliferation and viability of cells.[14]

Materials:

  • Cancer cell lines or bacterial strains of interest

  • Appropriate cell culture medium and supplements

  • Test compounds

  • Reagents for assessing cell viability (e.g., MTT, resazurin, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours for cancer cells).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percent viability for each compound concentration.

    • Plot the percent viability against the logarithm of the compound concentration to calculate the IC₅₀ value.

Visualizing the Landscape of DHFR Inhibition

Diagrams are powerful tools for understanding complex biological pathways and experimental designs.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_compounds Test Compounds reagent_prep Reagent Preparation (Enzyme, Substrates, Inhibitors) reaction_setup Reaction Setup in 96-well Plate reagent_prep->reaction_setup kinetic_measurement Kinetic Measurement (Absorbance at 340 nm) reaction_setup->kinetic_measurement data_analysis_biochem Data Analysis (% Inhibition, IC50, Ki) kinetic_measurement->data_analysis_biochem comparison Comparative Analysis data_analysis_biochem->comparison cell_seeding Cell Seeding in 96-well Plate compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability_assay data_analysis_cellular Data Analysis (% Viability, IC50) viability_assay->data_analysis_cellular data_analysis_cellular->comparison novel_antifolates Novel Antifolates novel_antifolates->reagent_prep novel_antifolates->compound_treatment known_inhibitors Known DHFR Inhibitors (e.g., Methotrexate) known_inhibitors->reagent_prep known_inhibitors->compound_treatment folate_pathway cluster_pathway Folate Metabolism Pathway cluster_synthesis Downstream Synthesis cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR_enzyme->THF NADP NADP+ DHFR_enzyme->NADP Oxidized NADPH NADPH NADPH->DHFR_enzyme Cofactor DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Antifolates Novel & Known Antifolates Antifolates->DHFR_enzyme Inhibition

References

Dihydrofolic Acid Metabolism: A Comparative Analysis Between Normal and Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Deep Dive into the Folate Pathway Reveals Key Metabolic Differences and Therapeutic Targets

This guide provides a comprehensive comparative analysis of dihydrofolic acid (DHF) metabolism in normal versus cancer cells. For researchers, scientists, and drug development professionals, understanding these differences is paramount for the development of targeted cancer therapies. This document outlines the core metabolic pathways, presents quantitative data on enzyme expression and activity, and provides detailed experimental protocols for key assays.

At the heart of this metabolic pathway lies the enzyme dihydrofolate reductase (DHFR), which catalyzes the conversion of DHF to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of nucleotides, the building blocks of DNA. Cancer cells, with their hallmark of rapid and uncontrolled proliferation, have a significantly elevated demand for DNA synthesis compared to their normal counterparts. This heightened metabolic requirement makes them particularly vulnerable to disruptions in the folate pathway.

The Folate Cycle: A Tale of Two Cell Types

In both normal and cancer cells, the folate cycle is crucial for cellular replication. However, the kinetics and regulation of this cycle differ significantly. Cancer cells often exhibit an upregulation of key enzymes in this pathway to meet their increased demand for nucleotide precursors. This dependency is a key vulnerability exploited by a class of chemotherapy drugs known as antifolates, with methotrexate (B535133) being a prime example. Methotrexate competitively inhibits DHFR, leading to a depletion of THF, which in turn stalls DNA synthesis and selectively kills rapidly dividing cancer cells.

Another critical enzyme in this pathway is thymidylate synthase (TS), which is responsible for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. Elevated levels of TS are frequently observed in various cancers and have been associated with a poorer prognosis.

Below we delve into the quantitative differences in the expression and activity of these key enzymes and the resulting differential sensitivity to therapeutic agents.

Quantitative Analysis of Key Enzymes

The following tables summarize the quantitative differences in gene expression, enzyme activity, and drug sensitivity between normal and cancer cells.

Table 1: Dihydrofolate Reductase (DHFR) Expression in Normal vs. Cancer Tissues

Tissue/Cell TypeCancer TypeExpression Change in Cancer CellsMethodReference
BloodAcute Lymphoblastic Leukemia (ALL)Significantly increased mRNA expression (Median 9.38 vs. 1.07 in controls)RT-qPCR[1]
BreastBreast CancerHigher mRNA expression in cancer tissue, correlated with ADAR1 expressionReal-time RT-PCR[2]

Table 2: Thymidylate Synthase (TS) Expression and Activity in Normal vs. Cancer Tissues

Tissue/Cell TypeCancer TypeExpression/Activity Change in Cancer CellsMethodReference
Spleen and Lymph Nodes (mice)Lymphoma300 to 9000-fold upregulation of TYMS mRNA expressionRT-qPCR[3]
Soft Tissue (human)Soft Tissue Sarcoma~3-fold higher TYMS mRNA abundance than normal tissueRNA-seq (TCGA)[3]
Various Tissues (human)Various CancersHigher TYMS mRNA expression in most tumor types compared to normal tissuesRNA-seq (TCGA)[3][4]
BreastBreast CancerDescending order of TS activity: cancer-positive nodes > primary cancers > cancer-negative nodes > benign lesions > normal parenchymaTritium-release assay[5]

Table 3: Comparative IC50 Values of Methotrexate (MTX) in Normal vs. Cancer Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Normal Human Dermal FibroblastsNormal>100[6]
A549Non-small cell lung cancer0.038[6]
H1975Non-small cell lung cancer0.045[6]
DaoyMedulloblastoma0.095[7]
Saos-2Osteosarcoma0.035[7]
HCT-116Colorectal Carcinoma0.15 (48h)[5][8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Folate_Metabolism cluster_extracellular Extracellular cluster_cell Cellular Compartment Folate Folate Folate_in Folate Folate->Folate_in Transport Methotrexate Methotrexate Methotrexate_in Methotrexate Methotrexate->Methotrexate_in Transport DHF Dihydrofolate (DHF) Folate_in->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-CH2-THF 5,10-Methylene-THF THF->5,10-CH2-THF 5,10-CH2-THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) Methotrexate_in->DHFR Inhibition DHFR_Activity_Assay cluster_workflow DHFR Activity Assay Workflow prep Prepare Cell/Tissue Lysate reaction Incubate Lysate with DHF and NADPH prep->reaction measure Measure Absorbance at 340 nm (Kinetic) reaction->measure calculate Calculate Rate of NADPH Oxidation measure->calculate Western_Blot_Workflow cluster_workflow Western Blot for DHFR/TS Expression lysis Cell Lysis and Protein Extraction quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-DHFR or anti-TS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

A Comparative Guide to Inter-Laboratory Validation of Dihydrofolic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dihydrofolic acid (DHF) is critical. DHF is a key intermediate in folate metabolism, and its enzymatic conversion to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR) is a vital step in the synthesis of nucleotides and amino acids.[1] This guide provides a comparative overview of common methodologies for DHF analysis, presenting supporting data and detailed experimental protocols to aid in the selection of the most suitable assay for inter-laboratory validation.

The primary methods for quantifying DHF are indirect, relying on the measurement of DHFR activity. The consumption of DHF as a substrate is monitored, providing a proxy for its concentration. The most prevalent techniques include spectrophotometric assays, High-Performance Liquid Chromatography (HPLC)-based methods, and pH-Stat titration.

Comparison of this compound Assay Methodologies

The performance of different DHF assay methodologies can be compared based on key analytical parameters such as sensitivity, linearity, and precision. The following table summarizes these characteristics for the most common methods.

Parameter Spectrophotometric Assay HPLC-Based Assay pH-Stat Titration Method
Principle Measures the decrease in absorbance at 340 nm due to NADPH consumption during the conversion of DHF to THF.[2]Directly measures the formation of the THF product, offering high specificity.[3]Measures the real-time consumption of protons during the enzymatic reaction, allowing for continuous monitoring of DHFR activity.[4]
Sensitivity Standard sensitivity, suitable for routine analysis.High sensitivity, capable of obviating effects of endogenous inhibitors in crude tissue homogenates.[3]High sensitivity, able to detect activities as low as 100 pmol of substrate reduced per minute, about ten times lower than the classical spectrophotometric method.[4]
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput due to chromatographic separation times.Moderate throughput, suitable for detailed kinetic studies.
Interference Potential for interference from nonspecific oxidases that also consume NADPH.[3]Minimizes interference by directly measuring the product (THF).[3]Less susceptible to interferences that affect spectrophotometric measurements.
Instrumentation Requires a temperature-controlled UV/Vis spectrophotometer.Requires an HPLC system with fluorescence or electrochemical detection.[3][5]Requires a pH-Stat titrator.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of results in an inter-laboratory validation setting.

Spectrophotometric Dihydrofolate Reductase (DHFR) Assay

This method is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH as DHF is reduced to THF by DHFR.

Reagents:

  • Assay Buffer (1X): 50 mM Potassium Phosphate Buffer, pH 6.5 or 7.5.[2]

  • This compound (DHF) Stock Solution (2.3 mM or 10 mM): Dissolve DHF powder in assay buffer. Note that DHF solutions can be unstable and should be prepared fresh.[2]

  • NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Prepare fresh.

  • DHFR Enzyme Solution: Prepare a solution containing 0.12 - 0.25 units/ml of DHFR in cold assay buffer containing 0.1% (w/v) Bovine Serum Albumin (BSA).[2]

Procedure:

  • Set up a kinetic program on a spectrophotometer to read absorbance at 340 nm every 15 seconds for 2.5 to 5 minutes at a constant temperature (e.g., 22 °C or 25 °C).[2]

  • In a quartz cuvette, prepare a reaction mixture containing assay buffer, NADPH solution, and the sample containing DHF.

  • Initiate the reaction by adding the DHFR enzyme solution.

  • Immediately mix by inversion and start recording the decrease in absorbance at 340 nm.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

HPLC-Based Assay for Tetrahydrofolate (THF)

This method directly quantifies the product of the DHFR reaction, THF, providing a more specific measurement.

Reagents:

  • All reagents for the DHFR enzymatic reaction as described in the spectrophotometric assay.

  • HPLC Mobile Phase: A suitable buffer containing a reducing agent, such as dithiothreitol (B142953) (DTT), to prevent on-column oxidation of THF.[3]

  • Reaction Quenching Solution: An acid or base to stop the enzymatic reaction at specific time points.

Procedure:

  • Perform the enzymatic reaction as described for the spectrophotometric assay.

  • At predetermined time points, stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Separate and quantify THF using a suitable column and detection method (e.g., fluorescence or electrochemical detection).[3][5]

pH-Stat Titration Method

This technique measures the rate of proton release or consumption during the enzymatic reaction, providing a continuous measure of enzyme activity.

Procedure: The specific protocol for a pH-Stat titration method for DHFR activity would involve:

  • Setting up the reaction in a thermostatted vessel equipped with a pH electrode and a micro-dispenser for the titrant.

  • Maintaining a constant pH throughout the reaction by the controlled addition of an acid or base.

  • The rate of titrant addition required to maintain the constant pH is directly proportional to the reaction rate.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the robustness and transferability of a DHF assay. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Pre-validation cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Data Analysis & Reporting A Method Development & Optimization B Single-Lab Validation A->B Standard Operating Procedure (SOP) Development C Protocol & Sample Distribution to Participating Labs B->C Successful Pre-validation D Independent Sample Analysis by Each Laboratory C->D E Data Submission to Coordinating Laboratory D->E F Statistical Analysis of Reproducibility & Repeatability E->F Complete Data Set G Assessment of Assay Performance Parameters F->G H Final Validation Report G->H

Caption: Workflow for an inter-laboratory validation study of a DHF assay.

This compound in the Folate Pathway

The accurate measurement of DHF is crucial for understanding the folate metabolic pathway, which is essential for DNA synthesis and repair. The following diagram illustrates the central role of DHF and DHFR in this pathway.

cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->DHF Thymidylate Synthase MethyleneTHF->THF FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF dUMP dUMP dTMP dTMP dUMP->dTMP Purines Purine Synthesis FormylTHF->THF FormylTHF->Purines

Caption: The central role of DHF in the folate metabolic pathway.

References

Decoding Selectivity: A Comparative Guide to DHFR Inhibitors for Microbial Versus Human Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective antimicrobial and anticancer agents is a continuous endeavor. Dihydrofolate reductase (DHFR) remains a pivotal target in this pursuit. This guide offers an objective comparison of the specificity of various DHFR inhibitors, contrasting their efficacy against microbial enzymes with their effects on the human counterpart. Supported by experimental data, this document aims to provide a clear framework for evaluating and selecting compounds for further investigation.

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA. The inhibition of DHFR disrupts these vital biosynthetic pathways, ultimately leading to cellular death. This dependency is exploited in chemotherapy and antimicrobial treatments. However, the therapeutic success of DHFR inhibitors hinges on their selective targeting of the pathogenic enzyme over the host's.

Comparative Inhibitory Activity of DHFR Inhibitors

The selectivity of a DHFR inhibitor is a critical measure of its therapeutic potential, indicating its ability to target microbial or cancer cells with minimal impact on healthy human cells. This is quantitatively expressed by the selectivity index, calculated as the ratio of the 50% inhibitory concentration (IC50) or inhibition constant (Ki) for the human enzyme to that of the microbial enzyme. A higher selectivity index signifies a more favorable therapeutic profile.

The following table summarizes the in vitro inhibitory activities of prominent DHFR inhibitors against various microbial enzymes and human DHFR.

InhibitorMicrobial SpeciesMicrobial DHFR IC50/Ki (nM)Human DHFR IC50/Ki (nM)Selectivity Index (Human/Microbial)Reference(s)
Trimethoprim Escherichia coli~20.4 (IC50)--[1]
Staphylococcus aureus (Wild-type, DfrB)2.7 (Ki)180,000 (IC50)~66,667[2]
Staphylococcus aureus (Resistant, DfrA)820 (Ki)180,000 (IC50)~220[2]
Staphylococcus aureus (Resistant, DfrG)31,000 (Ki)180,000 (IC50)~5.8[2]
Streptococcus pneumoniae-200 (Ki, for human)-[3]
Methotrexate Escherichia coli0.001 (Ki)0.0034 (Ki)3.4[2]
Staphylococcus aureus (Wild-type, DfrB)0.71 (Ki)0.0034 (Ki)~0.005[2][4]
Mycobacterium tuberculosis16,000 (IC50)--[5]
Pyrimethamine Pneumocystis carinii13,000 (IC50)--[2]
Toxoplasma gondii2,800 (IC50)--[2]
Mycobacterium avium300 (IC50)--[2]
Iclaprim Staphylococcus aureus (Wild-type, DfrB)1.8 (Ki)--[2]
Staphylococcus aureus (Resistant, DfrA)90 (Ki)--[2]
Staphylococcus aureus (Resistant, DfrG)1,350 (Ki)--[2]

Visualizing the Biological Context and Experimental Process

To better understand the mechanism of action and the method of evaluation, the following diagrams illustrate the folate synthesis pathway and a typical experimental workflow for assessing DHFR inhibitor specificity.

folate_pathway cluster_folate Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Inhibitor DHFR Inhibitor (e.g., Methotrexate, Trimethoprim) Inhibitor->DHF Competitive Inhibition

Folate synthesis pathway and DHFR inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - NADPH Solution - DHF Solution - DHFR Enzyme (Microbial & Human) - Inhibitor Stock Solutions Plate Plate Setup: - Blank (No Enzyme) - Control (No Inhibitor) - Test Wells (Varying Inhibitor Concentrations) Reagents->Plate Incubate Add Enzyme and Inhibitor Pre-incubate Plate->Incubate Start Initiate Reaction with DHF Incubate->Start Measure Kinetic Measurement of NADPH Oxidation (Absorbance at 340 nm) Start->Measure Calculate Calculate Rate of Reaction Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Values for Microbial and Human DHFR Plot->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity

Experimental workflow for DHFR inhibition assay.

Detailed Experimental Protocol: DHFR Inhibition Assay

The following protocol outlines a standardized spectrophotometric method for determining the inhibitory activity of compounds against DHFR.[6][7][8]

1. Principle:

The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[6] The rate of this decrease is proportional to the DHFR activity. In the presence of an inhibitor, the rate of NADPH oxidation is reduced.

2. Materials and Reagents:

  • Purified recombinant DHFR (both microbial and human)

  • Dihydrofolate (DHF)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)

  • DHFR inhibitor (e.g., Methotrexate as a positive control)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 340 nm

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

3. Reagent Preparation:

  • Assay Buffer (1X): Prepare the assay buffer and bring it to room temperature.

  • NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in the assay buffer. Keep on ice during use and store aliquots at -20°C.

  • DHF Stock Solution (e.g., 2 mM): Dissolve DHF in the assay buffer, potentially with a small amount of NaOH to aid dissolution, and adjust the pH back to neutral. Prepare this solution fresh.

  • DHFR Enzyme Solution: Dilute the stock enzyme in cold assay buffer to a working concentration that gives a linear rate of reaction for at least 10 minutes. The optimal concentration should be determined empirically.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control (e.g., Methotrexate) in the assay buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

4. Assay Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer to all wells. Designate wells for blank (no enzyme), enzyme control (no inhibitor), solvent control (enzyme with solvent), and test compounds at various concentrations.

  • Addition of Reagents:

    • Add the appropriate volume of the inhibitor solution or solvent to the designated wells.

    • Add the NADPH solution to all wells except the blank.

    • Add the diluted DHFR enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DHF solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

5. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

  • Determine the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

  • Calculate the Selectivity Index: Divide the IC50 value obtained for the human DHFR by the IC50 value for the microbial DHFR.[9]

References

Dihydrofolic Acid Pathway: A Validated Target for Infectious Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Performance Against Alternative Antimicrobial Strategies

For researchers, scientists, and drug development professionals, the folate biosynthesis pathway, and specifically the enzyme dihydrofolate reductase (DHFR), represents a cornerstone of antimicrobial chemotherapy. The essential role of this pathway in producing precursors for DNA, RNA, and protein synthesis has made it a clinically validated target for a variety of infectious agents. This guide provides an objective comparison of the performance of targeting dihydrofolic acid metabolism, primarily through DHFR inhibitors, with alternative therapeutic strategies. Supporting experimental data is presented to offer a comprehensive overview for drug discovery and development efforts.

The Folate Biosynthesis Pathway: A Prime Target

The enzymes in the folic acid biosynthesis pathway are crucial for the survival of many pathogens.[1] Dihydrofolate reductase (DHFR), a key enzyme in this pathway, catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[2] Because this pathway is essential for microbial growth and proliferation, its inhibition leads to cell death.[2] The clinical significance of this pathway is well-established, with drugs targeting DHFR and other enzymes in the pathway having been in use for many years.[1]

dot

Folate_Biosynthesis_Pathway cluster_pathway Folate Biosynthesis Pathway cluster_inhibitors Inhibitors GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) GTP->Dihydropteroate_Synthase Multiple steps Dihydrofolic_Acid This compound (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate_Synthase DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_RNA_Protein_Synthesis One-carbon transfers Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Trimethoprim (B1683648) Trimethoprim Trimethoprim->DHFR

Caption: Folate biosynthesis pathway and points of inhibition.

Comparative Performance Data

The efficacy of targeting the this compound pathway is best understood through direct comparison with agents that have alternative mechanisms of action. The following tables summarize the in vitro and in vivo performance of DHFR inhibitors against other major classes of antimicrobials for key infectious pathogens.

Antibacterial Performance: Escherichia coli and Staphylococcus aureus

In the realm of bacterial infections, DHFR inhibitors like trimethoprim are often compared against fluoroquinolones, which target DNA gyrase, and β-lactams or glycopeptides, which inhibit cell wall synthesis.

Organism Drug Class Target Drug MIC Range (µg/mL) Citation
Escherichia coli DHFR Inhibitor Dihydrofolate ReductaseTrimethoprim0.03 - >1024[3]
Fluoroquinolone DNA GyraseCiprofloxacin (B1669076)≤0.015 - >32[3]
β-Lactam Cell Wall SynthesisAmoxicillin2 - >128[4]
Staphylococcus aureus DHFR Inhibitor Dihydrofolate ReductaseTrimethoprim0.12 - >32[5]
Fluoroquinolone DNA GyraseCiprofloxacin0.12 - >32[6]
Glycopeptide Cell Wall SynthesisVancomycin0.5 - 8[7][8]
Antimalarial Performance: Plasmodium species

For malaria, antifolates such as pyrimethamine (B1678524) (a DHFR inhibitor), often in combination with sulfadoxine, are compared with artemisinin-based combination therapies (ACTs) like artemether-lumefantrine.

Organism Treatment Target Efficacy Metric Result Citation
Plasmodium falciparum Artesunate + Sulfadoxine-Pyrimethamine (AS+SP)DHFR and Dihydropteroate SynthasePCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28100%[9]
Artemether-Lumefantrine (AL)Multiple (Artemether); Unknown (Lumefantrine)PCR-corrected ACPR at Day 2898.2%[9]
Plasmodium berghei (mouse model)Artesunate + Sulfadoxine-Pyrimethamine (AS+SP)DHFR and Dihydropteroate SynthaseMean Percentage Parasitemia Reduction (Day 7)100%[1][5]
Artemether-Lumefantrine (AL)Multiple (Artemether); Unknown (Lumefantrine)Mean Percentage Parasitemia Reduction (Day 7)85.71%[1][5]
Antifungal Performance: Candida albicans

In the context of fungal infections, the DHFR inhibitor methotrexate (B535133) has been studied, often in combination with azoles, which inhibit ergosterol (B1671047) synthesis.

Organism Drug Class Target Drug IC50 / MIC Range (µg/mL) Citation
Candida albicans DHFR Inhibitor Dihydrofolate ReductaseMethotrexateMIC50: >100 (alone)[2]
Azole Ergosterol SynthesisFluconazoleMIC50: 1[10]
Azole Ergosterol SynthesisItraconazoleMIC50: 0.063[10]
Polyene Cell Membrane IntegrityAmphotericin BMIC: 0.016 - >2[10]

Experimental Protocols

The validation of this compound as a therapeutic target relies on a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of purified DHFR enzyme.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • Purified DHFR enzyme

  • This compound (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and purified DHFR enzyme. Include controls with no inhibitor (enzyme control) and no enzyme (background control).

  • Initiate the reaction by adding a solution of DHF and NADPH to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature.

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the test compound.

  • Determine the percent inhibition relative to the enzyme control and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is assessed.

Materials:

  • Test microorganism

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Antimicrobial agent

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the antimicrobial agent in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no drug) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

dot

Caption: A generalized workflow for antimicrobial target validation.

Comparison of Antimicrobial Mechanisms of Action

Targeting the this compound pathway is one of several successful strategies for combating infectious diseases. Each major class of antimicrobial agents has a distinct mechanism of action, which influences its spectrum of activity, potential for resistance, and clinical utility.

Mechanism_Comparison Antifolates Antifolates Folate_Synthesis Folate_Synthesis Antifolates->Folate_Synthesis Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA_Gyrase Fluoroquinolones->DNA_Gyrase Beta_Lactams Beta_Lactams Cell_Wall_Synthesis Cell_Wall_Synthesis Beta_Lactams->Cell_Wall_Synthesis Aminoglycosides Aminoglycosides Protein_Synthesis Protein_Synthesis Aminoglycosides->Protein_Synthesis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dihydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper chemical waste management is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of dihydrofolic acid, ensuring compliance and protecting both laboratory personnel and the environment.

This compound, an intermediate in the biosynthesis of purines and pyrimidines, is classified as a hazardous substance.[1] Adherence to strict disposal protocols is essential to mitigate risks of skin and eye irritation, respiratory issues, and potential environmental contamination.[2][3]

Hazard Profile of this compound

Understanding the potential hazards of a chemical is the first step in handling it safely. The following table summarizes the key hazards associated with this compound.

Hazard TypeDescriptionReferences
Skin Irritation Causes skin irritation upon contact.[2][3]
Eye Irritation Causes serious eye irritation.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled.[2][3]
Combustibility Combustible solid that can burn, though it may be difficult to ignite.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Immediate Handling and Segregation

Proper segregation of chemical waste from the moment it is generated is crucial to prevent dangerous reactions.

  • Avoid Mixing: Never mix this compound waste with other waste streams, particularly oxidizing agents, to prevent ignition.[1] Keep it separate from incompatible materials like acids, bases, cyanides, and sulfides.[4]

  • Original Containers: Whenever possible, store this compound waste in its original container.[3][4] This ensures the container is compatible with the chemical and is properly labeled.

  • Alternative Containers: If the original container is not available or is compromised, use a chemically compatible container that is in new condition with no signs of deterioration and has a secure, leak-proof cap.[4][5] Do not use foodstuff containers such as mayonnaise or pickle jars.[4]

Step 2: Labeling and Container Management

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • "Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste."[5]

  • Full Chemical Name: The label must include the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[5]

  • Contact Information: Include the name of the principal investigator and the laboratory location (department and room number).[5]

  • Hazard Warnings: Clearly list the applicable hazards, such as "Skin Irritant," "Eye Irritant," and "Respiratory Irritant."[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are required to ensure safety and compliance.

  • Designated Area: Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Weekly Inspections: The SAA must be inspected weekly for any signs of container leakage.[4]

  • Storage Conditions: Ensure the storage area is well-ventilated and dry, and keep the container tightly closed.[3]

  • Time Limits: A partially filled waste container can remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[4]

Step 4: Final Disposal Procedure

Final disposal of this compound must be conducted through approved channels.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[3] All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Prohibited Disposal Methods:

    • Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.[2] Drain disposal is generally reserved for small quantities of non-hazardous, water-soluble materials with a neutral pH.[4][6]

    • Do Not Dispose in Regular Trash: As a hazardous chemical, this compound is not suitable for disposal in regular trash.[6][7]

  • Spill Management: In the event of a spill, clean it up immediately. Avoid generating dust and prevent contact with skin and eyes. For major spills, alert personnel in the area, wear appropriate personal protective equipment (PPE), and avoid inhaling the dust.[1]

Step 5: Disposal of Empty Containers

Even empty containers that held this compound require proper handling.

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[8]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[8]

  • Final Container Disposal: After triple rinsing and defacing or removing the original chemical label, the container can typically be disposed of as regular trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DihydrofolicAcidDisposal start This compound Waste Generated check_container Is original container usable and secure? start->check_container use_original Use Original Container check_container->use_original  Yes use_new Select new, compatible, leak-proof container check_container->use_new No label_container Label Container: 'Hazardous Waste' Full Chemical Name Start Date & PI Info Hazard Warnings use_original->label_container use_new->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa inspect_weekly Inspect SAA weekly for leaks store_saa->inspect_weekly full_check Is container full? inspect_weekly->full_check arrange_pickup Arrange for disposal via EHS/Licensed Contractor (within 3 days) full_check->arrange_pickup Yes continue_storage Continue storage (max 1 year) full_check->continue_storage No end Disposal Complete arrange_pickup->end continue_storage->inspect_weekly

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Dihydrofolic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Dihydrofolic acid. Adherence to these procedures is critical to ensure personal safety and proper disposal.

This compound is a metabolite of folic acid and an intermediate in the biosynthesis of purines and pyrimidines.[1] While essential in biochemical research, it is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification

Properly understanding the hazards associated with this compound is the first step in safe handling. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation[2]WarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]WarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2]WarningGHS07

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are paramount to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile, butyl, or polychloroprene rubber gloves are suitable.[3] Always inspect gloves for signs of degradation before use and replace them immediately if contaminated.[3]
Eyes/Face Safety glasses with side shields or Chemical gogglesIn situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
Body Laboratory coat or Impermeable gownA long-sleeved, impermeable gown that closes in the back is required.[5] A PVC apron can provide additional protection.[3]
Respiratory N95 respirator or higherA respirator is necessary when handling the powder form of this compound or when dust may be generated. All respirator use must be in accordance with a documented institutional safety plan.

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

prep Preparation - Assemble all necessary materials - Don appropriate PPE - Ensure fume hood is operational weigh Weighing - Handle solid this compound in a fume hood - Use anti-static measures - Minimize dust generation prep->weigh Proceed with caution dissolve Dissolution - Add this compound to the solvent slowly - Keep the container closed when not in use - this compound solutions are light-sensitive and degrade rapidly weigh->dissolve Careful transfer experiment Experimental Use - Conduct all procedures within the fume hood - Avoid all personal contact, including inhalation dissolve->experiment Use immediately cleanup Decontamination & Cleanup - Decontaminate all surfaces and equipment - Wash hands thoroughly after handling experiment->cleanup Post-procedure disposal Waste Disposal - Segregate waste into appropriate containers - Follow institutional and regulatory guidelines for disposal cleanup->disposal Final step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation : Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's safety protocols.

  • Containers : Use clearly labeled, sealed containers for all this compound waste, including contaminated PPE and cleaning materials.

  • Regulations : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this compound in household garbage or down the drain.[2]

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself, as they may contain hazardous residues.[3]

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response:

  • Minor Spills :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.[3]

    • Avoid breathing in dust.[3]

    • Collect all contaminated materials in a sealed container for proper disposal.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.[3]

    • Provide them with the location and nature of the hazard.[3]

First-Aid Measures:

  • Inhalation : Move the affected person to fresh air. Seek medical attention if you feel unwell.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[2] If skin irritation occurs, seek medical advice.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

References

×

Retrosynthesis Analysis

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Dihydrofolic acid
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。